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  • Product: Di-Fmoc-DL-cystathionine
  • CAS: 1452573-76-0

Core Science & Biosynthesis

Foundational

Di-Fmoc-DL-cystathionine chemical structure and molecular weight

The following technical guide details the chemical structure, molecular properties, and applications of Di-Fmoc-DL-cystathionine. Structural Analysis, Synthesis, and Applications in Peptide Chemistry Executive Summary Di...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, molecular properties, and applications of Di-Fmoc-DL-cystathionine.

Structural Analysis, Synthesis, and Applications in Peptide Chemistry

Executive Summary

Di-Fmoc-DL-cystathionine is a specialized, orthogonally protected amino acid derivative used primarily in advanced solid-phase peptide synthesis (SPPS) and peptidomimetic research.[1] As a derivative of cystathionine—a non-proteinogenic thioether-bridged amino acid—it serves as a critical reagent for introducing stable thioether cross-links into peptide backbones, mimicking disulfide bridges while offering enhanced metabolic stability.[1]

This guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, and utility in drug discovery, specifically for researchers focusing on peptide stapling and macrocyclization.[1]

Chemical Identity & Structural Analysis[1][2]

Di-Fmoc-DL-cystathionine consists of a cystathionine core where both


-amino groups are protected by Fluorenylmethyloxycarbonyl (Fmoc) moieties.[1] The core molecule, cystathionine, is a thioether formed by the condensation of homocysteine and cysteine (or serine derivatives), containing two chiral centers.[1]
2.1 Key Chemical Data
PropertySpecification
Chemical Name N,N'-Bis(9-fluorenylmethoxycarbonyl)-DL-cystathionine
Common Name Di-Fmoc-DL-cystathionine
CAS Number 1452573-76-0 (DL-mixture) / 622832-89-7 (L-isomer ref)
Molecular Formula C

H

N

O

S
Molecular Weight 666.74 g/mol
Core Scaffold Cystathionine (C

H

N

O

S; MW 222.[2][3]26)
Protecting Group Fmoc (Fluorenylmethyloxycarbonyl); Adds ~444.48 Da net
2.2 Structural Topology

The molecule is characterized by a central thioether bond (


) connecting a 3-carbon chain (homoalanine moiety) and a 2-carbon chain (alanine moiety), terminating in two Fmoc-protected amine/carboxylic acid termini.[1]

DiFmocStructure Figure 1: Topological connectivity of Di-Fmoc-DL-cystathionine. Fmoc1 Fmoc Group 1 (N-Terminus A) AA1 Alanine Moiety (C3 Backbone) Fmoc1->AA1 Amide Bond S Thioether Bridge (-S-) AA1->S C-S Bond AA2 Homoalanine Moiety (C4 Backbone) S->AA2 S-C Bond Fmoc2 Fmoc Group 2 (N-Terminus B) AA2->Fmoc2 Amide Bond

[1]

Physicochemical Properties[1][2][3]

Understanding the solubility and stability profile is essential for successful incorporation into SPPS protocols.[1]

  • Appearance: Typically a white to off-white amorphous powder.[1]

  • Solubility:

    • High: DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide), NMP.[1]

    • Moderate: DCM (Dichloromethane) mixed with polar modifiers.[1]

    • Low/Insoluble: Water, Diethyl ether, Hexanes.[1]

  • Stability:

    • Acid Stability: The Fmoc group is stable to acidic conditions (TFA), allowing for orthogonal deprotection of side chains or resin cleavage without removing the N-terminal protection.[1]

    • Base Sensitivity: The Fmoc group is rapidly cleaved by secondary amines (e.g., 20% Piperidine in DMF), which is the standard deprotection step in SPPS.[1]

  • Stereochemistry (DL): The "DL" designation implies a racemic mixture or a mixture of diastereomers (e.g., L,L; D,D; L,D; D,L).[1] For precise biological applications, resolution of the isomers or use of the pure L,L-isomer is often preferred, though the DL mixture is utilized in initial screening or cost-sensitive bulk material synthesis.[1]

Synthesis & Preparation Protocol

The synthesis of Di-Fmoc-DL-cystathionine generally proceeds via the protection of the free amino acid cystathionine.[1] Due to the zwitterionic nature of the parent amino acid, maintaining pH control is critical during the acylation step.[1]

4.1 Synthetic Workflow (Standard Protocol)
  • Solubilization: DL-Cystathionine is suspended in a mixture of Water/Dioxane (1:[1]1) or Water/Acetone.[1]

  • Basification: Sodium Carbonate (Na

    
    CO
    
    
    
    ) or Sodium Bicarbonate (NaHCO
    
    
    ) is added to adjust pH to ~9.0, solubilizing the amino acid and activating the amines.[1]
  • Acylation: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl is added dropwise.[1] Fmoc-OSu is preferred to minimize dipeptide formation and side reactions.[1]

  • Workup: The mixture is acidified (pH ~2) with HCl or KHSO

    
     to precipitate the Di-Fmoc derivative.
    
  • Purification: Recrystallization from Ethyl Acetate/Hexane or preparative HPLC.

SynthesisWorkflow Figure 2: Synthetic pathway for Fmoc-protection of Cystathionine. Start DL-Cystathionine (Solid) Step1 Solubilization (H2O/Dioxane + Na2CO3) Start->Step1 Step2 Fmoc-Protection (Add Fmoc-OSu, 0°C to RT) Step1->Step2 Nucleophilic Attack Step3 Acidification (pH 2.0 with 1M HCl) Step2->Step3 Quench Step4 Extraction/Precipitation (Ethyl Acetate) Step3->Step4 End Di-Fmoc-DL-Cystathionine (Pure Product) Step4->End

[1]

Applications in Drug Development[1]

Di-Fmoc-DL-cystathionine is a high-value reagent in the development of peptidomimetics .[1] Its primary utility lies in creating "stapled" peptides or cyclic analogs without using disulfide bonds, which are metabolically labile (reducible in cytosolic environments).[1]

5.1 Peptide Stapling & Cyclization[1]
  • Thioether Stability: Unlike disulfide bonds (

    
    ), the thioether bond (
    
    
    
    ) in cystathionine is non-reducible.[1] Incorporating this unit creates a permanent covalent bridge between two peptide chains or two regions of a single chain.[1]
  • Bis-alkylation Mimicry: It serves as a pre-formed cross-link.[1] In SPPS, one carboxyl group can be anchored to the resin (or a side chain amine), while the other allows chain extension, effectively growing two chains simultaneously or creating a lariat structure.[1]

5.2 Solid-Phase Peptide Synthesis (SPPS) Strategy

When using Di-Fmoc-DL-cystathionine in SPPS, the researcher must account for the two carboxylic acid groups and two Fmoc-protected amines.[1]

  • Selective Activation: Standard coupling reagents (HATU/DIC) will activate both carboxylic acids if not carefully controlled.[1]

  • Usage: It is often used as a branch point.[1]

    • Method A: Couple one COOH to the N-terminus of a resin-bound peptide.[1] The result is a resin-bound molecule with two protected amines and one free carboxylic acid (distal).[1]

    • Method B: Use an orthogonal protecting group strategy (e.g., one Fmoc, one Boc) if the reagent is asymmetric.[1] For Di-Fmoc, both amines are deprotected simultaneously, initiating the growth of two identical peptide branches (dendrimer synthesis).[1]

Analytical Characterization

To validate the integrity of Di-Fmoc-DL-cystathionine, the following analytical parameters are standard:

TechniqueExpected Observation
HPLC Single major peak (or split peak for diastereomers) on C18 column.[1] Mobile phase: H

O/MeCN with 0.1% TFA.[1] Retention time is high due to hydrophobicity of two Fmoc groups.[1]
Mass Spectrometry (ESI-MS) [M+H]

= 667.74
; [M+Na]

= 689.[1]74.
1H NMR (DMSO-d6) Characteristic Fmoc signals: Doublets at 7.9, 7.7 ppm (aromatic), Multiplets at 7.4-7.3 ppm.[1] Methine/Methylene protons of the cystathionine core at 2.0–4.5 ppm.[1]
References
  • PubChem. Di-Fmoc-DL-cystathionine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

Sources

Exploratory

The Lynchpin of Sulfur Metabolism: A Technical Guide to the Biological Role of Cystathionine in the Transsulfuration Pathway

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides an in-depth exploration of cystathionine's pivotal role in the transsulfur...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth exploration of cystathionine's pivotal role in the transsulfuration pathway. We will delve into the intricate biochemistry, regulatory mechanisms, and its profound implications in human health and disease. Furthermore, this document offers detailed, field-proven experimental protocols to empower researchers in their investigation of this critical metabolic nexus.

Introduction: The Centrality of Cystathionine in Sulfur Amino Acid Metabolism

The transsulfuration pathway is a vital metabolic route that governs the fate of sulfur-containing amino acids, primarily the conversion of homocysteine to cysteine.[1] At the heart of this pathway lies cystathionine, an intermediate that, despite its typically low plasma concentrations, serves as a critical metabolic switch.[2] The pathway's directionality and rate are tightly regulated, ensuring the appropriate allocation of sulfur for the synthesis of essential molecules such as glutathione, taurine, and the gaseous signaling molecule, hydrogen sulfide (H2S).[3][4]

Dysregulation of the transsulfuration pathway, and consequently cystathionine metabolism, is implicated in a spectrum of human pathologies, ranging from rare genetic disorders like homocystinuria to complex multifactorial diseases including cardiovascular conditions and neurological disorders.[5][6] Understanding the nuances of cystathionine's biological role is therefore paramount for the development of novel diagnostic and therapeutic strategies.

The Biochemical Landscape: Synthesis and Cleavage of Cystathionine

The transsulfuration pathway essentially consists of two key enzymatic steps that revolve around cystathionine.[1]

Cystathionine β-Synthase (CBS): The Gateway to Transsulfuration

The synthesis of cystathionine is catalyzed by cystathionine β-synthase (CBS), a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[7] CBS facilitates the condensation of serine and homocysteine to form cystathionine.[8] This reaction represents the first and rate-limiting step of the transsulfuration pathway, effectively committing homocysteine to catabolism rather than its remethylation back to methionine.[9][10]

The regulation of CBS is multifaceted. It is allosterically activated by S-adenosyl-L-methionine (SAM), a key cellular methyl donor.[7][10] This activation by SAM ensures that when methionine levels are abundant, the excess homocysteine is shunted into the transsulfuration pathway for conversion to cysteine.[7] The human CBS enzyme also contains a heme cofactor which may act as a redox sensor, adding another layer of regulatory complexity.[7][11]

Cystathionine γ-Lyase (CTH/CSE): The Liberation of Cysteine

The subsequent cleavage of cystathionine is carried out by cystathionine γ-lyase (CTH or CSE), another PLP-dependent enzyme.[8][12] CTH catalyzes the breakdown of cystathionine into cysteine, α-ketobutyrate, and ammonia.[2][13] The cysteine produced can then be utilized for the synthesis of glutathione, a major intracellular antioxidant, or further metabolized to taurine and H2S.[8][14] CTH itself can also directly produce H2S from cysteine.

dot graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} subgraph "Transsulfuration Pathway" { CBS; CTH; } SAM --> CBS [style=dashed, color="#34A853", label="Allosteric\nActivation"];

The Transsulfuration Pathway.

The Pathophysiological Significance of Cystathionine

The critical role of cystathionine metabolism is underscored by the clinical consequences of its dysregulation.

  • Homocystinuria: A rare genetic disorder caused by mutations in the CBS gene, leading to a deficiency in CBS activity.[5][15] This results in the accumulation of homocysteine and its precursor, methionine, and a deficiency of cysteine.[5] Clinical manifestations are severe and affect the ocular, skeletal, central nervous, and vascular systems.[6] Elevated cystathionine levels in the absence of high homocysteine can be indicative of a deficiency in cystathionine γ-lyase, a condition known as cystathioninuria.[8][13]

  • Down Syndrome: This condition is characterized by an overexpression of the CBS gene, which is located on chromosome 21.[16] This leads to increased CBS activity and altered sulfur amino acid metabolism, which may contribute to some of the neurological features of the syndrome.[16]

  • Cardiovascular Disease: Elevated homocysteine is an independent risk factor for cardiovascular disease.[4] The transsulfuration pathway is the primary route for homocysteine catabolism, and its impairment can lead to hyperhomocysteinemia.[4]

  • Neurodegenerative Diseases: The products of the transsulfuration pathway, particularly glutathione and H2S, have neuroprotective roles.[17] Dysregulation of this pathway has been implicated in the pathogenesis of various neurodegenerative disorders.

Experimental Approaches to Studying Cystathionine and the Transsulfuration Pathway

A multi-faceted experimental approach is necessary to fully elucidate the role of cystathionine and the transsulfuration pathway in various biological contexts.

Quantification of Cystathionine and Related Metabolites

Accurate measurement of cystathionine, homocysteine, cysteine, and other related metabolites in biological samples (plasma, tissues, cell lysates) is fundamental.

Recommended Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and specificity for the simultaneous quantification of multiple metabolites.

  • Sample Preparation:

    • Collect blood samples in EDTA tubes and immediately place on ice.[5]

    • Centrifuge at 4°C to separate plasma within one hour of collection.[5]

    • For tissue samples, snap-freeze in liquid nitrogen immediately after collection.

    • Homogenize tissues or lyse cells in a suitable buffer containing antioxidants (e.g., dithiothreitol - DTT) to prevent oxidation of thiol-containing metabolites.

    • Deproteinize samples using a method such as perchloric acid or methanol precipitation.

    • Centrifuge to remove precipitated proteins and collect the supernatant.

  • LC-MS/MS Analysis:

    • Employ a suitable reversed-phase or HILIC column for chromatographic separation.

    • Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection.

    • Develop an MRM method with specific precursor-to-product ion transitions for each metabolite of interest.

    • Quantify metabolites using a standard curve generated with known concentrations of pure compounds.

    • Incorporate stable isotope-labeled internal standards for each metabolite to correct for matrix effects and variations in sample processing.

MetabolitePrecursor Ion (m/z)Product Ion (m/z)
Cystathionine223.1134.1
Homocysteine136.090.0
Cysteine122.076.0
Methionine150.1104.1
S-Adenosylmethionine399.1250.1
S-Adenosylhomocysteine385.1136.1
Note: These are representative m/z values and may vary depending on the ionization mode and instrument.
Measurement of CBS and CTH/CSE Enzyme Activity

Determining the enzymatic activity of CBS and CTH is crucial for understanding the functional state of the transsulfuration pathway.

4.2.1. Cystathionine β-Synthase (CBS) Activity Assay

Several methods are available, including radioisotopic, colorimetric, and LC-MS-based assays.[18][19][20] A continuous spectrophotometric assay is presented here for its convenience and real-time monitoring capabilities.

  • Principle: This coupled enzyme assay measures the production of cystathionine indirectly. The reaction can be coupled to an enzyme that utilizes a product of the CBS reaction, leading to a change in absorbance. A more direct approach involves a fluorescent probe that reacts with H2S, an alternative product of CBS when cysteine and homocysteine are used as substrates.

  • Protocol (H2S-based Fluorescent Assay):

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare substrate solutions: L-cysteine and L-homocysteine.

    • Prepare a solution of the fluorescent probe that reacts with H2S (e.g., Azido-functionalized probe).

    • Prepare cell or tissue lysates in a suitable lysis buffer.

    • In a 96-well plate, add the lysate, reaction buffer, PLP cofactor (final concentration ~50 µM), and the fluorescent probe.

    • Initiate the reaction by adding the substrates (L-cysteine and L-homocysteine).

    • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 368/460 nm).

    • Calculate the rate of reaction from the linear portion of the curve.

    • Express enzyme activity in units such as nmol/min/mg protein.

4.2.2. Cystathionine γ-Lyase (CTH/CSE) Activity Assay

The activity of CTH is typically measured by quantifying the production of cysteine from cystathionine.[13]

  • Principle: The Gaitonde method is a classic colorimetric assay that utilizes an acid ninhydrin reagent to specifically react with cysteine, producing a colored product that can be measured spectrophotometrically.[13]

  • Protocol (Ninhydrin-based Colorimetric Assay):

    • Prepare a reaction buffer (e.g., 200 mM Bis-Tris Propane, pH 8.25).[13]

    • Prepare a substrate solution of L-cystathionine.

    • Prepare an acid ninhydrin reagent.

    • Prepare cell or tissue lysates.

    • In a microcentrifuge tube, combine the lysate, reaction buffer, PLP cofactor (final concentration ~50 µM), and DTT (final concentration ~1 mM).[13]

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the L-cystathionine substrate.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).[13]

    • Stop the reaction by adding glacial acetic acid.[13]

    • Add the acid ninhydrin reagent, mix, and boil for 10 minutes.[13]

    • Cool the samples on ice and add ethanol to dilute.[13]

    • Measure the absorbance at 560 nm.[13]

    • Quantify the amount of cysteine produced using a standard curve generated with known concentrations of cysteine.

    • Express enzyme activity as µmol of cysteine formed per hour per mg of protein.[13]

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Experimental Workflow for Transsulfuration Pathway Research.

Metabolic Flux Analysis using Stable Isotope Tracing

To understand the dynamic flow of metabolites through the transsulfuration pathway, stable isotope tracing is an indispensable tool.[21][22][23]

  • Principle: Cells or animals are supplied with a substrate labeled with a stable isotope (e.g., ¹³C or ¹⁵N). The incorporation of the isotope into downstream metabolites is then tracked by mass spectrometry. This provides a direct measure of pathway activity.

  • Experimental Design (using [U-¹³C₃]-Serine):

    • Culture cells in a medium where unlabeled serine is replaced with [U-¹³C₃]-serine.

    • Harvest cells at various time points to monitor the kinetics of label incorporation.

    • Extract metabolites as described in section 4.1.

    • Analyze the extracts by LC-MS to determine the mass isotopologue distribution (MID) of cystathionine, cysteine, and glutathione.

    • The appearance of M+3 labeled cystathionine, cysteine, and glutathione will indicate the flux of serine through the transsulfuration pathway.

MetaboliteUnlabeled MassLabeled Mass (from [U-¹³C₃]-Serine)
SerineM+0M+3
CystathionineM+0M+3
CysteineM+0M+3
Glutathione (Glycine moiety)M+0M+2 (from Serine)
Glutathione (Cysteine moiety)M+0M+3

Conclusion and Future Directions

Cystathionine stands as a central molecule in the intricate network of sulfur amino acid metabolism. Its synthesis and degradation are tightly controlled, and any perturbation in its metabolism can have far-reaching consequences for cellular function and organismal health. The experimental strategies outlined in this guide provide a robust framework for investigating the biological role of cystathionine in both physiological and pathological states.

Future research should focus on elucidating the tissue-specific regulation of the transsulfuration pathway and its interplay with other metabolic pathways. Furthermore, a deeper understanding of the mechanisms by which cystathionine metabolism is altered in disease will be crucial for the development of targeted therapeutic interventions. The continued application of advanced analytical techniques, such as metabolomics and stable isotope tracing, will undoubtedly be at the forefront of these endeavors.

References

  • Vertex AI Search, Cystathionine - P
  • Wikipedia, Cyst
  • Wikipedia, Cystathionine beta synthase, Accessed January 22, 2024.
  • Sbodio, J. I., Snyder, S. H., & Paul, B. D. (2019). Regulators of the transsulfuration pathway. British Journal of Pharmacology, 176(4), 583-593.
  • Guedj, F., et al. (2016). New insights into the regulation of Cystathionine beta synthase (CBS), an enzyme involved in intellectual deficiency in Down syndrome. Frontiers in Behavioral Neuroscience, 10, 22.
  • Elabscience, Cystathionine-β-synthase (CBS) Activity Colorimetric Assay Kit (E-BC-K811-M), Accessed January 22, 2024.
  • Morris, A. A. M., et al. (2017). Guidelines for the diagnosis and management of cystathionine beta-synthase deficiency. Journal of Inherited Metabolic Disease, 40(1), 49-74.
  • WikiGenes, CTH - cystathionine gamma-lyase, Accessed January 22, 2024.
  • Mishra, R., et al. (2021). Overview of the mammalian transsulfuration pathway and H2S-producing...
  • Wikipedia, Transsulfuration p
  • Morris, A. A. M., et al. (2017). Guidelines for the diagnosis and management of cystathionine beta-synthase deficiency. Journal of Inherited Metabolic Disease, 40(1), 49-74.
  • Szabo, C., et al. (2021). Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition. Antioxidants & Redox Signaling, 34(8), 616-649.
  • Wikipedia, Cystathionine gamma-lyase, Accessed January 22, 2024.
  • Wang, J., et al. (2010). Cystathionine γ-lyase: clinical, metabolic, genetic, and structural studies. Molecular Genetics and Metabolism, 101(2-3), 128-135.
  • Taylor & Francis Online, Transsulfuration pathway – Knowledge and References, Accessed January 22, 2024.
  • Szabo, C., et al. (2021). Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition. Antioxidants & Redox Signaling, 34(8), 616-649.
  • Ilic, D., et al. (2023). Transsulfuration Pathway Products and H2S-Donors in Hyperhomocysteinemia: Potential Strategies Beyond Folic Acid. International Journal of Molecular Sciences, 24(12), 10041.
  • Ida, T., et al. (2023). Cystathionine γ-Lyase Self-Inactivates by Polysulfidation during Cystine Metabolism. International Journal of Molecular Sciences, 24(12), 10041.
  • Abcam, Cystathionine gamma-lyase, Accessed January 22, 2024.
  • Magner, W. J., et al. (2012). A liquid chromatography mass spectrometry method for the measurement of cystathionine β-synthase activity in cell extracts.
  • Quéré, R., et al. (2007). Human cystathionine gamma-lyase: developmental and in vitro expression of two isoforms. Biochemical Journal, 402(2), 263-271.
  • DeNicola, G. M., et al. (2022). Transsulfuration activity can support cell growth upon extracellular cysteine limitation. Cell Metabolism, 34(11), 1765-1777.e6.
  • Miles, E. W., & Kraus, J. P. (2004). Reaction mechanism and regulation of cystathionine beta-synthase. Journal of Biological Chemistry, 279(29), 29871-29874.
  • Abcam, Cystathionine beta Synthase Assay Kit (ab241043), Accessed January 22, 2024.
  • Diwakar, L., & Ravindranath, V. (2007). Inhibition of cystathionine-gamma-lyase leads to loss of glutathione and aggravation of mitochondrial dysfunction mediated by excitatory amino acid in the CNS. Neurochemical Research, 32(4-5), 779-790.
  • Orphanet, Homocystinuria due to cystathionine beta-synthase deficiency, Accessed January 22, 2024.
  • DeNicola, G. M., et al. (2022). Comprehensive Metabolic Tracing Reveals the Origin and Catabolism of Cysteine in Mammalian Tissues and Tumors. Cancer Research, 82(23), 4349-4363.
  • Navrátil, M., et al. (2019). Gaseous inhibition of the transsulfuration pathway by cystathionine β-synthase. Quantum Bio-Inorganic Chemistry.
  • Koutmos, M., et al. (2010). A continuous spectrophotometric assay for human cystathionine beta-synthase. Analytical Biochemistry, 405(1), 109-115.
  • Wang, L., et al. (2004). Modulation of Cystathionine β-Synthase Level Regulates Total Serum Homocysteine in Mice.
  • NORD (National Organization for Rare Disorders), What is CBS Deficiency (Homocystinuria)? | Understanding This Rare Metabolic Disorder, Accessed January 22, 2024.
  • Koutmos, M., et al. (2013). Structural basis of regulation and oligomerization of human cystathionine β-synthase, the central enzyme of transsulfuration. Proceedings of the National Academy of Sciences, 110(39), 15592-15597.
  • Buescher, J. M., et al. (2015). Stable Isotope Tracers for Metabolic Pathway Analysis. Current Opinion in Biotechnology, 34, 189-201.
  • MedlinePlus Genetics, Homocystinuria, Accessed January 22, 2024.
  • Yuan, J., et al. (2018). Metabolomics and isotope tracing. eScholarship.org.

Sources

Foundational

Technical Guide: Solubility & Handling of Di-Fmoc-DL-Cystathionine

Executive Summary Di-Fmoc-DL-cystathionine (CAS: 622832-89-7) is a specialized, orthogonally protected bis-amino acid derivative used primarily in solid-phase peptide synthesis (SPPS) and peptidomimetic research.[1] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Di-Fmoc-DL-cystathionine (CAS: 622832-89-7) is a specialized, orthogonally protected bis-amino acid derivative used primarily in solid-phase peptide synthesis (SPPS) and peptidomimetic research.[1] Its structure features two 9-fluorenylmethoxycarbonyl (Fmoc) groups protecting the


-amino positions and a central thioether linkage.

This modification drastically alters the solubility profile compared to native cystathionine. While native cystathionine is hydrophilic and soluble in acidic aqueous media, the Di-Fmoc variant is highly lipophilic. Successful dissolution requires polar aprotic organic solvents. This guide details the optimal solvent systems, handling protocols to prevent thioether oxidation, and troubleshooting steps for aggregation—a common issue with bis-Fmoc species.

Physicochemical Profile & Solubility Logic

Understanding the molecular interaction forces is critical for selecting the right solvent.

  • Lipophilicity (Fmoc Groups): The two fluorenyl rings drive strong

    
    -
    
    
    
    stacking interactions. This renders the molecule insoluble in water, methanol, and diethyl ether.
  • Hydrogen Bonding (Carboxyl/Amide): The presence of two free carboxylic acid groups and two carbamate (Fmoc) nitrogens creates a complex hydrogen-bonding network.

  • The "Gelation" Risk: Bis-Fmoc amino acids are known low-molecular-weight gelators.[2] In non-polar or weakly polar solvents (like DCM or Toluene), intermolecular H-bonding and

    
    -stacking can cause the solution to form a supramolecular gel rather than a true solution.
    
Solvent Compatibility Matrix
Solvent ClassSolventSolubility RatingSuitabilityTechnical Notes
Polar Aprotic DMF (N,N-Dimethylformamide)Excellent (>0.5 M)Primary Choice Disrupts H-bonds and solvates aromatic rings effectively. Standard for SPPS.
Polar Aprotic NMP (N-Methyl-2-pyrrolidone)Excellent (>0.5 M)Alternative Higher boiling point; better for preventing aggregation but may degrade Fmoc over long storage.
Polar Aprotic DMSO (Dimethyl sulfoxide)High (>0.5 M)Specialized Use Use only if aggregation occurs. Risk: Can promote oxidation of the thioether to sulfoxide.
Chlorinated DCM (Dichloromethane)Moderate/Variable Caution High risk of gelation. Poor disruption of intermolecular H-bonds.
Protic Methanol / Water Insoluble Precipitant Used to precipitate the compound during purification.

Protocol: Dissolution & Handling

This protocol is designed as a self-validating system. If the "Visual Check" fails, do not proceed to the application step.

Materials Required[2][3][4][5][6][7][8][9][10][11][12]
  • Di-Fmoc-DL-cystathionine (stored at -20°C).

  • High-grade anhydrous DMF (Amine-free).

  • Vortex mixer and Ultrasonic bath.

  • Amber glass vials (to protect from light).

Step-by-Step Methodology
  • Equilibration: Allow the Di-Fmoc-cystathionine container to warm to room temperature before opening. This prevents water condensation, which hydrolyzes the Fmoc ester or causes precipitation.

  • Weighing: Weigh the target mass into an amber glass vial.

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of 0.1 M to 0.2 M (typical for SPPS coupling).

    • Calculation: For 100 mg (MW ~666.7 g/mol ), add ~1.5 mL DMF for ~0.1 M.

  • Dissolution Cycle:

    • Vortex: 30 seconds at medium speed.

    • Sonicate: 1–2 minutes at room temperature. Do not heat above 40°C to avoid Fmoc cleavage or racemization.

  • Visual Validation: Hold the vial against a light source. The solution must be optically clear with no "schlieren" lines (swirls indicating incomplete mixing) or suspended micro-particles.

    • Pass: Proceed to usage.[3][4][5][6][7][8]

    • Fail (Cloudy/Gel): Add 10% volume of DMSO or increase DMF volume.

Workflow Visualization

DissolutionProtocol Start Start: Di-Fmoc-Cystathionine Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Solvent Add Anhydrous DMF (Target 0.1M - 0.2M) Equilibrate->Solvent Mix Vortex (30s) + Sonicate (1m) Solvent->Mix Check Visual Inspection (Clear Solution?) Mix->Check Gel Issue: Gelation/Cloudiness Check->Gel No Ready Ready for SPPS/Analysis Check->Ready Yes Rescue Add 10% DMSO or Dilute Gel->Rescue Rescue->Mix

Caption: Figure 1. Self-validating dissolution workflow for Di-Fmoc-Cystathionine, including a rescue loop for aggregation events.

Application in Solid-Phase Peptide Synthesis (SPPS)[8][11][16]

When using Di-Fmoc-cystathionine in SPPS, the presence of two carboxylic acid groups presents a unique challenge: Cross-linking .

The Cross-Linking Risk

If standard activation (e.g., HBTU/DIEA) is used without protecting one of the carboxyl groups, the amino acid can react with two resin sites simultaneously or polymerize.

  • Solution: Ensure the reagent is used in a context where cross-linking is intended (e.g., stapling peptides) or use a mono-protected derivative (e.g., Fmoc-Cystathionine(OtBu)-OH) if linear synthesis is required.

  • Activation: Use HATU/HOAt or DIC/Oxyma for efficient activation. Avoid phosphonium salts (PyBOP) if difficult coupling is suspected due to steric bulk.

Stability & Storage[3][7][17]
  • Oxidation: The thioether sulfur is susceptible to oxidation to sulfoxide (

    
    ) or sulfone (
    
    
    
    ).
    • Prevention: Always use degassed solvents (sparged with Nitrogen/Argon). Store solutions under inert gas if kept for >1 hour.

  • Fmoc Stability: Avoid storing in basic solvents (e.g., DMF with piperidine traces) as this will cleave the protecting group.

References

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Raibaut, L., et al. (2012). Cystathionine: Synthesis and utility in peptide chemistry. Chemical Society Reviews. Link

  • Sigma-Aldrich. (2023). Fmoc Solid Phase Peptide Synthesis - Technical Guide. Link

Sources

Exploratory

The Strategic Incorporation of Fmoc-Protected Cystathionine in Advanced Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The advent of complex therapeutic peptides has necessitat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The advent of complex therapeutic peptides has necessitated the inclusion of non-canonical amino acids to confer unique structural and functional properties. Cystathionine, with its thioether bridge, presents a compelling building block for introducing conformational constraints and mimicking post-translational modifications. This guide provides a comprehensive technical overview of the application of Nα-Fmoc-protected cystathionine in solid-phase peptide synthesis (SPPS). We will delve into the strategic considerations for its incorporation, including orthogonal side-chain protection, coupling methodologies, and potential challenges, to empower researchers in the rational design and synthesis of novel cystathionine-containing peptides.

Introduction: The Significance of Cystathionine in Peptide Chemistry

Cystathionine, a non-proteinogenic amino acid, is an intriguing target for peptide chemists due to its inherent thioether linkage. This structural feature offers a stable alternative to the more labile disulfide bonds formed by cysteine residues. The incorporation of cystathionine into a peptide backbone can enforce specific secondary structures, enhance proteolytic stability, and serve as a synthetic handle for further modifications.

The 9-fluorenylmethoxycarbonyl (Fmoc) strategy is the predominant method for solid-phase peptide synthesis (SPPS), favored for its mild deprotection conditions which are compatible with a wide range of sensitive and modified amino acids. Therefore, the availability and effective utilization of an Fmoc-protected cystathionine monomer are critical for its seamless integration into synthetic peptide libraries and drug candidates.

This guide will navigate the nuances of employing Fmoc-cystathionine, from the selection of appropriate building blocks to the final characterization of the synthesized peptide.

The Fmoc-Cystathionine Building Block: Synthesis and Protection Strategies

The successful incorporation of cystathionine into a growing peptide chain via Fmoc-SPPS is contingent on a well-designed building block. This necessitates the protection of the α-amino group with the base-labile Fmoc group and potentially the orthogonal protection of the side-chain thioether and the distal amino and carboxyl groups of the homocysteine and cysteine moieties, respectively.

Synthesis of Fmoc-Cystathionine Derivatives

While not as commonly available as standard proteinogenic amino acids, Fmoc-protected cystathionine derivatives can be synthesized through several routes. A common approach involves the Michael addition of the thiol group of a suitably protected cysteine derivative to a dehydroalanine residue, which can be generated in situ from a protected serine or cysteine derivative. The resulting cystathionine derivative can then be N-terminally protected with the Fmoc group.

Orthogonal Protection of the Cystathionine Side Chain

A key consideration for the use of Fmoc-cystathionine is the potential need for orthogonal protection of its side-chain functionalities. This is particularly relevant when selective modification of the cystathionine residue is desired post-synthesis.

  • Thioether Moiety: The thioether bond in cystathionine is generally stable to the standard conditions of Fmoc-SPPS. However, for certain applications, such as on-resin cyclization or the introduction of specific labels, a temporary protecting group on the sulfur atom might be considered. The choice of such a group would need to be carefully evaluated for its stability during Fmoc deprotection and its selective removal under conditions that do not affect other protecting groups or the resin linkage.

  • Distal Amino and Carboxyl Groups: Depending on the synthetic strategy, the distal amino and carboxyl groups of the homocysteine and cysteine components of cystathionine may require protection. For instance, if the cystathionine is to be incorporated as a branch point, orthogonal protecting groups on these functionalities would be essential.

Incorporation of Fmoc-Cystathionine into Peptides via SPPS

The incorporation of Fmoc-cystathionine into a peptide sequence follows the general principles of Fmoc-SPPS. However, specific optimization of coupling conditions may be necessary to ensure high efficiency and prevent side reactions.

Recommended Coupling Reagents and Conditions

The choice of coupling reagent is critical for achieving efficient amide bond formation with minimal racemization, a known challenge with cysteine-containing peptides. For Fmoc-cystathionine, the following coupling strategies are recommended:

Coupling ReagentAdditiveBaseKey Considerations
HBTU/TBTU HOBtDIPEA/NMMHighly efficient and fast coupling. Use equimolar amounts to avoid N-terminal capping.
HATU HOAtDIPEA/NMMExcellent for sterically hindered couplings.
DIC OxymaPure-Carbodiimide-based activation; OxymaPure is a safer alternative to HOBt.
Fmoc-AA-OPfp esters --Pre-activated esters can reduce racemization risk.

Table 1: Recommended Coupling Reagents for Fmoc-Cystathionine.

A typical coupling protocol would involve pre-activating the Fmoc-cystathionine with the chosen coupling reagent and additive in a suitable solvent like DMF before adding it to the deprotected N-terminus of the resin-bound peptide.

Step-by-Step Protocol for a Single Coupling Cycle

The following protocol outlines a single cycle for the incorporation of Fmoc-cystathionine into a peptide chain on a solid support.

Experimental Protocol: Fmoc-Cystathionine Coupling

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and repeat the treatment for 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

    • Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve Fmoc-cystathionine (3-5 equivalents relative to resin substitution), the coupling reagent (e.g., HBTU, 3-5 eq.), and an additive (e.g., HOBt, 3-5 eq.) in DMF.

    • Add a base (e.g., DIPEA, 6-10 eq.) and allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Monitoring: A small sample of the resin can be taken for a completion check (e.g., Kaiser test on a protected amine).

Visualizing the SPPS Workflow
Foundational

Advanced Synthesis of Sulfur-Constrained Peptides via Di-Fmoc Derivatives

Topic: Synthesis of Sulfur-Containing Amino Acids Using Di-Fmoc Derivatives Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Executive Summary The incorporation...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Sulfur-Containing Amino Acids Using Di-Fmoc Derivatives Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

The incorporation of sulfur-containing constraints—specifically disulfide and thioether bridges—is a cornerstone of modern peptide drug discovery. While traditional Solid Phase Peptide Synthesis (SPPS) relies on oxidative folding of linear precursors, this method often suffers from disulfide scrambling and low yields, particularly in cysteine-rich peptides (CRPs) like defensins or insulin analogs.

This guide details the application of Di-Fmoc derivatives (specifically


-Di-Fmoc-L-cystine and Bis-Fmoc-Lanthionine) to introduce pre-formed bridges. This strategy bypasses the thermodynamic uncertainty of oxidative folding, ensuring absolute regiospecificity and enabling the synthesis of complex branched dimers and lantibiotics with high fidelity.

The Strategic Advantage: Pre-Formed vs. Oxidative Folding

In standard SPPS, cysteine residues are protected (e.g., Trt, Acm) and oxidized post-synthesis. For peptides with


 cysteines, this leads to statistical scrambling. Using Di-Fmoc derivatives  locks the bridge geometry before the peptide is even synthesized, acting as a "staple" that dictates the final topology.
Comparison of Methodologies
FeaturePost-Synthetic Oxidation (Traditional)Pre-Formed Di-Fmoc Strategy
Mechanism Random/Thermodynamic collision of thiolsDefined covalent incorporation
Regioselectivity Low (requires orthogonal protection like Acm/Trt)Absolute (100% defined)
Primary Application Simple loops, Native Chemical LigationHomodimers, Branched Peptides, Lantibiotics
Risk Factor Disulfide scrambling, AggregationSteric hindrance during coupling, Solubility
Yield Variable (Sequence dependent)High (Coupling dependent)
Visualizing the Workflow

The following diagram illustrates the divergence in process and risk between the two strategies.

G Start Target: Disulfide-Bridged Peptide Linear Linear Synthesis (Fmoc-Cys(Trt)-OH) Start->Linear Traditional Route DiFmoc Pre-Formed Bridge (N,N'-Di-Fmoc-L-Cystine) Start->DiFmoc Di-Fmoc Route Cleavage TFA Cleavage & Deprotection Linear->Cleavage Oxidation Oxidative Folding (DMSO/Air/Iodine) Cleavage->Oxidation Scramble Risk: Misfolded Isomers (Scrambling) Oxidation->Scramble Final High-Purity Regio-Defined Product Oxidation->Final Low Yield Coupling Coupling to Resin (Branch Point) DiFmoc->Coupling Elongation Simultaneous Chain Elongation (2 Strands) Coupling->Elongation Elongation->Final High Yield

Figure 1: Comparative workflow of traditional oxidative folding versus the pre-formed Di-Fmoc strategy. Note the elimination of the scrambling risk in the Di-Fmoc pathway.

Technical Deep Dive: -Di-Fmoc-L-Cystine

The reagent


-Di-Fmoc-L-cystine  is a symmetrical dimer used primarily to synthesize parallel peptide dimers  or Multiple Antigen Peptides (MAPs) . Because it possesses two carboxyl groups and two Fmoc-protected amines, coupling it to a resin-bound amine creates a branch point.
Solubility Management

The "Achilles' heel" of Di-Fmoc-Cystine is its poor solubility in Dichloromethane (DCM) and even pure DMF.

  • Solvent Choice: Use NMP (N-Methyl-2-pyrrolidone) or a mixture of DMF/DMSO (4:1) . The high polarity is required to disrupt the intermolecular hydrogen bonding of the Fmoc groups [1, 2].

  • Heating: Gentle heating (40–50°C) during dissolution is often necessary but must be monitored to prevent Fmoc cleavage.

Coupling Protocol (Symmetrical Branching)

This protocol describes the synthesis of a homodimer where two identical chains grow from a central cystine bridge.

Reagents:

  • 
    -Di-Fmoc-L-cystine (0.5 eq relative to resin sites if bridging two sites, or excess if branching).
    
  • Activator: HATU (1- [Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP .

  • Base: DIEA (Diisopropylethylamine).

Step-by-Step Workflow:

  • Resin Preparation: Swell Rink Amide resin in DMF (30 min). Deprotect the initial Fmoc group (20% Piperidine/DMF).[1]

  • Activation:

    • Dissolve

      
      -Di-Fmoc-L-cystine (3 eq) in NMP/DMF.
      
    • Add HATU (2.9 eq) and DIEA (6 eq).

    • Note: Pre-activation time should be kept short (<2 min) to minimize racemization [3].

  • Coupling (The Branch Point):

    • Add the activated solution to the resin.

    • Reaction time: 60–90 minutes.

    • QC: Perform a Kaiser test. If blue (incomplete), recouple using PyBOP/HOAt.

    • Result: The resin now carries a Cystine residue with two Fmoc-protected amines exposed.

  • Simultaneous Elongation:

    • Deprotect Fmoc (20% Piperidine).[1]

    • Subsequent couplings will add amino acids to both chains simultaneously.

    • Stoichiometry: You must double the equivalents of amino acids and coupling reagents for all subsequent steps (since there are now two growing chains per loading site).

Lanthionine and Thioether Bridges

Lanthionine (Lan) is a monosulfide analog of cystine (


). It is chemically more stable than disulfide bridges and is the defining feature of lantibiotics  (e.g., Nisin).
Synthesis of Bis-Fmoc-Lanthionine

Unlike Cystine, Lanthionine is not easily formed by simple oxidation. It requires stereoselective synthesis.

  • Method: Biomimetic dehydration of Serine/Threonine followed by Michael addition is common in vivo [4], but for SPPS, Orthogonally Protected Lanthionines are synthesized via the ring-opening of serine-derived

    
    -lactones or the reaction of Cysteine with protected 3-iodoalanine  [5].
    
  • Stereochemistry: The biological activity of lantibiotics often depends on the specific stereochemistry (e.g., meso-lanthionine, DL-Lan). The Bis-Fmoc derivative must be chirally pure.

Incorporation Strategy

Because the lanthionine bridge is shorter (one sulfur atom vs. two) and non-reducible, it imposes a tighter conformational constraint.

  • Cyclization: Unlike Di-Fmoc-Cystine which branches, Bis-Fmoc-Lanthionine is often used to close rings. However, due to the fixed distance, "stapling" linear peptides with Bis-Fmoc-Lanthionine is geometrically difficult in SPPS unless the bridge connects two separate chains (dimerization).

  • On-Resin Cyclization: The preferred route for intramolecular lanthionines is often the Fmoc-Cys / Fmoc-Ser(ODmab) approach, where the thioether is formed on-resin, rather than coupling a pre-formed block [6].

Troubleshooting & Quality Control

Racemization

Cysteine derivatives are prone to racemization during activation (conversion of L-Cys to D-Cys).

  • Mitigation: Use Oxyma Pure or HOBt as additives. Avoid high base concentrations during activation. Use collidine instead of DIEA if racemization is detected [3].

Aggregation

Growing two chains simultaneously (via Di-Fmoc-Cystine branching) doubles the aggregation potential.

  • Solution: Use ChemMatrix or PEG-PS resins which swell better in polar solvents. Switch solvent to NMP or use "Magic Mixture" (DCM/DMF/NMP/Triton-X).

QC Data Presentation

When validating the synthesis of a Di-Fmoc derived peptide, compare the crude purity against standard oxidative methods.

Table 1: Synthetic Efficiency Comparison (Hypothetical Data for Insulin-like Peptide)

ParameterStepwise Oxidation (Acm/Trt)Pre-Formed Di-Fmoc Strategy
Crude Purity (HPLC) 45%78%
Major Impurity Misfolded isomers (scrambled)Deletion sequences (incomplete coupling)
Total Synthesis Time 48 Hours (includes oxidation step)24 Hours
Purification Yield Low (difficult separation of isomers)High (impurities are chemically distinct)

References

  • Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent.Link

  • Singh, et al. (2013). Molecular Insights into Gelation of Di-Fmoc-L-Lysine in Organic Solvent–Water Mixtures. NIH. Link

  • University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis.Link

  • Repka, et al. (2017). Facile Method for Determining Lanthipeptide Stereochemistry. NIH. Link

  • Tabor, A. B. (2011).[2] Synthesis of Orthogonally Protected Lanthionines.[3][4] Journal of Organic Chemistry. Link

  • Mofid, M. R. (2003). Synthesis of Lanthionine-Containing Peptides on Solid Phase.[3] UCL Discovery. Link

Sources

Exploratory

Di-Fmoc-DL-cystathionine melting point and physical appearance

This technical guide provides an in-depth physicochemical characterization of Di-Fmoc-DL-cystathionine , a specialized amino acid derivative used in peptide synthesis and metabolic research. Physicochemical Characterizat...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth physicochemical characterization of Di-Fmoc-DL-cystathionine , a specialized amino acid derivative used in peptide synthesis and metabolic research.

Physicochemical Characterization, Synthesis, and Handling

Compound Identity & Structural Profile[1][2][3][4][5][6]

Di-Fmoc-DL-cystathionine is the


-bis-protected derivative of cystathionine, a thioether-bridged diamino dicarboxylic acid. It serves as a critical intermediate in the synthesis of sulfur-containing peptides and as a reference standard in metabolic profiling of the transsulfuration pathway.[1]
PropertySpecification
Chemical Name

-Bis(9-fluorenylmethoxycarbonyl)-DL-cystathionine
Systematic Name 2,2'-((3-Thiapentane-1,5-diyl)bis(azanediyl))bis(3-(9H-fluoren-9-yl)-3-oxopropanoic acid) derivative
CAS Number 1452573-76-0 (Refers to specific stereoisomer analogues; DL-form is often custom synthesized)
Molecular Formula

Molecular Weight 666.74 g/mol
Structural Class Protected Non-Proteinogenic Amino Acid (Thioether)
Chemical Structure Logic

The molecule consists of a cystathionine core—a cysteine linked to a homocysteine via a thioether bond—where both


-amino groups are protected by Fmoc (Fluorenylmethyloxycarbonyl) groups.[1] This orthogonal protection renders the amino groups stable to acid (TFA) but labile to base (piperidine), making it compatible with standard Fmoc Solid-Phase Peptide Synthesis (SPPS).[1]

Physical Properties: Melting Point & Appearance[1][6]

Physical Appearance[1][5][6]
  • State: Solid powder.[2][1]

  • Color: White to off-white (depending on purity and crystallization solvent).[1]

  • Texture: Amorphous or microcrystalline.[1]

Melting Point (MP) Analysis

Unlike standard proteinogenic Fmoc-amino acids which often have well-defined melting points (e.g., Fmoc-Gly-OH: 170–172 °C), Di-Fmoc-DL-cystathionine does not have a single, universally standardized melting point in open literature due to its nature as a diastereomeric mixture (DL-form).[1]

  • Expected Range: 145 °C – 165 °C (Decomposition) .[1]

  • Technical Insight:

    • Purity Influence: As a "DL" mixture, the compound contains multiple stereoisomers (L,L; D,D; L,D; D,L).[1] This mixture typically exhibits melting point depression and a broader melting range compared to a pure enantiomer (e.g., Di-Fmoc-L-cystathionine).[1]

    • Thermal Behavior: Bis-Fmoc amino acids of high molecular weight often undergo thermal decomposition (decarboxylation) before or during the melting phase.[1] Therefore, MP is not the primary indicator of purity; HPLC is preferred.[1]

    • Comparative Reference: Structurally similar bis-Fmoc derivatives, such as Fmoc-Lys(Fmoc)-OH , exhibit melting points in the range of 170–180 °C (pure form) or 120–130 °C (solvated/impure forms).[1] Di-Fmoc-cystathionine, having a flexible thioether linkage, is expected to melt slightly lower than the rigid lysine analog.

Solubility Profile
  • Soluble: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide), NMP (

    
    -Methyl-2-pyrrolidone).[1]
    
  • Sparingly Soluble: Dichloromethane (DCM), Methanol.[1]

  • Insoluble: Water, Diethyl ether, Hexanes.[1]

Synthesis & Experimental Protocol

The synthesis of Di-Fmoc-DL-cystathionine typically follows a Schotten-Baumann protocol, reacting free DL-cystathionine with Fmoc-OSu (9-Fluorenylmethyl


-succinimidyl carbonate) or Fmoc-Cl under basic conditions.
Synthesis Workflow (Graphviz)[7]

SynthesisWorkflow Start DL-Cystathionine (Zwitterion) Reaction Nucleophilic Substitution (Water/Dioxane or THF) Start->Reaction Dissolve Reagent Fmoc-OSu (2.2 - 2.5 eq) Reagent->Reaction Add Dropwise Base Na2CO3 / NaHCO3 (pH 8.5 - 9.0) Base->Reaction Maintain pH Acid Acidification (HCl) to pH 2.0 Reaction->Acid Quench & Acidify Product Di-Fmoc-DL-Cystathionine (Precipitate) Acid->Product Filter & Dry

Figure 1: Synthetic pathway for the protection of DL-cystathionine using Fmoc-OSu.

Step-by-Step Protocol
  • Dissolution: Dissolve 10 mmol of DL-cystathionine in 50 mL of 10%

    
     solution. Ensure complete dissolution; sonicate if necessary.[1]
    
  • Solvent Addition: Add 25 mL of 1,4-dioxane or THF to the aqueous solution to improve the solubility of the Fmoc reagent.

  • Acylation: Slowly add 22 mmol (2.2 equivalents) of Fmoc-OSu dissolved in dioxane/THF.

  • pH Control: Stir the reaction at room temperature for 4–12 hours. Monitor pH and maintain between 8.5–9.0 using

    
    .[1]
    
  • Work-up:

    • Wash the aqueous reaction mixture with diethyl ether (2 x 50 mL) to remove unreacted Fmoc-OSu and by-products (dibenzofulvene).[1]

    • Cool the aqueous phase to 0 °C.

    • Acidify carefully with 1N HCl to pH ~2.[1]0. The product, Di-Fmoc-DL-cystathionine , will precipitate as a white solid.[1]

  • Purification: Filter the precipitate, wash with cold water and dilute HCl. Recrystallize from Ethyl Acetate/Hexane or Methanol/Ether if necessary to remove mono-Fmoc species.[1]

Analytical Validation & Handling

To ensure scientific integrity, the identity of the compound must be validated using orthogonal analytical methods, as melting point alone is insufficient for this derivative.[1]

Analytical Logic (Graphviz)[7]

AnalyticalLogic cluster_Methods Validation Methods Sample Di-Fmoc-DL-Cystathionine Sample HPLC Reverse-Phase HPLC (Purity > 95%) Sample->HPLC Quantify Purity MS ESI-MS (Expected [M+H]+: 667.7) Sample->MS Confirm Mass NMR 1H-NMR (DMSO-d6) (Fmoc signals: 7.3-7.9 ppm) Sample->NMR Verify Structure

Figure 2: Analytical workflow for validating the identity and purity of Di-Fmoc-DL-cystathionine.

Handling & Stability
  • Storage: Store at +2 °C to +8 °C (short term) or -20 °C (long term).

  • Moisture Sensitivity: Keep desiccated. Hydrolysis of the Fmoc group is slow but possible in wet, basic environments.[1]

  • Light Sensitivity: Protect from prolonged exposure to UV light.[1]

References

  • Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Link

  • ChemicalBook. FMOC-LYS(FMOC)-OH Properties and Melting Point Data. Link

  • Santa Cruz Biotechnology. Di-Fmoc-L-cystathionine Product Data. Link[1][3]

  • PubChem. Compound Summary: Di-Fmoc-L-cystathionine (CID 46737366).[1] Link[1]

  • Fields, G. B., & Noble, R. L. (1990).[1] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.[1] Link

Sources

Foundational

A Comprehensive Technical Guide to High-Purity Di-Fmoc-DL-cystathionine for Researchers and Drug Development Professionals

This in-depth guide provides a comprehensive overview of high-purity Di-Fmoc-DL-cystathionine, a critical reagent for advanced peptide synthesis and drug development. This document will delve into supplier and price comp...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth guide provides a comprehensive overview of high-purity Di-Fmoc-DL-cystathionine, a critical reagent for advanced peptide synthesis and drug development. This document will delve into supplier and price comparisons, quality considerations, synthesis principles, and key applications, offering field-proven insights for researchers and scientists.

Introduction: The Significance of Di-Fmoc-DL-cystathionine in Peptide Chemistry

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug design. These unique building blocks can impart favorable characteristics to peptide therapeutics, such as enhanced enzymatic stability, improved receptor affinity, and controlled conformational properties. Di-Fmoc-DL-cystathionine is one such valuable derivative, offering a racemic mixture of L- and D-isomers of cystathionine, with both amino groups protected by the fluorenylmethoxycarbonyl (Fmoc) group. This configuration allows for the introduction of a flexible thioether bridge and a chiral center into a peptide sequence, opening avenues for novel structural motifs and biological activities.

The use of a DL-mixture can be a strategic choice in certain research contexts, such as in the generation of peptide libraries for screening purposes or when the specific stereochemistry for optimal activity is unknown. The Fmoc protecting group is fundamental to modern solid-phase peptide synthesis (SPPS), enabling a milder and more versatile approach compared to traditional Boc chemistry.

Supplier Landscape and Price Comparison

Identifying a reliable source for high-purity Di-Fmoc-DL-cystathionine is paramount for reproducible and successful research outcomes. While many suppliers offer a wide range of standard Fmoc-protected amino acids, Di-Fmoc-DL-cystathionine is a more specialized reagent.

Based on current market analysis, the following suppliers have been identified:

SupplierProduct NameCAS NumberPurityPrice (USD)
Sinfoo Biotechdi-fmoc-dl-cystathionine1452573-76-0Not specifiedContact for quote
ChemicalBookDI-FMOC-DL-CYSTATHIONINE1452573-76-0Not specifiedContact for quote

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information and to request a Certificate of Analysis.

For comparison, the price of unprotected DL-cystathionine can range from approximately $126 for 1 mg to $504 for 10 mg from suppliers like MedchemExpress. This provides a baseline for estimating the cost of the Fmoc-protected derivative, which will invariably be higher due to the additional synthesis and purification steps.

Quality Specifications and Analytical Characterization

The purity of Fmoc-amino acids is a critical determinant of the success of peptide synthesis. Impurities can lead to failed sequences, difficult purification of the target peptide, and ambiguous biological data. For high-purity Di-Fmoc-DL-cystathionine, researchers should expect the following quality attributes, typically confirmed by a Certificate of Analysis:

  • HPLC Purity: ≥99.0%. This is a standard specification for most high-quality Fmoc-amino acids.[1]

  • Enantiomeric Purity: While this is a DL-mixture, the ratio of enantiomers may be relevant for certain applications. For individual enantiomers of other Fmoc-amino acids, a purity of ≥99.8% is common.[1]

  • Identity Confirmation: Verified by methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Appearance: Typically a white to off-white powder.

Key Analytical Techniques for Quality Control

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the chemical purity of Fmoc-amino acids. A well-resolved peak corresponding to the product should be observed, with minimal secondary peaks.

Chiral Chromatography or Capillary Electrophoresis (CE) can be employed to determine the enantiomeric ratio of the DL-mixture. These techniques utilize chiral stationary phases or chiral selectors in the mobile phase to separate the D and L enantiomers.

A typical workflow for the quality control of incoming Di-Fmoc-DL-cystathionine is illustrated below:

QC_Workflow cluster_0 Incoming Material cluster_1 Analytical Characterization cluster_2 Decision Material Di-Fmoc-DL- cystathionine HPLC Purity Analysis (HPLC) Material->HPLC Chiral Enantiomeric Ratio (Chiral HPLC/CE) Material->Chiral Spectroscopy Identity Confirmation (NMR, MS) Material->Spectroscopy Decision Accept or Reject HPLC->Decision Chiral->Decision Spectroscopy->Decision

Caption: Quality control workflow for incoming Di-Fmoc-DL-cystathionine.

Synthesis of High-Purity Di-Fmoc-DL-cystathionine

While commercially available, understanding the synthesis of Di-Fmoc-DL-cystathionine provides insight into potential impurities and quality considerations. The synthesis is typically a two-step process starting from DL-cystathionine.

General Principle of Fmoc Protection

The Fmoc group is introduced by reacting the amino groups of the starting amino acid with an Fmoc-donating reagent, most commonly Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride), under basic conditions. The reaction is typically carried out in a biphasic solvent system to facilitate both the reaction and subsequent purification.[2]

Experimental Protocol for Fmoc Protection of DL-Cystathionine

This protocol is a general guideline and may require optimization.

Materials:

  • DL-Cystathionine

  • Fmoc-OSu (2.2 equivalents)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Dioxane or Acetone

  • Water

  • Diethyl ether or Ethyl acetate

  • Hydrochloric Acid (HCl)

Procedure:

  • Dissolution: Dissolve DL-cystathionine in a 10% solution of sodium carbonate in water.

  • Addition of Fmoc-OSu: To the stirring solution, add a solution of Fmoc-OSu (2.2 equivalents) in dioxane or acetone dropwise at room temperature.

  • Reaction: Allow the reaction to stir overnight at room temperature.

  • Work-up:

    • Remove the organic solvent under reduced pressure.

    • Wash the aqueous layer with diethyl ether or ethyl acetate to remove unreacted Fmoc-OSu and by-products.

    • Acidify the aqueous layer to a pH of approximately 2 with cold 1M HCl. A white precipitate of Di-Fmoc-DL-cystathionine should form.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water.

    • Dry the product under vacuum.

    • Further purification can be achieved by recrystallization or column chromatography if necessary.

Synthesis_Workflow Start DL-Cystathionine Dissolve Dissolve in aq. Na₂CO₃ Start->Dissolve React Add Fmoc-OSu in Dioxane Dissolve->React Stir Stir overnight React->Stir Workup Aqueous work-up and acidification Stir->Workup Isolate Filter and dry the product Workup->Isolate End High-Purity Di-Fmoc-DL-cystathionine Isolate->End SPPS_Cycle Start Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Couple Activated Di-Fmoc-DL-cystathionine Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 End Elongated Peptide Washing2->End End->Deprotection Repeat Cycle

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating Di-Fmoc-DL-cystathionine.

Conclusion and Future Perspectives

High-purity Di-Fmoc-DL-cystathionine is a valuable and versatile tool for peptide chemists and drug development professionals. Its ability to introduce unique structural and stereochemical diversity into peptides makes it a key component in the design of novel therapeutics with improved properties. While the commercial availability of the DL-form is somewhat limited, the established synthesis protocols allow for its preparation in the laboratory. As the field of peptide therapeutics continues to expand, the demand for specialized amino acid derivatives like Di-Fmoc-DL-cystathionine is expected to grow, driving further innovation in its synthesis, characterization, and application.

References

  • Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). 2020. Available at: [Link]

  • Spring, D.R. et al. Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2008.
  • PubMed. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis. Available at: [Link]

  • ResearchGate. deprotection of various amino acids in the presence of other labile groups. Available at: [Link]

  • ResearchGate. Biosynthesis and Characterization of Cross-Linked Fmoc Peptide-Based Hydrogels for Drug Delivery Applications. Available at: [Link]

  • National Institutes of Health. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Available at: [Link]

  • Aapptec Peptides. Fmoc-D-Amino Acids Archives. Available at: [Link]

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. Available at: [Link]

  • Merck Millipore. Product Focus: Amino acids for Fmoc SPPS Novabiochem®. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimization of Di-Fmoc-DL-Cystathionine Solubilization and Coupling in SPPS

Introduction & Scientific Context Di-Fmoc-DL-Cystathionine is a non-canonical, thioether-bridged amino acid often utilized in the synthesis of lanthionine-like peptides, peptide stapling, and the development of proteolyt...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Di-Fmoc-DL-Cystathionine is a non-canonical, thioether-bridged amino acid often utilized in the synthesis of lanthionine-like peptides, peptide stapling, and the development of proteolytically stable peptidomimetics. Structurally, it consists of two amino acid backbones (alanine and homocysteine moieties) linked by a sulfur atom, with both N-termini protected by Fmoc (9-fluorenylmethoxycarbonyl) groups.[1]

The Challenge: While standard mono-Fmoc amino acids dissolve readily in DMF (N,N-dimethylformamide), Di-Fmoc derivatives present a unique physicochemical challenge. The presence of two hydrophobic Fmoc moieties creates a strong propensity for intermolecular


 stacking. At the high concentrations required for Solid Phase Peptide Synthesis (SPPS) (typically 0.1 M – 0.3 M), this can lead to supramolecular organogel formation  rather than a true solution, hindering diffusion into the resin matrix and lowering coupling efficiency. Furthermore, the thioether bridge is susceptible to oxidation (sulfoxide formation), requiring strict solvent quality control.

This guide details a field-proven protocol to solubilize Di-Fmoc-DL-Cystathionine effectively and couple it using high-efficiency activation strategies, ensuring high yield and purity.

Materials & Reagents Specifications

To ensure reproducibility, reagents must meet the following strict criteria:

ReagentGrade/SpecificationCritical Reason (Causality)
Di-Fmoc-DL-Cystathionine >95% PurityImpurities can act as nucleation sites for aggregation.
DMF Peptide Synthesis Grade, Amine-free Dimethylamine impurities in aged DMF cause premature Fmoc removal (polymerization).
HATU High PurityPreferred for sterically hindered couplings due to fast kinetics.
DIEA (Diisopropylethylamine) Anhydrous, redistilledExcess water hydrolyzes activated esters; impurities cause N-terminal capping.
Oxyma Pure High PurityAlternative to HOBt; suppresses racemization and improves solubility.

Protocol: Step-by-Step Solubilization

Objective: Prepare a stable, homogenous 0.2 M solution of Di-Fmoc-DL-Cystathionine in DMF without gelation.

Step 1: Calculation and Preparation

Calculate the required mass for a 0.2 M solution.

  • Note: Do not exceed 0.3 M. Higher concentrations exponentially increase the risk of organogel formation due to Fmoc stacking.

Step 2: Solvent Addition (The "Wetting" Technique)

Do not dump all solvent at once.

  • Place the weighed amino acid in a centrifuge tube or glass vial.

  • Add 50% of the calculated DMF volume .

  • Vortex vigorously for 30 seconds. This creates a slurry and breaks up large crystal lattice structures.

Step 3: Mechanical Dispersion (Sonication)

Expert Insight: Vortexing alone is often insufficient for Di-Fmoc species because it does not provide enough shear force to disrupt


 aggregates.
  • Place the slurry in an ultrasonic bath (room temperature).

  • Sonicate for 1-2 minutes .

  • Add the remaining 50% of DMF.

  • Sonicate for an additional 1 minute until the solution is perfectly clear.

Step 4: Visual Validation (The Meniscus Test)

Tilt the vial. The solution must flow freely like water.

  • Pass: Liquid moves instantly.

  • Fail: Liquid moves like syrup or shows "schlieren" lines (density gradients).

  • Correction: If viscous/gelled, add NMP (N-methyl-2-pyrrolidone) up to 10% v/v. NMP disrupts hydrogen bonding more effectively than DMF.

Protocol: Activation and Coupling

Context: Di-Fmoc-Cystathionine is a dicarboxylic acid .

  • Scenario A (Stapling/Cyclization): You intend to activate both carboxyl groups to link two resin-bound amines (or one amine and a soluble amine).

  • Scenario B (Linear Extension): You intend to couple only one end (requires orthogonal protection, which Di-Fmoc-DL-Cystathionine lacks).

  • Assumption: This protocol assumes Scenario A (Bis-coupling/Stapling) or that the user accepts a mixture of products if doing linear synthesis.

Activation Strategy: HATU/DIEA (Recommended for Steric Bulk)

We utilize HATU due to the steric bulk of the two Fmoc groups.

  • Stoichiometry:

    • Di-Fmoc-Cystathionine: 1.0 equivalent (relative to resin sites / 2 if bridging).

    • HATU: 1.9 – 2.0 equivalents (0.95 - 1.0 eq per carboxyl group).

    • DIEA: 4.0 equivalents (2.0 eq per carboxyl group).

    • Warning: Avoid large excesses of HATU (>2.2 eq) to prevent guanidinylation of the resin-bound amine.

  • Activation Sequence:

    • Add the calculated HATU to the Di-Fmoc-Cystathionine solution.

    • Add DIEA immediately prior to adding to the resin.

    • Pre-activation time: Max 30 seconds. (Prolonged activation risks racemization, even in DL mixtures, leading to difficult-to-separate diastereomers).

  • Coupling Reaction:

    • Add the activated mixture to the resin.[2]

    • Reaction Time: 2 hours at Room Temperature.

    • Agitation: Continuous shaking (do not use magnetic stir bars; they grind the resin).

  • Self-Validating Step (Kaiser Test):

    • Perform a Kaiser (Ninhydrin) test on a few resin beads.

    • Blue beads: Incomplete coupling -> Recouple using fresh reagents.

    • Colorless/Yellow beads: Successful coupling.

Visual Workflow (Decision Tree)

G Start Start: Di-Fmoc-DL-Cystathionine Solvent Add 50% DMF (Peptide Grade) Start->Solvent Agitate Vortex (30s) + Sonication (2 min) Solvent->Agitate Check Visual Check: Is it Clear & Non-Viscous? Agitate->Check AddNMP Add 10% NMP Re-sonicate Check->AddNMP Cloudy/Gel SuccessSol Solution Ready (0.2M) Check->SuccessSol Clear AddNMP->Check Activation Add HATU (1.9 eq) + DIEA (4 eq) SuccessSol->Activation Coupling Couple to Resin (2 Hours, RT) Activation->Coupling Validation Kaiser Test Coupling->Validation Finish Proceed to Washing Validation->Finish Negative (Colorless) Recouple Recouple (Fresh Reagents) Validation->Recouple Positive (Blue) Recouple->Coupling

Figure 1: Operational workflow for the solubilization and coupling of Di-Fmoc-DL-Cystathionine, including decision gates for solubility correction and coupling validation.

Troubleshooting & Expert Insights

The "Gelation" Phenomenon

If your solution turns into a semi-solid gel upon standing, this is due to the formation of a supramolecular network driven by the two Fmoc groups.

  • Fix: Add LiCl (Lithium Chloride) to a final concentration of 0.4 M in the DMF. LiCl disrupts the intermolecular hydrogen bonding and

    
     stacking, breaking the gel structure without affecting the coupling chemistry [1].
    
Sulfur Oxidation

The thioether in cystathionine can oxidize to sulfoxide (S=O) over time or in the presence of peroxides in low-grade solvents.

  • Prevention: Use fresh DMF. If the bottle has been open for >1 month, bubble Nitrogen/Argon through the solvent for 15 minutes before use.

  • Detection: Sulfoxides show a distinct shift in HPLC retention time compared to the native thioether.

Racemization Control

Although the starting material is "DL" (racemic), uncontrolled racemization during coupling can lead to diastereomers with vastly different biological activities or folding properties.

  • Guideline: Use Oxyma Pure/DIC instead of HATU/DIEA if you observe excessive epimerization, as the neutral pH of carbodiimide coupling is gentler than the basic environment required for uronium salts [2].

References

  • Seebach, D., Thaler, A., & Beck, A. K. (1989). Solubilization of Peptides in Non-Polar Organic Solvents by the Addition of Inorganic Salts: Facts and Implications. Helvetica Chimica Acta, 72(4), 857-878.

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403.

  • Raibaut, L., Ollivier, N., & Melnyk, O. (2012). Cysteine-based mechanisms for the synthesis of peptide and protein thioesters. Chemical Society Reviews, 41, 7001-7015.

  • Shelton, P. M., & Jensen, K. J. (2013). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis.[3] Peptide Synthesis and Applications, 23-41.

Sources

Application

Coupling conditions for bulky Fmoc-protected amino acids

Application Note: Overcoming Steric Hindrance in Fmoc-SPPS Subject: Advanced Coupling Protocols for Bulky and -Methylated Amino Acids Date: October 26, 2023 Author: Senior Application Scientist, Peptide Chemistry Divisio...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Overcoming Steric Hindrance in Fmoc-SPPS Subject: Advanced Coupling Protocols for Bulky and


-Methylated Amino Acids
Date:  October 26, 2023
Author:  Senior Application Scientist, Peptide Chemistry Division

Part 1: The Steric Challenge in SPPS

In Solid Phase Peptide Synthesis (SPPS), the "easy" sequences are rarely the ones that matter biologically. Therapeutic peptides often rely on non-canonical amino acids to induce conformational constraints or proteolytic stability. These include


-disubstituted residues (e.g., Aib), 

-methylated amino acids, and

-branched residues (Val, Ile, Thr).

The Problem: Standard coupling reagents (HBTU, DIC/HOBt) generate bulky active esters. When the incoming amino acid is bulky, or the resin-bound amine is sterically crowded (e.g., an


-methyl terminus), the nucleophilic attack is kinetically disfavored. This leads to:
  • Deletion Sequences: Missing residues in the final chain.

  • Truncation: Chain termination due to acetylation or capping.

  • Epimerization: Slow coupling rates allow time for the activated amino acid to racemize.

This guide provides a tiered approach to coupling, moving from optimized standard conditions to "nuclear options" for the most difficult linkages (e.g., Aib-Aib).

Part 2: Strategic Reagent Selection

Do not use the same hammer for every nail. Select your coupling system based on the steric demand of the specific junction.

Table 1: Coupling Reagent Decision Matrix

Steric Challenge LevelExample JunctionsRecommended SystemMechanism of Action
Level 1: Moderate Val-Val, Ile-Val, Pro-XCOMU / Oxyma Pure Superior leaving group (Oxyma) with less steric bulk than HOAt; high solubility.
Level 2: High

-Me-X, Aib-X
Microwave + DIC / Oxyma Thermal energy overcomes activation barrier; Carbodiimide avoids guanidinylation side reactions.
Level 3: Extreme Aib-Aib,

-Me-

-Me
TFFH / DIPEA Generates Acid Fluorides .[1] The smallest possible electrophile; penetrates steric walls where active esters fail.

Part 3: Mechanistic Visualization

The following diagram illustrates why standard uronium reagents fail for bulky residues and how acid fluorides (TFFH) bypass this limitation.

CouplingMechanism Start Fmoc-AA-OH (Bulky) Activation Activation Step Start->Activation ActiveEster Active Ester (OBt/OAt/Oxyma) Activation->ActiveEster Standard Reagents (HATU/COMU) AcidFluoride Acid Fluoride (via TFFH) Activation->AcidFluoride TFFH Reagent Coupling_Slow Slow Coupling (Steric Clash) ActiveEster->Coupling_Slow Bulky Leaving Group Blocks Attack Coupling_Fast Rapid Coupling (Low Steric Profile) AcidFluoride->Coupling_Fast Small Fluoride Atom Allows Penetration Amine Resin-Bound Amine (Sterically Crowded) Amine->Coupling_Slow Amine->Coupling_Fast Product Peptide Bond Formed Coupling_Slow->Product Low Yield/Deletion Coupling_Fast->Product High Yield

Caption: Comparative mechanism of bulky active esters vs. compact acid fluorides in sterically hindered environments.

Part 4: Experimental Protocols

Protocol A: The "Modern Standard" (Microwave COMU/Oxyma)

Best for:


-methyl amino acids, 

-branched residues, and single Aib insertions.

Rationale: COMU is based on the Oxyma leaving group, which is safer (non-explosive) and more reactive than HOBt. Microwave irradiation provides the thermal energy required to overcome the activation energy barrier of the hindered amine attack.

Reagents:

  • Activator: 0.5 M COMU in DMF.

  • Base: 1.0 M DIPEA (Diisopropylethylamine) in NMP.

  • Amino Acid: 0.2 M Fmoc-AA-OH in DMF.

Procedure:

  • Preparation: Dissolve Fmoc-AA-OH (5.0 eq relative to resin loading) and COMU (5.0 eq) in minimal DMF.

  • Activation: Add DIPEA (10.0 eq) to the amino acid mixture. Note: Activate immediately before addition to resin to prevent degradation.

  • Coupling: Add the activated solution to the resin.[2]

  • Microwave Cycle:

    • Standard Bulky: Ramp to 90°C over 2 min; Hold at 90°C for 2 min.

    • Cys/His (Racemization Prone): Ramp to 50°C; Hold for 10 min.

  • Wash: Drain and wash with DMF (

    
     mL).
    
  • QC: Perform Chloranil test (see Part 5).

Protocol B: The "Bunker Buster" (TFFH - Acid Fluoride)

Best for: Aib-Aib linkages, contiguous


-methyl residues, and failed COMU couplings.

Rationale: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) converts carboxylic acids into acid fluorides in situ.[1][2] The fluoride atom is physically small, allowing the electrophile to approach the sterically shielded nucleophile (amine) where a bulky OBt/Oxyma ester would be repelled.

Reagents:

  • Reagent: TFFH (Solid).[1][2][3]

  • Base: DIPEA.[4]

  • Solvent: Dry DMF or NMP.

Procedure:

  • Stoichiometry: Use 5.0 eq Fmoc-AA-OH, 5.0 eq TFFH, and 10.0 eq DIPEA.

  • Pre-activation (CRITICAL):

    • Dissolve Fmoc-AA-OH and TFFH in dry DMF.

    • Add DIPEA.[4]

    • Wait time: Allow to react for 15–20 minutes at room temperature.

    • Why? Unlike uronium salts (fast activation), TFFH requires time to fully convert the carboxylic acid to the acid fluoride. For extremely hindered AAs like Aib, this can take up to 30 minutes.

  • Coupling: Add the pre-activated mixture to the resin.[2]

  • Incubation: Shake at room temperature for 1–2 hours. Note: Acid fluorides are highly reactive but stable enough for extended couplings. Heating is usually not required but can be applied (50°C) if necessary.

  • Double Couple: For Aib-Aib junctions, drain and repeat the step with fresh reagents.

Part 5: Validation & Quality Control

Trusting the machine is a recipe for failure with bulky peptides. You must validate the coupling completion before removing the Fmoc group.

1. The Kaiser Test (Ninhydrin)

  • Target: Primary amines (Standard amino acids).

  • Result: Blue beads = Incomplete coupling (Stop & Recouple). Colorless = Complete.

2. The Chloranil Test (Acetaldehyde/Chloranil)

  • Target:Secondary amines (

    
    -methyl, Proline).
    
  • Why: Ninhydrin does not react with secondary amines. You will get a false negative (colorless) even if coupling failed.

  • Protocol:

    • Place a few resin beads in a small tube.

    • Add 2 drops of 2% acetaldehyde in DMF.

    • Add 2 drops of 2% chloranil in DMF.

    • Wait 5 minutes.

  • Interpretation:

    • Dark Blue/Green Beads: Secondary amine present (Coupling Failed

      
       Recouple).
      
    • Colorless/Amber Beads: Coupling Complete.

References

  • COMU Development: El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • TFFH/Acid Fluorides: Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[2] Journal of the American Chemical Society, 117(19), 5401–5402. Link

  • Microwave SPPS: Collins, J. M., et al. (2014). Microwave Heating in Solid-Phase Peptide Synthesis. Microwaves in Organic Synthesis, 897-960. Link

  • Aib Coupling Difficulties: Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols using Fmoc Amino Acid Fluorides. The Journal of Organic Chemistry, 60(2), 405-410. Link

Sources

Method

Application Notes and Protocols: A Guide to Incorporating Di-Fmoc-DL-cystathionine into Branched Peptides

Introduction: The Architectural Advantage of Branched Peptides and the Unique Role of Cystathionine In the landscape of peptide-based therapeutics and advanced biomaterials, architectural complexity often translates to e...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Advantage of Branched Peptides and the Unique Role of Cystathionine

In the landscape of peptide-based therapeutics and advanced biomaterials, architectural complexity often translates to enhanced functionality. Branched peptides, with their dendrimeric or multi-antigenic structures, offer significant advantages over their linear counterparts, including increased resistance to enzymatic degradation, higher binding avidity, and the ability to present multiple functional motifs.[1] The choice of the branching unit is critical, dictating the synthetic strategy and the final properties of the molecule.

While lysine, with its two primary amino groups, is a conventional choice for inducing branching in solid-phase peptide synthesis (SPPS), the non-proteinogenic amino acid cystathionine presents a unique and compelling alternative.[2][3] Cystathionine, a thioether-linked di-amino acid, introduces a stable, reduction-resistant branch point, a feature particularly advantageous in environments where disulfide bonds would be labile.[4] Its incorporation can impart novel conformational constraints and improve the pharmacokinetic profile of peptide drug candidates.

This comprehensive guide provides a detailed exploration of the synthesis of branched peptides utilizing Di-Fmoc-DL-cystathionine. We will delve into the strategic considerations, present a robust protocol for a convergent solid-phase synthesis approach, and offer expert insights into potential challenges and their solutions.

Strategic Considerations: Divergent vs. Convergent Synthesis

The synthesis of branched peptides can be approached in two primary ways: divergent or convergent.[5]

  • Divergent Synthesis: This method involves the sequential growth of peptide chains from a central branching core that is attached to the solid support. For this to be feasible with cystathionine, an orthogonally protected derivative with two different amine protecting groups (e.g., Fmoc and Boc) would be required to allow for selective deprotection and chain elongation. As Di-Fmoc-DL-cystathionine has identical protecting groups on both amines, a divergent approach from a single cystathionine residue is not directly achievable without prior modification of the protecting groups.

  • Convergent Synthesis: This strategy involves the independent synthesis of the constituent peptide chains, which are then linked together to a central core.[5][6] This approach is particularly well-suited for the incorporation of Di-Fmoc-DL-cystathionine and will be the focus of the detailed protocol provided in this guide. The convergent method offers several advantages, including the ability to purify the individual peptide fragments before the final ligation, which can simplify the purification of the final, more complex branched product.

Visualizing the Convergent Workflow

The convergent synthesis of a branched peptide using cystathionine can be conceptualized as the assembly of three key components: a resin-bound peptide, a second peptide synthesized separately, and a linker strategy to form the thioether bond.

convergent_synthesis cluster_0 SPPS of Peptide 1 cluster_1 SPPS of Peptide 2 cluster_2 Ligation and Cleavage Resin Solid Support (e.g., Rink Amide Resin) P1_elongation Elongate Peptide 1 Resin->P1_elongation Fmoc-SPPS P1_Cys Resin-Bound Peptide 1 with N-terminal Cysteine P1_elongation->P1_Cys Incorporate Cys Ligation Thioether Bond Formation (Nucleophilic Substitution) P1_Cys->Ligation P2_synthesis Synthesize Peptide 2 (in solution or on a separate resin) P2_haloacetyl Peptide 2 with N-terminal Haloacetyl Group P2_synthesis->P2_haloacetyl Haloacetylation P2_haloacetyl->Ligation Cleavage Cleavage from Resin & Deprotection Ligation->Cleavage TFA Cocktail Branched_Peptide Purified Branched Peptide Cleavage->Branched_Peptide Purification (HPLC) caption Convergent synthesis workflow.

Figure 1. A schematic overview of the convergent strategy for synthesizing a branched peptide with a cystathionine linkage.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Rink Amide Resin100-200 mesh, 0.5-0.8 mmol/gStandard SupplierOr other suitable resin depending on C-terminal modification.
Fmoc-protected Amino AcidsSynthesis GradeStandard SupplierIncluding Fmoc-Cys(Trt)-OH.
Di-Fmoc-DL-cystathionineSynthesis GradeStandard SupplierFor characterization and as a reference standard.
Coupling Reagents
HATUSynthesis GradeStandard SupplierRecommended for potentially difficult couplings.[7]
HOBtSynthesis GradeStandard Supplier
DICSynthesis GradeStandard Supplier
Bases
DIPEASynthesis GradeStandard Supplier
PiperidineSynthesis GradeStandard SupplierFor Fmoc deprotection.
Solvents
DMFHPLC GradeStandard Supplier
DCMHPLC GradeStandard Supplier
Cleavage and Deprotection
TFAReagent GradeStandard Supplier
TISReagent GradeStandard SupplierScavenger.
DODTReagent GradeStandard SupplierScavenger for sulfur-containing peptides.
WaterDeionized-
Other Reagents
Bromoacetic acidReagent GradeStandard SupplierFor haloacetylation.
Acetic AnhydrideReagent GradeStandard SupplierFor capping.
Diethyl Ether (cold)Reagent GradeStandard SupplierFor peptide precipitation.

Detailed Protocol: Convergent Solid-Phase Synthesis of a Cystathionine-Branched Peptide

This protocol outlines the synthesis of a model branched peptide where two distinct peptide chains are linked via a cystathionine thioether bond. This is achieved by reacting a resin-bound peptide with a terminal cysteine residue with a second, haloacetylated peptide synthesized separately.

Part 1: Synthesis of Resin-Bound Peptide 1 with N-terminal Cysteine
  • Resin Swelling and Preparation:

    • Swell the Rink Amide resin in DMF for at least 1 hour in a suitable reaction vessel.[1]

    • Drain the DMF and wash the resin with DMF (3x) and DCM (3x).

  • Fmoc-SPPS Cycles:

    • Perform standard Fmoc-based solid-phase peptide synthesis to assemble the first peptide chain.[3]

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

    • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a 4-fold molar excess of the amino acid, HATU (3.98 eq.), and DIPEA (8 eq.) in DMF. Allow the reaction to proceed for 1-2 hours. Monitor coupling completion using a Kaiser test.

    • Capping (Optional but Recommended): After each coupling step, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

    • Repeat the deprotection, washing, and coupling steps until the desired sequence for Peptide 1 is assembled.

  • Incorporation of N-terminal Cysteine:

    • For the final coupling step, use Fmoc-Cys(Trt)-OH to introduce the N-terminal cysteine residue. The trityl protecting group will be removed during the final cleavage step.

Part 2: Synthesis and Haloacetylation of Peptide 2

Peptide 2 can be synthesized using standard Fmoc-SPPS on a separate resin and then cleaved and purified, or synthesized in solution. For this protocol, we will assume it has been synthesized, purified, and is ready for modification.

  • Haloacetylation of Peptide 2:

    • Dissolve the purified Peptide 2 (with a free N-terminus) in DMF.

    • Add a 5-fold molar excess of bromoacetic acid and DIC.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Monitor the reaction by HPLC-MS to confirm the addition of the bromoacetyl group.

    • Purify the bromoacetylated Peptide 2 by preparative HPLC and lyophilize.

Part 3: Ligation, Cleavage, and Purification
  • On-Resin Ligation to Form the Thioether Bond:

    • Swell the resin-bound Peptide 1 (with the N-terminal Fmoc group removed from the cysteine) in DMF.

    • Dissolve the bromoacetylated Peptide 2 in DMF and add it to the resin.

    • Add a 5-fold molar excess of DIPEA to facilitate the nucleophilic substitution reaction between the cysteine thiol and the bromoacetyl group.[5]

    • Allow the ligation reaction to proceed overnight at room temperature with gentle agitation.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail suitable for sulfur-containing peptides. A recommended cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[8] The presence of scavengers like thioanisole and EDT is crucial to prevent oxidation of the thioether and other sensitive residues.[9]

    • Treat the dried resin with the cleavage cocktail for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude branched peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Characterization:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the branched peptide using preparative reverse-phase HPLC (RP-HPLC).

    • Characterize the final product by analytical HPLC to confirm purity and by mass spectrometry (MS) to verify the correct molecular weight of the branched peptide.

Troubleshooting and Expert Insights

IssuePotential CauseRecommended Solution
Incomplete Coupling Steric hindrance, especially with bulky amino acids or at the branch point.Use a more powerful coupling reagent like HATU or COMU.[7] Increase coupling time and/or temperature (microwave synthesis can be beneficial).[10] Perform a double coupling.
Oxidation of Thioether Exposure to air or oxidative species during cleavage.Ensure the use of a robust scavenger cocktail containing reducing agents like EDT or DODT during TFA cleavage.[9] Work under an inert atmosphere (e.g., nitrogen or argon) during cleavage and work-up.
Side Reactions during Ligation Non-specific reactions of the haloacetyl group.Ensure the cysteine thiol is the most nucleophilic site available for reaction. Protect other nucleophilic side chains (e.g., Lys, Orn).
Difficult Purification Aggregation of the branched peptide. Co-elution of impurities.Optimize the HPLC gradient. Use additives in the mobile phase (e.g., formic acid, TFA) to improve peak shape. Consider alternative purification techniques like ion-exchange chromatography if RP-HPLC is insufficient.

Visualization of the Ligation Mechanism

The core of this convergent strategy is the formation of the stable thioether linkage.

ligation_mechanism cluster_0 Reactants cluster_1 Nucleophilic Attack cluster_2 Products Peptide1-Cys-SH Peptide1-Cys-SH Transition_State Transition State Peptide1-Cys-SH->Transition_State DIPEA (Base) Br-CH2-CO-Peptide2 Br-CH₂-CO-Peptide2 Br-CH2-CO-Peptide2->Transition_State Branched_Product Peptide1-Cys-S-CH₂-CO-Peptide2 Transition_State->Branched_Product SN2 Reaction HBr HBr Transition_State->HBr caption Thioether bond formation.

Figure 2. The SN2 reaction mechanism for the formation of the cystathionine thioether linkage.

Conclusion

The incorporation of cystathionine as a branching point in peptides offers a powerful strategy for creating novel biomolecules with enhanced stability and functionality. While a divergent approach is challenging with commercially available Di-Fmoc-DL-cystathionine, the convergent synthesis detailed in this guide provides a robust and reliable method for constructing these complex architectures. Careful consideration of the synthetic strategy, meticulous execution of the SPPS and ligation steps, and appropriate purification and characterization are paramount to success. The resulting thioether-linked branched peptides are poised to be valuable tools in drug discovery and materials science.

References

  • An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Peptide synthesis using unprotected peptides through orthogonal coupling methods. (n.d.). PMC. Retrieved February 3, 2026, from [Link]

  • Microwave Assisted SPPS of Symmetrically Branched Peptides. (n.d.). CEM Corporation. Retrieved February 3, 2026, from [Link]

  • A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. (n.d.). PMC. Retrieved February 3, 2026, from [Link]

  • Lanthionine Synthetase C-like Protein 1 Interacts with and Inhibits Cystathionine β-Synthase: A TARGET FOR NEURONAL ANTIOXIDANT DEFENSE. (n.d.). The Journal of Biological Chemistry. Retrieved February 3, 2026, from [Link]

  • Planning a Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 3, 2026, from [Link]

  • Solved 6. Consider the following orthogonal protecting. (2018, April 15). Chegg.com. Retrieved February 3, 2026, from [Link]

  • Synthesis of Cystine Peptide Analogues. (n.d.). Thieme Chemistry. Retrieved February 3, 2026, from [Link]

  • Convergent Synthesis of Thioether Containing Peptides. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 3, 2026, from [Link]

  • Peptides containing cysteine: the role of scavengers in cleavage cocktail. (2023, February 6). Biotage. Retrieved February 3, 2026, from [Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (n.d.). ACS Publications. Retrieved February 3, 2026, from [Link]

  • Exploiting Protein N-Terminus for Site-Specific Bioconjugation. (2021, June 9). PMC. Retrieved February 3, 2026, from [Link]

  • Chemoselective ligation and modification strategies for peptides and proteins. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • Convergent synthesis of proteins using peptide-aminothiazoline. (n.d.). RSC Publishing. Retrieved February 3, 2026, from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved February 3, 2026, from [Link]

  • Trialkylsilanes as for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. (2023, August 6). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Amino Acid Sidechain Deprotection. (n.d.). AAPPTec. Retrieved February 3, 2026, from [Link]

  • Convergent synthesis of peptides. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. (2022, December 2). Digital CSIC. Retrieved February 3, 2026, from [Link]

  • Chemical Protein Synthesis by Solid Phase Ligation of Unprotected Peptide Segments. (n.d.). ACS Publications. Retrieved February 3, 2026, from [Link]

  • Evolution of lanthipeptide synthetases. (n.d.). PNAS. Retrieved February 3, 2026, from [Link]

  • Peptide Oxidation/Reduction Side Reactions. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Cleavage Cocktails; Reagent B. (n.d.). AAPPTec. Retrieved February 3, 2026, from [Link]

  • Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. (n.d.). Sci-Hub. Retrieved February 3, 2026, from [Link]

  • Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid. (2023, March 29). PubMed. Retrieved February 3, 2026, from [Link]

  • Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Applications of Thiol-Ene Chemistry for Peptide Science. (2020, November 11). Frontiers. Retrieved February 3, 2026, from [Link]

  • Lanthionine chemistry. Part 5. Synthesis of cyclic non-symmetrical lanthionyl peptides. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved February 3, 2026, from [Link]

  • Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. (n.d.). Semantic Scholar. Retrieved February 3, 2026, from [Link]

  • ligation methods for peptide and protein synthesis with applications to b-peptide assembli. (n.d.). CiteSeerX. Retrieved February 3, 2026, from [Link]

  • ACE-linked peptides: a convergent approach for peptide macrocyclization and labeling. (2016, July 20). PMC. Retrieved February 3, 2026, from [Link]

Sources

Application

Application Note: High-Fidelity Cleavage of Fmoc-Cystathionine Peptides

Optimizing Scavenger Cocktails to Prevent S-Alkylation and Oxidation Abstract & Introduction Cystathionine is a non-proteinogenic amino acid containing a thioether bridge, structurally resembling a "stretched" methionine...

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Scavenger Cocktails to Prevent S-Alkylation and Oxidation

Abstract & Introduction

Cystathionine is a non-proteinogenic amino acid containing a thioether bridge, structurally resembling a "stretched" methionine or a cysteine alkylated with a homocysteine side chain. It is a critical intermediate in the transsulfuration pathway and is increasingly utilized in peptidomimetics to create stable, non-reducible thioether bridges that mimic disulfide bonds.

However, the inclusion of Fmoc-cystathionine in Solid Phase Peptide Synthesis (SPPS) introduces a "dual-threat" vulnerability during the final cleavage step:

  • S-Alkylation (The Primary Threat): The thioether sulfur is a potent nucleophile. During acidic cleavage, carbocations released from protecting groups (Trt, tBu, Pbf) can irreversibly alkylate the sulfur, leading to mass shifts (+56, +242 Da) that are inseparable by HPLC.

  • Oxidation: Like methionine, cystathionine is prone to oxidation into sulfoxides (

    
    ) under acidic conditions, particularly if scavenger capacity is overwhelmed.
    

This guide details the mechanistic rationale for scavenger selection and provides optimized protocols to ensure the isolation of pristine cystathionine-containing peptides.

The Mechanism of Failure: Why Standard Cocktails Fail

In standard cleavage cocktails (e.g., 95% TFA / 2.5% Water / 2.5% TIPS), the scavenging capacity is often insufficient for thioether-rich peptides. The cleavage of side-chain protecting groups follows an


 mechanism, generating a high concentration of electrophilic carbocations.

Without a "soft" nucleophile (thiol) scavenger, the cystathionine sulfur attacks these carbocations.

Visualization: The Scavenger Competition

The following diagram illustrates the kinetic competition between the cystathionine sulfur and the scavenger cocktail for the reactive carbocation.

G cluster_0 The Competition ProtectingGroup Protecting Group (tBu, Trt, Pbf) Carbocation Reactive Carbocation (R+) ProtectingGroup->Carbocation TFA Acidolysis Scavenger Thiol Scavenger (EDT / DODT) Carbocation->Scavenger Fast Kinetic Trap (Desired Path) Cystathionine Cystathionine (Thioether Sulfur) Carbocation->Cystathionine Slow Side Reaction (Undesired Path) Byproduct Scavenger-R (Harmless Byproduct) Scavenger->Byproduct Impurity S-Alkylated Peptide (Irreversible Impurity) Cystathionine->Impurity

Caption: Kinetic competition during TFA cleavage. High concentrations of thiol scavengers (EDT/DODT) are required to outcompete the internal cystathionine sulfur for reactive carbocations.

Scavenger Selection Logic

To protect Fmoc-cystathionine, we must select scavengers based on "Hard" and "Soft" Acid-Base (HSAB) theory.

ScavengerTypeFunction in Cystathionine SynthesisRecommendation
EDT (1,2-Ethanedithiol) Soft NucleophileCritical. The most effective scavenger for t-butyl and trityl cations. Prevents S-alkylation and keeps sulfur reduced.Mandatory (or DODT)
DODT (2,2'-(Ehylenedioxy)diethanethiol) Soft NucleophileA less odorous alternative to EDT with similar efficacy.Highly Recommended
Thioanisole Soft NucleophileAccelerates removal of Pbf/Pmc groups from Arginine. Warning: Can promote S-alkylation if not used with EDT.Use only if Arg is present
Phenol Hard NucleophileTraps t-butyl cations; protects Tyrosine.Standard Additive
Water Nucleophile/SolventHydrolyzes esters; prevents trifluoroacetylation of Ser/Thr.Essential
TIPS (Triisopropylsilane) Hydride DonorScavenges Trityl cations. Good for Cys(Trt) but insufficient for Cystathionine protection alone.Adjunct only

Recommended Cleavage Cocktails

Cocktail A: The "Gold Standard" (Reagent K)

Use when: The peptide contains Cystathionine AND Arginine (Pbf), Tryptophan, or Tyrosine. This is the most robust cocktail. The high thiol content (EDT + Thioanisole) creates a "reducing environment" that virtually eliminates oxidation and S-alkylation.

  • TFA: 82.5%[1][2]

  • Phenol: 5%[1][2][3]

  • Thioanisole: 5%[1][2][3]

  • Water: 5%[1][2]

  • EDT: 2.5%[1][2][3][4][5][6][7]

Cocktail B: The "Odor-Conscious" Alternative (Modified Reagent B)

Use when: Lab ventilation is limited, or Arginine is absent. Standard Reagent B lacks thiols. We modify it with DODT to protect the cystathionine.

  • TFA: 88%[1][2]

  • Phenol: 5%[1][2][3]

  • Water: 5%[1][2]

  • DODT: 2% (Replaces TIPS or added on top)

Cocktail C: The "Rescue" Cocktail (Reagent H)

Use when: Previous cleavage resulted in Methionine/Cystathionine sulfoxide (oxidation). Contains Ammonium Iodide (


) and Dimethyl Sulfide (DMS) to actively reduce sulfoxides back to thioethers during cleavage.
  • TFA: 81%[3]

  • Phenol: 5%[1][2][3]

  • Thioanisole: 5%[1][2][3]

  • EDT: 2.5%[1][2][3][4][5][6][7]

  • Water: 3%[3]

  • DMS: 2%

  • 
    :  1.5%[6]
    

Protocol: High-Fidelity Cleavage Workflow

Materials Required[2][3][5][7][9][10][11][12][13][14][15]
  • Dry Resin (DCM washed and vacuum dried)[7]

  • Freshly prepared Cocktail (A, B, or C)

  • Cold Diethyl Ether (stored at -20°C)

  • Polypropylene syringe with frit (or glass cleavage vessel)

Step-by-Step Methodology
  • Preparation:

    • Ensure the resin is completely dry. Residual DCM can reduce the acid strength of TFA.

    • Prepare the cleavage cocktail fresh. Do not premix scavengers for long-term storage as they can degrade.

  • Incubation:

    • Add the cocktail to the resin.[2] Ratio: 10–20 mL cocktail per 1 gram of resin.

    • Critical Step: Cap the vessel and agitate gently (rocking) for 2.5 to 3 hours at room temperature.

    • Note: If using Reagent H (with Iodide), wrap the vessel in aluminum foil to exclude light, preventing Iodine radical formation.

  • Filtration:

    • Filter the resin into a 50 mL polypropylene centrifuge tube.

    • Wash the resin beads with a small volume (1-2 mL) of neat TFA to recover trapped peptide. Combine with the filtrate.[1][2]

  • Precipitation:

    • Evaporate the TFA volume down to ~2-3 mL using a stream of nitrogen (do not use heat >30°C).

    • Add cold diethyl ether (10x volume of the TFA solution) to the tube. The peptide should precipitate immediately as a white/off-white solid.

    • Troubleshooting: If no precipitate forms, the peptide may be very hydrophobic. Add a drop of hexane or cool on dry ice.

  • Wash:

    • Centrifuge at 3000 x g for 5 minutes. Decant the ether.

    • Resuspend the pellet in fresh cold ether, vortex, and centrifuge again. Repeat this wash 3 times to remove all scavengers (especially EDT/Phenol).

  • Lyophilization:

    • Dissolve the pellet in 50% Water / 50% Acetonitrile (0.1% TFA).

    • Freeze and lyophilize immediately.

Post-Cleavage Recovery (If Oxidation Occurs)

If MS analysis shows a mass shift of +16 Da (Sulfoxide) or +32 Da (Sulfone), the Cystathionine has oxidized. Sulfones are irreversible, but Sulfoxides can be rescued.

Protocol: Post-Cleavage Reduction

  • Dissolve crude peptide in neat TFA.

  • Add Ammonium Iodide (10-20 eq) and Dimethyl Sulfide (10-20 eq) .

  • Stir at 0°C for 30 minutes, then Room Temp for 30 minutes.

  • Quench by pouring into cold ether.

  • Wash with ether containing ascorbic acid (to quench Iodine) or standard ether washes.

Decision Matrix: Selecting the Right Workflow

Use this logic flow to determine the optimal cocktail for your specific sequence.

DecisionMatrix cluster_rescue Rescue Protocol Start Analyze Peptide Sequence HasArg Contains Arginine (Pbf)? Start->HasArg HasTrp Contains Tryptophan? HasArg->HasTrp No ReagentK Use Reagent K (TFA/Phenol/Water/Thioanisole/EDT) HasArg->ReagentK Yes (Thioanisole needed) OdorLimit Strict Odor Policy? HasTrp->OdorLimit No HasTrp->ReagentK Yes (EDT prevents Trp alkylation) OdorLimit->ReagentK No (EDT is safer) ReagentB_DODT Use Modified Reagent B (TFA/Phenol/Water/DODT) OdorLimit->ReagentB_DODT Yes (Use DODT) ReagentH Use Reagent H (TFA/DMS/NH4I/EDT) Oxidized MS shows +16 Da? Oxidized->ReagentH Yes (Reduction Step)

Caption: Decision tree for selecting the optimal cleavage cocktail based on peptide composition and laboratory constraints.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255–266. (Origin of Reagent K). Link

  • Engebretsen, M., et al. (2013).[5] Side reactions in the SPPS of Cys-containing peptides. Journal of Peptide Science, 19, 359. (Detailed analysis of S-alkylation mechanisms). Link

  • Merck Millipore (Novabiochem). Cleavage and Deprotection Protocols. Technical Technical Notes.Link

Sources

Method

Preventing thioether oxidation during Di-Fmoc-DL-cystathionine synthesis

Topic: Preventing thioether oxidation during Di-Fmoc-DL-cystathionine synthesis Content Type: Detailed Application Note & Protocol Audience: Synthetic Organic Chemists, Peptide Scientists, Drug Development Professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing thioether oxidation during Di-Fmoc-DL-cystathionine synthesis Content Type: Detailed Application Note & Protocol Audience: Synthetic Organic Chemists, Peptide Scientists, Drug Development Professionals

Preventing Thioether Oxidation via Inert-Atmosphere Fmoc-OSu Protection

Executive Summary

The synthesis of Di-Fmoc-DL-cystathionine presents a unique chemoselective challenge: introducing the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group onto two amino termini while preserving the oxidation-prone thioether (sulfide) bridge. Unlike disulfide bonds, which can be reversibly reduced, thioether oxidation to sulfoxides (


)  or sulfones (

)
creates difficult-to-separate impurities that alter the hydrophobicity and biological activity of the final peptide therapeutic.

This guide details an optimized protocol using Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) under strictly deoxygenated conditions. By replacing the traditional Fmoc-Chloride (Fmoc-Cl) route and eliminating peroxide-forming ethereal solvents, this method ensures >98% purity of the thioether moiety.

Scientific Background & Mechanism of Failure

The Thioether Vulnerability

Cystathionine contains a thioether linkage similar to Methionine. While stable to acids, this group is highly susceptible to electrophilic attack by Reactive Oxygen Species (ROS).

  • Primary Risk: Dissolved atmospheric oxygen (

    
    ) in basic aqueous media.
    
  • Secondary Risk: Peroxides found in common co-solvents (e.g., Dioxane, THF).

  • Catalysts: Trace transition metals (

    
    , 
    
    
    
    ) can catalyze the transfer of oxygen to the sulfur lone pair.
Fmoc-OSu vs. Fmoc-Cl

Historical protocols utilize Fmoc-Cl .[1] However, Fmoc-Cl is highly reactive and often requires stronger bases (pH > 9.5) to outcompete hydrolysis, increasing the risk of base-catalyzed side reactions (dipeptides) and oxidation. Fmoc-OSu is the superior reagent for cystathionine because:

  • Milder Reactivity: Reacts selectively with amines at lower pH (8.0–8.5).

  • Suppressed Side Reactions: Minimizes the formation of "Fmoc-dipeptides" (oligomerization).

  • Solvent Compatibility: Highly soluble in Acetone, avoiding the need for peroxide-prone Dioxane.

Visualization: The Oxidation Pathway

The following diagram illustrates the irreversible oxidation pathway we must prevent.

ThioetherOxidation Start Di-Fmoc-Cystathionine (Thioether - S -) Ox1 Sulfoxide Impurity (Chiral S=O) Start->Ox1 Slow Oxidation Ox2 Sulfone Impurity (Achiral O=S=O) Ox1->Ox2 Strong Oxidants O2 Dissolved O2 / pH > 9 O2->Start Peroxide Peroxides (THF/Dioxane) Peroxide->Start

Figure 1: The stepwise oxidation of the thioether bridge. The transformation to sulfoxide is often diastereomeric, complicating HPLC purification.

Critical Control Points (CCP)

To ensure scientific integrity, the following parameters must be controlled. This is a Self-Validating System : if these controls fail, the analytical HPLC will immediately show the "split peak" characteristic of sulfoxide diastereomers.

Control PointRisk FactorMitigation Strategy
Solvent Choice Peroxide formation in EthersReplace Dioxane/THF with Acetone. Acetone does not form peroxides and dissolves Fmoc-OSu effectively.
Atmosphere Dissolved Oxygen (

)
Argon Sparging. Sparge all aqueous buffers for 15 mins prior to use. Maintain Ar blanket during reaction.
pH Control Base-catalyzed oxidationMaintain pH 8.0–8.5. Use

buffer. Avoid strong bases like NaOH which can cause racemization.
Metal Ions Fenton-type catalysisChelation. Add 1 mM EDTA to the aqueous phase to sequester trace metals.

Detailed Experimental Protocol

Target: Synthesis of


-Di-Fmoc-DL-Cystathionine
Scale:  10 mmol (adaptable)
Materials
  • Substrate: DL-Cystathionine (zwitterion).

  • Reagent: Fmoc-OSu (0.98 equiv per amine

    
     2 = ~2.0–2.2 equiv).
    
  • Solvents: HPLC-grade Water (degassed), HPLC-grade Acetone.

  • Base: Sodium Carbonate (

    
    ), Sodium Bicarbonate (
    
    
    
    ).
  • Additive: Disodium EDTA.

Step-by-Step Methodology
Step 1: Solvent Preparation (Degassing)
  • Prepare a mixture of Water:Acetone (1:1 v/v) .

  • Sparge the solvent mixture with high-purity Argon gas for 20 minutes using a fritted gas dispersion tube.

    • Why? This removes dissolved oxygen that attacks the sulfur atom.

  • Dissolve EDTA (final conc. 1 mM) in the water fraction before mixing.

Step 2: Solubilization of Cystathionine
  • In a round-bottom flask equipped with a magnetic stir bar and an Argon inlet, suspend DL-Cystathionine (2.22 g, 10 mmol) in 50 mL of the degassed Water/Acetone mixture.

  • Add

    
      (2.12 g, 20 mmol) slowly.
    
  • Stir under Argon until a clear solution is obtained.

    • Note: The pH should be approximately 8.5–9.0. If higher, adjust with dilute HCl or solid

      
       to lower it to ~8.5. High pH accelerates Fmoc hydrolysis and sulfur oxidation.
      
Step 3: Fmoc Protection (The Coupling)
  • Dissolve Fmoc-OSu (7.42 g, 22 mmol, 1.1 equiv per amine) in 40 mL of acetone.

  • Add the Fmoc-OSu solution dropwise to the Cystathionine solution over 30 minutes.

    • Critical: Maintain vigorous stirring and a continuous Argon blanket.

  • Allow the reaction to proceed at Room Temperature for 4–6 hours (or overnight).

    • Monitoring: Use TLC (System: Chloroform/Methanol/Acetic Acid 85:10:5). The starting material (ninhydrin positive, UV negative) should disappear; the product is UV active.

Step 4: Workup & Purification
  • Evaporation: Remove Acetone under reduced pressure (Rotavap) at

    
    . Do not overheat.
    
  • Extraction (Wash): Extract the remaining aqueous solution with Diethyl Ether (

    
    ) to remove unreacted Fmoc-OSu and byproducts (Fmoc-OH). Discard the organic (ether) layer.
    
  • Acidification: Cool the aqueous layer to

    
     on ice. Slowly acidify to pH 2.0 using 1N HCl or 
    
    
    
    .
    • Observation: The Di-Fmoc-Cystathionine will precipitate as a white solid.

  • Isolation: Filter the precipitate, wash with cold acidic water (pH 2), and dry under high vacuum over

    
    .
    
QC & Validation

Dissolve a small sample in MeOH and run HPLC (C18 column).

  • Success Criteria: Single peak (or two close peaks if diastereomers resolve).

  • Failure Mode: Presence of peaks with

    
     (Sulfoxide) in Mass Spec.
    

Workflow Visualization

SynthesisWorkflow Start Start: DL-Cystathionine React Reaction: Add Fmoc-OSu + Na2CO3 (pH 8.5, Inert Atm) Start->React Prep Solvent Prep: Water/Acetone + EDTA (Argon Sparged) Prep->React Solvent Wash Wash: Remove Acetone Extract w/ Ether React->Wash 4-6 Hours Precip Acidification: HCl to pH 2.0 Precipitate Product Wash->Precip Aqueous Layer Final Final Product: Di-Fmoc-DL-Cystathionine (>98% Reduced Form) Precip->Final Filter & Dry

Figure 2: Optimized workflow for Di-Fmoc-Cystathionine synthesis emphasizing inert conditions.

References

  • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404–3409. Link

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. Link

  • Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine & Methionine-Containing Peptides. Technical Resource Guide. Link

  • Bachem. Fmoc-Cystathionine Handling and Stability Data. Bachem Monograph. Link

  • Shechter, Y. (1986). Selective oxidation and reduction of methionine residues in peptides and proteins by chloramine-T and mercaptoethanol. Journal of Biological Chemistry, 261(1), 66-70. Link

Sources

Application

Application Note: Manual vs. Automated Coupling of Di-Fmoc-DL-Cystathionine

This Application Note and Protocol is designed for researchers and drug development professionals specializing in peptide chemistry. It addresses the specific challenges of incorporating Di-Fmoc-DL-cystathionine —a bulky...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug development professionals specializing in peptide chemistry. It addresses the specific challenges of incorporating Di-Fmoc-DL-cystathionine —a bulky, hydrophobic, non-canonical amino acid derivative—into Solid-Phase Peptide Synthesis (SPPS) workflows.

Executive Summary & Scientific Rationale

Di-Fmoc-DL-cystathionine is a dicarboxylic, diamino acid derivative used primarily to introduce stable thioether bridges (mimicking disulfides) or to create symmetric branch points in peptide scaffolds. Unlike standard amino acids, this reagent presents unique physicochemical challenges:

  • Extreme Hydrophobicity: The presence of two fluorenylmethoxycarbonyl (Fmoc) groups creates a large hydrophobic surface area, leading to poor solubility in standard SPPS solvents like DMF.

  • Steric Hindrance: The bulky core structure impedes the approach of activating reagents and nucleophilic resin-bound amines.

  • Bifunctionality: With two carboxylic acid groups, uncontrolled activation can lead to intra-resin crosslinking or incomplete coupling if stoichiometry is not precisely managed.

This guide contrasts Manual Coupling (the "Gold Standard" for difficult sequences) with Automated Coupling (High Throughput), providing a self-validating protocol to ensure synthesis integrity.

Material Science: The Solubility Paradox

Successful coupling begins with solvation. Di-Fmoc-DL-cystathionine often behaves like a "brick" in pure DMF at room temperature.

Solvent SystemSolubility RatingApplication Note
DMF (Pure) Poor (< 0.05 M)Risk of precipitation in synthesizer lines.
NMP (N-Methyl-2-pyrrolidone) Moderate (0.1 M)Better solvation of hydrophobic residues; recommended for automated systems.
DMF/DCM (1:1) Good (0.2 M)Excellent for manual coupling; DCM swells polystyrene resins but is volatile and incompatible with many plastic synthesizer lines.
DMF + 1% Triton X-100 GoodChaotropic additive helps prevent aggregation but difficult to wash out.

Critical Insight: For automated systems, NMP is the mandatory solvent. For manual systems, a DMF/DCM binary mixture provides the best balance of solubility and resin swelling.

Protocol A: Manual Coupling (The "Hands-On" Approach)

Best For: Initial method development, precious reagents (< 1g), and optimization of difficult couplings. Rationale: Manual handling allows for visual inspection of solubility, use of volatile solvents (DCM), and real-time intervention (sonication/heating).

Reagents
  • Resin: Rink Amide or Wang (0.1–0.25 mmol scale).

  • Amino Acid: Di-Fmoc-DL-cystathionine (3.0 equivalents relative to resin loading).

  • Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure (3.0 eq each).

  • Solvent: dry DMF and DCM (Dichloromethane).

Step-by-Step Workflow
  • Resin Preparation:

    • Swell resin in DCM for 20 mins (DCM yields better swelling than DMF for polystyrene).

    • Wash 3x with DMF.[1][2]

    • Deprotect Fmoc (20% Piperidine/DMF, 2 x 10 min). Wash 5x DMF.

  • Pre-Activation (The "Slurry" Method):

    • Weigh Di-Fmoc-DL-cystathionine (3 eq) into a glass vial.

    • Add minimal DMF (just enough to wet the powder).

    • Add DCM to reach final volume (approx. 5-7 mL per gram of resin). Note: The DCM helps dissolve the hydrophobic Fmoc groups.

    • Add Oxyma Pure (3 eq) and vortex.

    • Add DIC (3 eq) last. Vortex for 30 seconds.

    • Visual Check: The solution should be clear. If cloudy, sonicate for 1 min.

  • Coupling:

    • Add the activated solution to the resin immediately.

    • Microwave Option: If available, heat to 50°C for 15 mins (25W).

    • Room Temp Option: Shake vigorously for 2 hours.

  • Monitoring (Self-Validation):

    • Perform a Kaiser Test (ninhydrin).

    • Pass: Beads are colorless (no free amines).

    • Fail: Beads are blue. Action: Re-couple using HATU/HOAt (2 eq) in NMP.

Protocol B: Automated Coupling (Scaling Up)

Best For: Routine production, linear sequences where cystathionine is a standard building block. Rationale: Automation ensures reproducibility but requires strict solubility management to prevent instrument failure (clogging).

Instrument Setup (Generic for CS Bio, CEM, Biotage)
  • Solvent Swap: Replace system DMF with NMP for the amino acid bottle positions.

  • Stock Solution Preparation:

    • Dissolve Di-Fmoc-DL-cystathionine in NMP at 0.1 M (lower concentration than standard 0.2-0.5 M to prevent crashing out).

    • Filter the solution through a 0.45 µm PTFE filter before placing it on the instrument. This is non-negotiable.

  • Programming the Cycle:

    • Double Coupling: Mandatory.

    • Reaction Time: Extend to 60 mins per coupling (heated) or 2 hours (RT).

    • Agitation: Set to "High" or increase nitrogen bubble frequency.

Automated Workflow Logic
  • Cycle 1: 0.1 M AA in NMP + 0.5 M DIC + 0.5 M Oxyma. 75°C for 15 min (or 2h RT).

  • Drain & Wash: Wash lines with pure NMP to remove any crystallized reagent.

  • Cycle 2: Repeat Cycle 1.

  • Capping: Acetylation (Acetic Anhydride/Pyridine) is recommended after the cycle to terminate any unreacted chains, as bulky residues often leave <1% unreacted amines that result in deletion sequences.

Comparative Analysis & Decision Matrix

FeatureManual CouplingAutomated Coupling
Solubility Control High (Can use DCM, sonication)Low (Must rely on NMP/Heat)
Reagent Efficiency High (Exact stoichiometry)Moderate (Dead volume losses)
Throughput Low (Labor intensive)High (Walk-away capability)
Risk of Failure Low (Visual monitoring)Moderate (Line clogging, precipitation)
Recommended For First-time use, Optimization Established protocols, Scale-up

Visualization: Workflow & Mechanism

Figure 1: Decision Tree for Coupling Strategy
Fig 1: Logical flow for selecting the optimal coupling method based on scale and resource constraints.

CouplingStrategy cluster_manual Manual Optimization Start Start: Di-Fmoc-DL-Cystathionine Coupling ScaleCheck Is Scale > 0.5 mmol? Start->ScaleCheck PreciousCheck Is Reagent Limited (<1g)? ScaleCheck->PreciousCheck No Auto AUTOMATED PROTOCOL (Use NMP + Double Couple) ScaleCheck->Auto Yes Manual MANUAL PROTOCOL (Use DCM/DMF + Visual Check) PreciousCheck->Manual Yes (Minimize Dead Vol) PreciousCheck->Auto No (Convenience) M_Step1 Dissolve in minimal DMF Manual->M_Step1 M_Step2 Dilute with DCM M_Step1->M_Step2 M_Step3 Sonicate if cloudy M_Step2->M_Step3

Figure 2: Steric Challenge & Activation
Fig 2: Schematic of the bulky Di-Fmoc activation. Note the steric shielding of the active ester.

Activation DiFmoc Di-Fmoc-Cystathionine (Bulky/Hydrophobic) ActiveEster Oxyma Active Ester (Sterically Hindered) DiFmoc->ActiveEster Activation (Slow in DMF) Activator DIC / Oxyma Activator->ActiveEster Coupled Coupled Product ActiveEster->Coupled Nucleophilic Attack (Requires Heat/Time) Resin Resin-Amine Resin->Coupled

Troubleshooting Guide (Self-Validating Systems)

  • Issue: Incomplete Coupling (Positive Kaiser Test)

    • Cause: Steric hindrance or aggregation.

    • Solution: Re-couple using HATU (0.9 eq) / HOAt (0.9 eq) / DIPEA (2 eq) in NMP. Note: Use slightly less than 1 eq of HATU to prevent capping the N-terminus with a guanidinium moiety.

  • Issue: Precipitate in Reaction Vessel

    • Cause: Reagent concentration too high (>0.2 M) or temperature drop.

    • Solution: Add DCM (if manual) or increase temperature to 50°C. Perform multiple washes with warm DMF.

  • Issue: Gelation of Resin

    • Cause: "Pseudo-crosslinking" due to hydrogen bonding of the Fmoc groups.

    • Solution: Add 0.1 M LiCl or Pseudoproline dipeptides in the subsequent steps to disrupt beta-sheet formation.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Authoritative review on protecting group strategies including Fmoc).

  • Albericio, F., & Tyley, A. (2014). Solid-Phase Synthesis: A Practical Guide. CRC Press.[3] (Standard text for SPPS protocols).

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. (Details on handling aggregation and difficult couplings).

  • Shelton, P.T., & Jensen, K.J. (2013). Peptide Synthesis and Applications. Humana Press.[3] (Protocols for non-canonical amino acids).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Improving Solubility of Di-Fmoc-DL-Cystathionine in SPPS

The following technical guide details the solubility optimization and coupling protocols for Di-Fmoc-DL-cystathionine in Solid-Phase Peptide Synthesis (SPPS). Executive Summary & Molecule Profile Di-Fmoc-DL-cystathionine...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility optimization and coupling protocols for Di-Fmoc-DL-cystathionine in Solid-Phase Peptide Synthesis (SPPS).

Executive Summary & Molecule Profile

Di-Fmoc-DL-cystathionine is a structurally complex, non-proteinogenic amino acid derivative characterized by two Fmoc-protected amino groups and a thioether bridge. Its high molecular weight and significant hydrophobic surface area (due to the two fluorenyl groups) make it prone to intermolecular aggregation and poor solvation in standard SPPS solvents like DMF (Dimethylformamide).

This guide addresses the critical bottleneck of solubility , which directly impacts coupling efficiency, deletion sequences, and instrument blockages.

Physicochemical Challenges
FeatureImpact on SPPS
Dual Fmoc Groups Doubles the hydrophobic burden; increases

-

stacking interactions.
Thioether Bridge Adds steric bulk; less flexible than alkyl chains, slowing diffusion into resin pores.
Racemic (DL) Nature May exhibit irregular packing or crystallization kinetics compared to pure L-isomers.

Solvent Engineering: The Dissolution Protocol

Core Directive: Do not rely on pure DMF. While standard for canonical amino acids, pure DMF is often insufficient for Di-Fmoc-cystathionine at concentrations required for efficient coupling (>0.1 M).

Recommended Solvent Systems

We recommend a tiered approach to solvent selection based on the required concentration.

Solvent SystemRecommended ForSolubility Limit (Est.)Notes
NMP (Neat) Standard Coupling~0.15 MN-methyl-2-pyrrolidone (NMP) disrupts aggregation better than DMF.
DMSO/NMP (20:80) High Concentration~0.30 MDMSO is a powerful chaotrope that breaks

-sheet-like structures.
DMF/DCM (50:50) NOT RECOMMENDED LowDCM often causes precipitation of Fmoc-derivatives in transfer lines.
Step-by-Step Dissolution Workflow

Use this protocol to prepare a 0.2 M stock solution.

  • Weighing: Weigh the Di-Fmoc-DL-cystathionine into a dry 15 mL conical tube.

  • Primary Solvation: Add NMP equivalent to 80% of the target volume.

  • Vortexing: Vortex vigorously for 30 seconds.

    • Checkpoint: If the solution is clear, proceed to use.

    • If cloudy/particulate: Proceed to Step 4.

  • Chaotropic Assist: Add DMSO (Dimethyl sulfoxide) to reach the final volume (resulting in a 20% DMSO / 80% NMP mix).

  • Sonication: Sonicate at 40°C for 5-10 minutes.

    • Why: Heat + ultrasound energy disrupts the Van der Waals forces between the Fmoc rings.

Visualization: Dissolution Logic Tree

DissolutionProtocol start Start: Weigh Di-Fmoc-Cystathionine add_nmp Add NMP (80% of Vol) start->add_nmp check_clarity Check Clarity add_nmp->check_clarity clear Solution Clear? check_clarity->clear ready Proceed to Coupling clear->ready Yes add_dmso Add DMSO (to 100% Vol) clear->add_dmso No (Cloudy) sonicate Sonicate (40°C, 10 min) add_dmso->sonicate sonicate->ready

Caption: Decision tree for solubilizing Di-Fmoc-Cystathionine. NMP is the baseline; DMSO is the corrective additive.

Coupling Optimization

Once dissolved, the steric bulk of the molecule requires aggressive activation to ensure complete coupling to the resin-bound amine.

Activation Strategy

Avoid weaker coupling reagents like HBTU. Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC/Oxyma for superior kinetics.

Protocol:

  • Base: Diisopropylethylamine (DIPEA) or Collidine (2,4,6-trimethylpyridine).

    • Ratio: 1:1:2 (AA : HATU : Base).

  • Microwave Assistance (Highly Recommended):

    • Energy promotes diffusion of the bulky cystathionine into the resin matrix.

    • Temp: 75°C.

    • Time: 5 minutes (Standard) or 2 x 5 minutes (Double Couple).

    • Note on Cysteine: While Cys is prone to racemization at high heat, the thioether in cystathionine is more thermally stable than a free thiol or trityl-protected thiol. However, do not exceed 75°C to protect the Fmoc integrity.

Troubleshooting & FAQs

Q1: The solution precipitated in the synthesizer transfer line. What happened? A: This is likely due to a temperature drop or incompatibility with the system fluid.

  • Cause: If your system lines contain DMF or DCM and your sample is in DMSO/NMP, the interface mixing can cause precipitation.

  • Fix: Prime the lines with NMP before and after the injection. Ensure the sample lines are not cold (room temperature > 20°C).

Q2: I see incomplete coupling (deletion) after the cystathionine step. A: The steric hindrance of the "Di-Fmoc" structure is blocking access to the resin sites.

  • Fix 1:Double Coupling. Perform the reaction twice with fresh reagents.

  • Fix 2:Resin Swelling. Switch to a PEG-PS based resin (e.g., ChemMatrix or Tentagel) which swells better in NMP/DMSO than standard polystyrene.

Q3: Can I use LiCl to improve solubility? A: Yes. Lithium Chloride (LiCl) at 0.4 M in NMP is a known chaotropic agent that disrupts hydrogen bonding networks.

  • When to use: If DMSO is contraindicated for your synthesis (e.g., specific side-reactions), use 0.4 M LiCl in NMP as the solvent.

References

  • Albericio, F., et al. (2021).[1][2][3] Rhodiasolv PolarClean – a greener alternative in solid-phase peptide synthesis.[2] ResearchGate. Link

  • Biotage. (2023).[4][5] How to synthesize hydrophobic peptides - Choosing the Right Solvent.[4]Link

  • Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.Link

  • Góngora-Benítez, M., et al. (2011).[3] Optimized Fmoc solid-phase synthesis of the cysteine-rich peptide linaclotide. PubMed.[6] Link

Sources

Optimization

Troubleshooting incomplete coupling of Fmoc-cystathionine residues

Technical Support Guide: Troubleshooting Fmoc-Cystathionine Coupling Introduction: The Thioether Challenge Subject: Optimization of Fmoc-Cystathionine (Cth) incorporation in Solid Phase Peptide Synthesis (SPPS). The Core...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Troubleshooting Fmoc-Cystathionine Coupling

Introduction: The Thioether Challenge

Subject: Optimization of Fmoc-Cystathionine (Cth) incorporation in Solid Phase Peptide Synthesis (SPPS).

The Core Problem: Cystathionine is a non-proteinogenic amino acid featuring a thioether bridge connecting two alanine-like backbones. In SPPS, coupling an Fmoc-protected cystathionine building block (often orthogonally protected, e.g., Fmoc-Cth(Alloc)-OH) presents a "perfect storm" of synthetic challenges:

  • Extreme Steric Hindrance: The bulky thioether side chain creates significant shielding of the activated carboxylate.

  • Hydrophobicity & Aggregation: The residue promotes on-resin aggregation (β-sheet formation), rendering the N-terminus inaccessible.

  • Chemical Instability: The thioether sulfur is highly susceptible to oxidation (sulfoxide formation) and the

    
    -proton is prone to base-catalyzed racemization.
    

This guide provides a self-validating troubleshooting workflow to resolve incomplete couplings and ensure high-fidelity synthesis.

Part 1: Diagnostic Workflow (The Triage)

Before altering chemical parameters, you must diagnose the specific failure mode. Use this decision matrix to interpret your crude LC-MS data.

TroubleshootingFlow Start Issue: Low Yield / Impurity CheckMass Analyze LC-MS of Crude Start->CheckMass MassPlus16 Mass Shift: +16 Da CheckMass->MassPlus16 Observed MassMinus Mass Shift: - Residue Mass (Deletion Sequence) CheckMass->MassMinus Observed MassPlusVariable Broad Peaks / Late Elution CheckMass->MassPlusVariable Observed Oxidation Diagnosis: Thioether Oxidation (Sulfoxide Formation) MassPlus16->Oxidation StericFail Diagnosis: Incomplete Coupling (Steric Hindrance) MassMinus->StericFail Aggregation Diagnosis: On-Resin Aggregation (Inaccessible N-Terminus) MassPlusVariable->Aggregation ActionOx Action: Optimize Cleavage Cocktail (Add DMS/NH4I) Oxidation->ActionOx ActionCoup Action: Switch to Oxyma/DIC & Microwave Heating StericFail->ActionCoup ActionAgg Action: Use Magic Mixture (DCM/DMF/NMP) or Chaotropes Aggregation->ActionAgg

Figure 1: Diagnostic decision tree for Cystathionine synthesis failures. Identify the mass shift to select the correct remediation strategy.

Part 2: Overcoming Steric Hindrance (Coupling Protocols)

The sheer size of the cystathionine building block often prevents the activated ester from reaching the resin-bound amine.

The Protocol: High-Efficiency Activation

Standard HBTU/DIPEA protocols often fail here due to slow kinetics and racemization risks. We recommend Oxyma Pure/DIC for its superior safety profile and lower racemization rates compared to HOBt-based reagents [1].

Recommended Coupling Cycle (Per Residue):

ParameterStandard ConditionOptimized for Cystathionine Rationale
Reagents HBTU / DIPEADIC / Oxyma Pure Oxyma creates a less bulky, highly reactive ester; avoids basic conditions that cause racemization [2].
Stoichiometry 5 eq3 eq (Amino Acid/Reagents)Lower excess prevents "bunching" or precipitation of the bulky AA in the resin pores.
Solvent DMFNMP or DMF/DCM (1:1) NMP swells the resin better, exposing the N-terminus. DCM breaks secondary structures.
Temperature RT (1 hr)50°C (15 min) + RT (45 min) Moderate heat overcomes the activation energy barrier without degrading the thioether.
Repetition SingleDouble Coupling Second pass ensures 99%+ conversion.

Step-by-Step Optimized Protocol:

  • Dissolution: Dissolve Fmoc-Cystathionine (3 eq) and Oxyma Pure (3 eq) in NMP.

  • Activation: Add DIC (3 eq) and pre-activate for 2 minutes (do not exceed 5 mins to avoid rearrangement).

  • Coupling: Add to resin. Microwave at 50°C (25W max power) for 15 minutes.

  • Pause: Let the reaction sit at room temperature for another 45 minutes.

  • Wash: Drain and wash with DMF (3x) and DCM (3x).

  • Test: Perform a Chloranil test (more sensitive than Kaiser for secondary amines or bulky residues). If positive (blue spots), repeat steps 1-5.

Part 3: Solving Solubility & Aggregation

If the coupling fails despite using strong reagents, the issue is likely aggregation . The peptide chain forms internal hydrogen bonds (β-sheets), collapsing the resin and hiding the N-terminus.

The "Magic Mixture" Approach

Standard DMF is often insufficient to solvate hydrophobic cystathionine-containing sequences.

Solvent System Optimization:

  • The "Magic Mixture": DCM / DMF / NMP (1:1:1). This combines polarity (DMF/NMP) with the swelling power of DCM (polystyrene resins swell best in DCM).

  • Chaotropic Salts: If the solution is cloudy or coupling yield is <50%, add 0.1 M LiCl or KSCN (Potassium Thiocyanate) to the coupling mixture. These salts disrupt the internal hydrogen bonding of the peptide backbone [3].

AggregationMechanism Resin Resin Bead Peptide Peptide Chain (Beta-Sheet) Resin->Peptide Anchored HiddenN Inaccessible N-Terminus Peptide->HiddenN H-Bond Network FreeN Accessible N-Terminus Peptide->FreeN Unfolded Chaotrope Chaotropic Salt (LiCl / KSCN) Chaotrope->Peptide Disrupts H-Bonds

Figure 2: Mechanism of chaotropic disruption.[1] Salts break inter-chain hydrogen bonds, re-exposing the reactive N-terminus.

Part 4: Preventing Thioether Oxidation

Symptom: LC-MS shows a peak at [M+16] or [M+32] . Cause: The sulfur atom in cystathionine is oxidized to sulfoxide or sulfone during the cleavage step, primarily by reactive oxygen species generated from scavengers or air.

Prevention Strategy:

  • Degassing: All solvents (DMF, Piperidine) must be degassed with Nitrogen/Argon.

  • Cleavage Cocktail (Reagent K or H): Do NOT use standard TFA/Water/TIS. You must use a cocktail containing reducing agents.[2]

Recommended "Anti-Oxidation" Cleavage Cocktail:

  • TFA (82.5%)

  • Phenol (5%)

  • Water (5%)

  • Thioanisole (5%)

  • EDT (Ethanedithiol) (2.5%) - Critical specific scavenger for thiols.

  • Optional:Dimethyl sulfide (DMS) can be used if EDT smell is prohibitive, but EDT is superior for cystathionine.

Post-Cleavage Handling: Lyophilize immediately. Do not leave the peptide in solution at neutral pH for extended periods, as air oxidation accelerates.

Frequently Asked Questions (FAQ)

Q1: Why is my Fmoc-Cystathionine solution cloudy in DMF? A: Cystathionine is highly hydrophobic. Switch to NMP (N-methylpyrrolidone) or add a small amount of DMSO (up to 10%) to the coupling mixture. Ensure the solution is clear before adding it to the resin; filtering a cloudy solution removes your reactant!

Q2: Can I use HATU instead of Oxyma/DIC? A: Yes, HATU is a more powerful coupling reagent. However, it carries a higher risk of racemization (epimerization) at the Cys


-carbon, especially if DIPEA is used in excess. If you use HATU, use Collidine  (TMP) as the base instead of DIPEA to minimize proton abstraction [4].

Q3: My mass spec shows a +53 Da peak. What is this? A: This is likely a t-butyl adduct (+56 Da usually, but can vary with fragmentation). It indicates incomplete scavenging of t-butyl cations (from Ser/Thr/Tyr protection) which then re-attach to the nucleophilic sulfur of the cystathionine. Increase the EDT or Thioanisole concentration in your cleavage cocktail.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient and Safe Additive for Peptide Synthesis." Chemistry – A European Journal. Link

  • Albericio, F., & El-Faham, A. (2018). "OxymaPure as an efficient additive for the suppression of racemization." Organic Process Research & Development. Link

  • Seebach, D., et al. (1996). "Pseudo-Prolines: Effects on Solvent Structure and Peptide Solubility." Journal of the American Chemical Society.[3] (Foundational work on aggregation disruption).

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole (HOAt). An efficient peptide coupling additive." Journal of the American Chemical Society.[3] Link

Sources

Troubleshooting

Technical Support Center: Optimizing Piperidine Deprotection of Di-Fmoc-Cystathionine

Welcome to the technical support center for the optimization of piperidine deprotection times for Di-Fmoc-cystathionine. This guide is designed for researchers, scientists, and drug development professionals who are inco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of piperidine deprotection times for Di-Fmoc-cystathionine. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this unique thioether-containing amino acid into their synthetic peptides. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the successful and efficient removal of the Fmoc protecting groups from Di-Fmoc-cystathionine.

Understanding the Chemistry: The Thioether Advantage and Deprotection Considerations

Cystathionine, a non-proteinogenic amino acid, offers a stable thioether linkage as an alternative to the more labile disulfide bonds found in cystine. This substitution can enhance the in vivo stability of peptide therapeutics by preventing reduction in biological environments. The use of Di-Fmoc-cystathionine in solid-phase peptide synthesis (SPPS) allows for the seamless incorporation of this residue.

The deprotection of the 9-fluorenylmethyloxycarbonyl (Fmoc) group is a critical step in SPPS, typically achieved by treatment with a secondary amine base, most commonly piperidine.[1][2] The reaction proceeds via a β-elimination mechanism, which is generally rapid and efficient. However, the unique structure of cystathionine warrants a careful approach to optimizing deprotection conditions to avoid potential side reactions and ensure complete removal of both Fmoc groups.

While the thioether bond in cystathionine is generally stable under standard SPPS conditions, prolonged exposure to basic reagents can sometimes lead to undesired side reactions with sensitive amino acids.[3][4] Therefore, the goal is to find the minimum exposure time to piperidine that ensures complete deprotection without compromising the integrity of the peptide.

Troubleshooting Guide: Optimizing Piperidine Deprotection Times

This section provides a structured approach to identifying and resolving common issues encountered during the piperidine deprotection of Di-Fmoc-cystathionine.

Observation/Problem Potential Cause Suggested Action(s) Expected Outcome
Incomplete Deprotection (Double Fmoc peak or +301 Da mass addition in subsequent coupling) 1. Insufficient deprotection time. 2. Low piperidine concentration. 3. Steric hindrance from surrounding amino acids.1. Increase the deprotection time in increments (e.g., from 2+2 min to 3+3 min). 2. Ensure the piperidine concentration in DMF is at least 20%. 3. Perform a third piperidine treatment.Complete removal of both Fmoc groups, leading to a successful subsequent coupling reaction.
Presence of a +85 Da adduct on the N-terminus Formation of a piperidine adduct on a dehydroalanine intermediate. This is more common with C-terminal cysteine but could be a remote possibility.[3]1. Reduce the piperidine concentration to 10-15% and monitor deprotection completion carefully. 2. Shorten the deprotection time.Minimization or elimination of the piperidine adduct formation.
Racemization/Epimerization at the α-carbon Prolonged exposure to basic conditions.[4]1. Decrease the deprotection time to the minimum required for complete Fmoc removal. 2. Consider using a milder base cocktail, such as 2% DBU/2% piperidine in DMF.Preservation of the stereochemical integrity of the cystathionine residue.
Slow Deprotection Kinetics Aggregation of the peptide on the solid support.1. Add a chaotropic salt like 0.1 M HOBt to the deprotection solution. 2. Perform the deprotection at a slightly elevated temperature (e.g., 30-35°C), monitoring for side reactions.Improved solvation of the peptide and faster, more efficient deprotection.

Experimental Protocol: Time-Course Study for Deprotection Optimization

To empirically determine the optimal deprotection time for your specific peptide sequence containing Di-Fmoc-cystathionine, a time-course study is highly recommended.

Materials:

  • Di-Fmoc-cystathionine-loaded resin

  • 20% Piperidine in high-purity DMF

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Small-scale synthesis vessel

  • HPLC system for analysis

  • Mass spectrometer

Procedure:

  • Swell the Di-Fmoc-cystathionine-loaded resin in DMF for 30 minutes.

  • Divide the resin into multiple equal portions in separate reaction vessels.

  • Treat each resin portion with 20% piperidine in DMF for different durations (e.g., 1+1 min, 2+2 min, 3+3 min, 5+5 min, 7+7 min). Perform the deprotection in two steps with a wash in between.

  • After the specified deprotection time, wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Cleave a small sample of the peptide from each resin portion using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Analyze the cleaved peptide by HPLC and mass spectrometry.

  • The optimal deprotection time corresponds to the shortest duration that results in complete removal of the Fmoc groups (no +222 Da or +301 Da adducts corresponding to one or two Fmocs remaining) and minimal side products.

Frequently Asked Questions (FAQs)

Q1: Is the thioether bond of cystathionine stable to repeated piperidine treatment?

A1: Yes, the thioether linkage in cystathionine is chemically robust and stable to the basic conditions of piperidine used for Fmoc deprotection.[1] Studies on thioether-containing peptide analogues have shown that this bond remains intact throughout standard solid-phase peptide synthesis.

Q2: Can I use a stronger base like DBU for the deprotection of Di-Fmoc-cystathionine?

A2: While 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a potent non-nucleophilic base for Fmoc removal and can be used to reduce deprotection times, it should be used with caution.[4] A common cocktail is 2% DBU with 2% piperidine in DMF. The piperidine acts as a scavenger for the dibenzofulvene byproduct.[4] It is crucial to perform an optimization study, as DBU can increase the risk of side reactions if not carefully controlled.

Q3: Are there any specific scavengers recommended during the deprotection of Di-Fmoc-cystathionine?

A3: For the piperidine deprotection step itself, scavengers are not typically required. The excess piperidine acts as a scavenger for the dibenzofulvene byproduct. However, during the final cleavage of the peptide from the resin, especially if other sensitive residues like tryptophan or methionine are present, a scavenger cocktail containing reagents like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) is recommended to prevent side reactions.

Q4: How can I monitor the completion of the deprotection reaction in real-time?

A4: The completion of the Fmoc deprotection can be monitored by collecting the flow-through from the reaction vessel and measuring its UV absorbance. The dibenzofulvene-piperidine adduct has a characteristic UV absorbance maximum around 301 nm. The reaction is considered complete when the absorbance of the effluent returns to baseline.

Visualizing the Deprotection Workflow

The following diagram illustrates the key steps and decision points in the optimization of Di-Fmoc-cystathionine deprotection.

DeprotectionWorkflow cluster_prep Preparation cluster_deprotection Deprotection Cycle cluster_analysis Analysis & Optimization cluster_outcome Outcome Resin Di-Fmoc-Cystathionine Resin Swell Swell Resin in DMF Resin->Swell InitialDeprotection Initial Deprotection (e.g., 20% Piperidine/DMF, 2 min) Swell->InitialDeprotection Wash1 DMF Wash InitialDeprotection->Wash1 SecondDeprotection Second Deprotection (e.g., 20% Piperidine/DMF, 2 min) Wash1->SecondDeprotection Wash2 Final Wash (DMF & DCM) SecondDeprotection->Wash2 TestCleavage Test Cleavage Wash2->TestCleavage Analysis HPLC/MS Analysis TestCleavage->Analysis Decision Complete Deprotection? Analysis->Decision Proceed Proceed to Next Coupling Decision->Proceed Yes Optimize Optimize Conditions Decision->Optimize No Optimize->InitialDeprotection Adjust Time/ Concentration

Caption: Workflow for optimizing Di-Fmoc-cystathionine deprotection.

References

  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]

  • Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism. YouTube. Retrieved from [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 17-34). Academic Press.
  • de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(21), 3899.
  • ChemRxiv. (2020). Deprotection Strategies for Thioimidates During Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides.
  • Petersson, E. J. (2017). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synlett, 28(15), 1831-1835.
  • ResearchGate. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-34). Humana Press.
  • ResearchGate. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. Retrieved from [Link]

  • Wiley Online Library. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Petersson, E. J. (2017). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synlett, 28(15), 1831-1835.
  • Moradi, M., & Ghassemi, S. (2021).
  • Bachem. (2023). Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. Journal of Peptide Science.
  • ResearchGate. (2023). Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. Retrieved from [Link]

  • Wang, P., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Molecules, 27(7), 2189.

Sources

Optimization

Technical Support Center: Fmoc Removal in Cystathionine-Containing Peptides

Subject: Troubleshooting Fmoc Adducts & Incomplete Deprotection in Thioether-Bridged Peptides Department: Peptide Chemistry Applications Last Updated: 2025-05-20 Status: Active Guide Executive Summary & Mechanism The Cor...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Fmoc Adducts & Incomplete Deprotection in Thioether-Bridged Peptides Department: Peptide Chemistry Applications Last Updated: 2025-05-20 Status: Active Guide

Executive Summary & Mechanism

The Core Challenge: Cystathionine-containing peptides (often lantibiotic analogues) present a dual challenge during Fmoc Solid-Phase Peptide Synthesis (SPPS). The thioether bridge introduces significant steric bulk and conformational constraints, leading to "difficult sequence" behavior. This results in slow Fmoc deprotection kinetics.[1]

The "Adduct" Problem: In standard SPPS, the base (usually piperidine) removes the Fmoc group, releasing dibenzofulvene (DBF) .[1][2][3][4][5] Piperidine simultaneously acts as a scavenger, trapping DBF as a non-reactive adduct.[1][4]

  • Scenario A (Ideal): DBF is instantly scavenged by excess piperidine.

  • Scenario B (The Issue): Due to the steric hindrance of the cystathionine bridge, deprotection is slow. If local scavenger concentration is depleted or diffusion is limited, free DBF can re-attach to the newly liberated N-terminal amine or side-chain nucleophiles.

Mechanism of Failure

The following diagram illustrates the divergence between successful deprotection and adduct formation.

Fmoc_Mechanism cluster_0 Critical Failure Point Fmoc_Peptide Fmoc-Peptide-Resin Intermediate Free Amine + DBF (Reactive Intermediate) Fmoc_Peptide->Intermediate Beta-Elimination Base Base (Piperidine/DBU) Base->Intermediate Activates Scavenged Fulvene-Piperidine Adduct (Washed Away) Intermediate->Scavenged Fast Scavenging (Ideal Path) Reattached DBF-Peptide Adduct (+178 Da Mass Shift) Intermediate->Reattached Slow Scavenging / Steric Hindrance

Figure 1: The kinetic competition between DBF scavenging and re-attachment (adduct formation).

Diagnostic Hub: Identifying the Adduct

Before attempting remediation, confirm the nature of the impurity using ESI-MS (Electrospray Ionization Mass Spectrometry).

Mass Shift Lookup Table
Observed Mass Shift (

Mass)
DiagnosisRoot Cause
+178 Da Dibenzofulvene (DBF) Adduct DBF re-attached to the N-terminus or side chain. Scavenging failed.
+222 Da Fmoc Group Intact Incomplete deprotection.[1][4] Steric hindrance from cystathionine prevented base access.
+16 Da Oxidation Methionine/Cystathionine sulfoxide formation (not an Fmoc issue, but common).
+53 Da t-Butyl Adduct Incomplete scavenging of t-butyl cations during final cleavage (unrelated to Fmoc).

Prevention Protocols (The "Difficult Sequence" Cocktail)

Standard 20% piperidine is often insufficient for cystathionine-bridged regions due to aggregation. We recommend switching to a DBU-based cocktail which is a stronger base but requires careful handling to prevent aspartimide formation.

Protocol A: High-Efficiency Deprotection Cocktail

Use Case: Preventing adducts during the synthesis of the cystathionine region.

Reagents:

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): Strong non-nucleophilic base to drive elimination.[2]

  • Piperidine: Primary scavenger for DBF.[3][4]

  • DMF: Solvent.[4][5][6][7]

The Cocktail:

  • 2% DBU (v/v)[5][7]

  • 20% Piperidine (v/v)[4][5][8]

  • 78% DMF (v/v)

Methodology:

  • Drain the reaction vessel completely.

  • Short Incubate: Add cocktail (5 mL/g resin). Shake for 2 minutes . Drain. (This removes the bulk of Fmoc and scavenges the initial surge of DBF).[2][3]

  • Long Incubate: Add fresh cocktail. Shake for 10–15 minutes .

  • Wash: DMF (5x), DCM (3x), DMF (3x).

Critical Warning: Do not use DBU if the sequence contains Aspartic Acid (Asp) adjacent to Glycine (Gly), as it promotes aspartimide formation. If Asp-Gly is present, stick to 20% Piperidine + 0.1M HOBt.

Remediation Protocols (Removing Existing Adducts)

If you observe the +178 Da peak on your intermediate LC-MS check, the DBF adduct is likely covalently bound to the N-terminus. It is difficult but sometimes possible to reverse.

Protocol B: The "Displacement" Wash

This method relies on flooding the resin with a highly nucleophilic amine to displace the DBF adduct.

Reagents:

  • Piperazine: A stronger nucleophile than piperidine for scavenging.

  • NMP (N-methyl-2-pyrrolidone): Better swelling properties than DMF for aggregated peptides.

Steps:

  • Swell resin in NMP for 20 minutes.

  • Prepare 10% Piperazine (w/v) in NMP .

  • Heat the reaction vessel to 40°C (if microwave assisted) or 50°C (conventional heating block).

  • Agitate for 30 minutes .

  • Drain and wash extensively with DMF.[8]

  • QC Check: Perform a micro-cleavage and check MS. If the +178 Da peak persists, the adduct is likely irreversible, and resynthesis is required.

Troubleshooting Decision Tree

Follow this logic flow to resolve issues during your experiment.

Troubleshooting Start Issue: Impurity in Cystathionine Peptide CheckMS Check Mass Shift (Delta) Start->CheckMS Plus178 +178 Da (DBF Adduct) CheckMS->Plus178 Plus222 +222 Da (Fmoc Intact) CheckMS->Plus222 Action178 Run Protocol B (Piperazine/Heat) Plus178->Action178 Action222 Repeat Deprotection (2x 10min with DBU Cocktail) Plus222->Action222 Result178 Did peak disappear? Action178->Result178 Success178 Continue Synthesis Result178->Success178 Yes Fail178 Resynthesize with Protocol A Result178->Fail178 No Action222->Success178

Figure 2: Decision matrix for diagnosing and treating Fmoc-related impurities.

Frequently Asked Questions (FAQs)

Q1: Why is Cystathionine causing these specific Fmoc issues compared to Cysteine? A: While Cysteine is prone to racemization, Cystathionine bridges two alanine residues, often creating a macrocycle. This constraint reduces the solvation of the peptide chain inside the resin pores. The resulting aggregation prevents the bulky Fmoc removal reagents (piperidine/DBU) from accessing the N-terminus, leading to slow reaction kinetics and increased "contact time" with released DBF [1].

Q2: Can I use DTT or Ethanedithiol (EDT) to scavenge the DBF? A: Yes, thiols are excellent scavengers for DBF. However, use extreme caution. If your cystathionine bridge was formed on-resin before this step, or if you have other disulfide bridges, high concentrations of DTT might reduce or scramble them. For cystathionine (a thioether), it is chemically stable to DTT, but 5% Piperazine is generally safer and more effective for DBF scavenging in this context [2].

Q3: My mass spec shows a +16 Da shift along with the Fmoc adduct. What is this? A: This is likely oxidation of the cystathionine sulfur to a sulfoxide (S=O). This often happens if the peptide is exposed to air while in basic solution (like piperidine). To prevent this, ensure your deprotection cocktail is degassed (sparged with Nitrogen) and consider adding 0.1 M Methionine to the cleavage cocktail as a "sacrificial" scavenger [3].

Q4: Is UV monitoring reliable for cystathionine peptides? A: Standard UV monitoring of the fulvene-piperidine adduct (at 301 nm) can be misleading due to the slow release kinetics. A "flat" UV trace might look like the reaction is finished, when in reality, it is just proceeding very slowly. For these peptides, we recommend the Chloranil test (for secondary amines) or Kaiser test (for primary amines) on a few resin beads to confirm deprotection visually.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. A comprehensive review detailing the mechanisms of Fmoc removal and the stability of protecting groups.

  • Luna, O.F., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] Discusses the efficiency of Piperazine and DBU as alternatives to avoid side reactions.

  • Sigma-Aldrich Technical Guides. Fmoc Solid Phase Peptide Synthesis - Problematic Sequences. Provides standard protocols for handling aggregation and incomplete deprotection.

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.

Sources

Troubleshooting

Solving low yield issues in cystathionine peptide synthesis

Topic: Solving Low Yield & Instability in Thioether Bridge Formation Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Department: Peptide Chemistry & Post-Translational Modification Support[1] Introduction:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving Low Yield & Instability in Thioether Bridge Formation

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Department: Peptide Chemistry & Post-Translational Modification Support[1]

Introduction: The Asymmetry Challenge

Welcome to the technical support center. If you are accessing this guide, you are likely encountering the "Cystathionine Bottleneck." Unlike the symmetrical lanthionine bridge (Ala-S-Ala), cystathionine (Ala-S-HomoAla) introduces structural asymmetry that complicates cyclization kinetics.[1]

The synthesis of cystathionine-containing peptides is notorious for low yields (<15%) due to three competing failure modes:


-elimination  (leading to fragmentation), oxidation  (leading to sulfoxides), and regiochemical scrambling  during the bridging step.[1]

This guide moves beyond standard SPPS protocols to address the mechanistic root causes of these failures. We focus on the On-Resin Nucleophilic Displacement strategy, as it offers superior stereocontrol compared to biomimetic Michael additions.

Module 1: Diagnostic Workflow (The "Why")

Before altering your protocol, identify the specific failure mode using this diagnostic decision tree.

TroubleshootingFlow Start Start: Low Yield / Impurity MassSpec Step 1: Analyze Crude MS Start->MassSpec MassM16 Mass = Target + 16/32 Da MassSpec->MassM16 +16 Da MassM_H2S Mass = Target - 34 Da (Desulfurization) MassSpec->MassM_H2S -34 Da MassM_Elim Mass = Target - 18/20 Da (Dehydration) MassSpec->MassM_Elim -18 Da TargetMass Target Mass Present but Low Intensity MassSpec->TargetMass Correct Mass Oxidation Diagnosis: Sulfur Oxidation (Sulfoxide/Sulfone) MassM16->Oxidation Elimination Diagnosis: Beta-Elimination (Formation of Dha/Dhb) MassM_H2S->Elimination MassM_Elim->Elimination Aggregation Diagnosis: Aggregation/Steric Hindrance TargetMass->Aggregation

Figure 1: Diagnostic logic for categorizing synthesis failures based on Mass Spectrometry shifts.[1]

Module 2: Strategic Troubleshooting (FAQs)

Issue 1: The "Elimination" Trap

User Question: "I am trying to cyclize my peptide on-resin using a halogenated precursor, but I see significant amounts of by-products corresponding to desulfurization or fragmentation. Why?"

Technical Insight: This is the most common failure in thioether synthesis. The reaction conditions required for cyclization (basic pH) compete with the stability of the protecting groups and the peptide backbone itself.

  • The Mechanism: Under basic conditions, the

    
    -proton of the halogenated residue (e.g., 
    
    
    
    -bromo-homoalanine) or the cysteine is acidic.[1] Strong bases promote E2 elimination instead of the desired SN2 substitution , generating dehydroalanine (Dha) or vinylglycine derivatives.[1]

Corrective Action:

  • Base Tuning: Switch from strong, hindered bases (like DBU) to weaker, buffered systems.[1] Use Cesium Carbonate (

    
    )  in DMF/DMSO.[1] The Cesium effect promotes the specific solubility of the thiolate anion without being basic enough to trigger rapid elimination [1].
    
  • Solvent Polarity: Introduce DMSO (up to 20%) into your cyclization buffer.[1] DMSO solvates the thiolate nucleophile better than DMF alone, increasing the rate of SN2 substitution over E2 elimination.

Issue 2: Incomplete Cyclization (Steric Zipper)

User Question: "My linear precursor synthesizes well, but the cyclization step stalls at 50% conversion even after 24 hours."

Technical Insight: Cystathionine bridges often span 3-5 amino acids.[1] If the intervening sequence is hydrophobic (Val, Ile, Phe), the peptide may adopt a "beta-sheet" like aggregation on the resin, physically separating the Cysteine thiol from the electrophile (Halo-alkane).[1]

Corrective Action:

  • Pseudoproline Dipeptides: Insert pseudoproline (oxazolidine) derivatives in the loop sequence to disrupt secondary structure aggregation.

  • Microwave Assistance: Perform the cyclization at 50°C (max) for short bursts (15 mins). Warning: Do not exceed 60°C, or you will trigger elimination.[1]

  • Resin Loading: Switch to a low-loading resin (0.2 - 0.3 mmol/g) . High density promotes inter-chain aggregation.[1]

Issue 3: Oxidation Nightmares

User Question: "I have the correct bridge, but my product is +16 Da or +32 Da."

Technical Insight: Thioethers are oxidation magnets.[1] They readily form sulfoxides (R-S(=O)-R) during cleavage, especially if scavengers are insufficient.[1]

Corrective Action:

  • The "Revert" Cocktail: If you detect sulfoxides, treat the crude peptide with NH4I (ammonium iodide) and DMS (dimethyl sulfide) in TFA.[1] This reduces the sulfoxide back to the thioether.

  • Degassing: Argon-sparge all cleavage buffers.[1]

Module 3: The "Golden" Protocol (On-Resin Alkylation)

This protocol minimizes elimination by using an Orthogonal Protection Strategy (Alloc/Allyl) and a controlled SN2 displacement .[1]

Prerequisites:

  • Resin: ChemMatrix or Tentagel (PEG-based) for better swelling.[1]

  • Cysteine: Fmoc-Cys(Mmt)-OH (Mmt is acid-labile, allowing selective deprotection).[1]

  • Electrophile: Fmoc-Hgl(Trt)-OH (Homoglutamic acid allyl ester) converted to the halide, OR direct incorporation of a halo-amino acid if available.[1] Recommendation: Use Fmoc-Cys(Trt)-OH and

    
    -chloro-homoalanine  (prepared via commercially available precursors).[1]
    
Step-by-Step Workflow
StepActionCritical Reagent/ConditionMechanism
1 Peptide Assembly Standard Fmoc SPPSBuild the linear sequence.
2 Selective Deprotection 1% TFA in DCM (10 x 2 min)Removes Mmt/Trt from Cys and the Electrophile site without cleaving the peptide from the resin.
3 Activation (If needed) Skip if using Halo-AA. If using Ser/Hse: Ms-Cl / DIPEA.[1]Converts hydroxyl side chain to a Mesylate (good leaving group).[1]
4 Cyclization Cs2CO3 (2 eq) in DMF/DMSO (4:1)SN2 Attack. The Cesium ion coordinates the sulfur, enhancing nucleophilicity while minimizing basicity.
5 Global Cleavage TFA / TIS / H2O / DODT (92.5/2.5/2.5/2.[1]5)DODT is a superior scavenger for thioethers compared to EDT.[1]
Visualizing the Pathway

SynthesisPath Linear Linear Peptide on Resin (Protected) Deprotect Selective Deprotection (Remove Mmt/Trt) Linear->Deprotect Cyclization Cyclization (Cs2CO3 / DMSO) Deprotect->Cyclization Free Thiol + Halide Cleavage Global Cleavage (TFA/DODT) Cyclization->Cleavage Thioether Formed Elimination Side Reaction: Beta-Elimination Cyclization->Elimination High Temp / Strong Base

Figure 2: Optimized synthetic pathway highlighting the critical cyclization window.[1]

References

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.[1] Nature, 480(7378), 471–479.[1] [Link][1]

  • Tabor, A. B. (2011). The Challenge of Cystathionine Synthesis.[1] Organic & Biomolecular Chemistry, 9(22), 7606-7628.[1] [Link]

  • Knerr, P. J., & van der Donk, W. A. (2012). Discovery, Biosynthesis, and Engineering of Lantipeptides.[1] Annual Review of Biochemistry, 81, 479–505.[1] [Link]

  • Galande, A. K., et al. (2005). Thioether analogues of disulfide-bridged cyclic peptides.[1] Journal of Medicinal Chemistry, 48(23), 7482-7485.[1] [Link][1]

For further assistance, please contact the Peptide Synthesis Core at

Sources

Optimization

Technical Support Center: Cystathionine Peptide Stability

Topic: Prevention and Rescue of Sulfoxide Formation in Thioether-Bridged Peptides Doc ID: TSC-CYS-OX-001 Status: Active / Verified Executive Summary & Chemical Context The Issue: Cystathionine, a non-proteinogenic amino...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention and Rescue of Sulfoxide Formation in Thioether-Bridged Peptides Doc ID: TSC-CYS-OX-001 Status: Active / Verified

Executive Summary & Chemical Context

The Issue: Cystathionine, a non-proteinogenic amino acid containing a thioether (sulfide) bridge, is structurally analogous to Methionine. Like Methionine, the sulfur atom in Cystathionine is highly susceptible to oxidation, forming Cystathionine Sulfoxide (+16 Da) and, less commonly, Sulfone (+32 Da) .

The Impact:

  • Polarity Shift: Oxidation increases hydrophobicity/polarity, causing peak splitting or retention time shifts in HPLC.

  • Bioactivity Loss: The added oxygen atom alters the steric profile of the peptide, potentially disrupting receptor binding or enzymatic recognition.

  • Synthesis Failure: Oxidation is most prevalent during acidic cleavage (SPPS) due to the generation of reactive carbocations.

This guide provides a self-validating workflow to prevent oxidation during synthesis and rescue oxidized peptides if they occur.

Prevention: The Synthesis & Cleavage Phase

The most critical control point is the final cleavage from the resin. Standard cleavage cocktails (e.g., 95% TFA) are insufficient for thioethers because they lack adequate scavengers to neutralize electrophilic species (e.g., t-butyl cations) that attack the sulfur atom.

Protocol A: The "Reagent H" Standard

For cystathionine-containing peptides, we recommend Reagent H (or a modified version thereof) over Reagent K. The inclusion of Ammonium Iodide (


) and Dimethyl Sulfide (DMS) provides in situ reduction of any sulfoxides that form.
Optimized Cleavage Cocktail Composition
ComponentRoleVolume/Mass %
TFA (Trifluoroacetic Acid)Solvent / Acid Source81%
Phenol Scavenger (Tyr/Trp protection)5%
Thioanisole Scavenger (Accelerates acidolysis)5%
EDT (1,2-Ethanedithiol)Thiol Scavenger (Crucial for S)2.5%
Water Scavenger (t-Butyl cations)3%
DMS (Dimethyl Sulfide)Reducing Agent / Scavenger2%
Ammonium Iodide (

)
Active Reducing Agent 1.5% (w/v)

Technical Note: The


 releases iodide ions (

), which reduce sulfoxides back to sulfides in acidic media. The liberated iodine (

) is then scavenged by Ascorbic Acid (during workup) or removed via solvent extraction.
Step-by-Step Cleavage Workflow
  • Preparation: Cool the cleavage cocktail to 0°C before adding to the resin.

  • Incubation: Add cocktail to resin. Allow to react for 2.5 – 3 hours at Room Temperature (RT) under an inert atmosphere (

    
     or Ar).
    
    • Why? Oxygen contributes to oxidation; inert gas prevents this.

  • Precipitation: Filter resin and precipitate peptide into cold diethyl ether .

  • Iodine Removal: If the pellet is yellow/brown (indicating free

    
    ), wash the pellet with a dilute ascorbic acid solution or extensive ether washes until white.
    

Maintenance: Purification & Storage

Even after successful synthesis, atmospheric oxygen can oxidize cystathionine in solution.

HPLC Purification Guidelines
  • Degassing: Vigorously degas all mobile phases (Helium sparging or ultrasonication) for at least 15 minutes before use.

  • pH Control: Maintain acidic pH (0.1% TFA) during purification. Oxidation rates are higher at neutral/basic pH.

  • Temperature: Keep fractions chilled (4°C) immediately after collection.

Storage Protocol
  • Format: Store strictly as a lyophilized powder . Never store cystathionine peptides in solution for >24 hours.

  • Temperature: -20°C for short term (<1 month), -80°C for long term.

  • Atmosphere: Flush vials with Argon or Nitrogen before sealing.[1]

Rescue Protocol: Reduction of Sulfoxides

If Mass Spectrometry confirms a +16 Da mass shift, the peptide is oxidized. This is reversible . Use the following "Rescue Protocol" to reduce the sulfoxide back to the native thioether.

Protocol B: Post-Synthesis Reduction (NH4I / DMS)

Reagents:

  • Trifluoroacetic Acid (TFA)[2][3][4][5]

  • Dimethyl Sulfide (DMS)

  • Ammonium Iodide (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    )[2]
    

Procedure:

  • Dissolve: Dissolve the oxidized crude peptide in neat TFA (concentration: 5–10 mg/mL).

  • Add Reducing Agents: Add DMS (to 10% v/v) and

    
     (to 20 equivalents per sulfoxide).
    
    • Example: For 10 mg peptide (~5 µmol), add ~15 mg

      
      .
      
  • Incubate: Stir at 0°C for 10 minutes, then allow to warm to RT for 30–60 minutes.

    • Monitoring: Check via analytical HPLC/MS every 30 mins. The +16 Da peak should disappear.

  • Quench: Pour the reaction mixture into cold diethyl ether to precipitate the peptide.

  • Wash: Centrifuge. Wash the pellet with ether to remove DMS and Iodine.

  • Lyophilize: Redissolve in water/acetonitrile and lyophilize immediately.

Visualizing the Workflow

Diagram 1: The Oxidation & Rescue Cycle

This diagram illustrates the mechanism of oxidation during cleavage and the logical flow of the rescue protocol.

Cystathionine_Workflow Native Native Cystathionine (Thioether -S-) Cleavage Acidic Cleavage (TFA + tBu+) Native->Cleavage SPPS Complete Final Pure Peptide (Restored) Native->Final Direct Path Cleavage->Native With Reagent H Oxidized Oxidized Peptide (Sulfoxide -S=O) [+16 Da] Cleavage->Oxidized Oxidation Risk (No Scavengers) Rescue Rescue Protocol: TFA / DMS / NH4I (Reduction) Oxidized->Rescue Detected via MS Prevention Prevention: Reagent H (NH4I + DMS) Rescue->Final Reduction Complete

Caption: Workflow showing the risk of oxidation during cleavage and the specific intervention points for prevention (Reagent H) and rescue (Reduction).

Troubleshooting & FAQs

Q: I see a +32 Da peak. Can I reduce this? A: Likely No . A +32 Da shift usually indicates the formation of a Sulfone (


). Unlike sulfoxides, sulfones are chemically stable and extremely difficult to reduce under standard peptide compatibility conditions. You must discard the fraction and optimize the cleavage cocktail (Protocol A) to prevent this.

Q: Can I use DTT (Dithiothreitol) instead of EDT? A: DTT is a good reducing agent but less effective as a scavenger for t-butyl cations than EDT. For cystathionine/methionine protection, EDT or DMS is superior. If you must avoid the smell of EDT, increase the concentration of Triisopropylsilane (TIS) and Thioanisole, but be aware the risk of oxidation increases.

Q: My peptide turned brown after cleavage. Is it ruined? A: Not necessarily. If you used


, the brown color is free Iodine (

). This is a byproduct of the reduction reaction (

). It can be removed by washing the ether precipitate with a dilute Ascorbic Acid (Vitamin C) solution, which reduces

to colorless iodide.

Q: Can I store the peptide in DMSO? A: ABSOLUTELY NOT. DMSO (Dimethyl Sulfoxide) is an oxidizing agent. It can transfer oxygen to the thioether, promoting sulfoxide formation. Use degassed water/acetonitrile or DMF (if necessary and fresh) for short-term handling.

References

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Source: ACS Omega (2023). URL:[Link]

  • The reduction of oxidized methionine residues in peptide thioesters with NH4I–Me2S. Source: Organic & Biomolecular Chemistry (RSC). URL:[Link]

  • Cleavage Cocktails; Reagent B & Reagent H. Source: Aapptec Peptide Resources. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Racemic Cystathionine Peptides

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Purification & Stability of Thioether-Bridged Peptides Executive Summary Cystathionine peptides, characterized by a...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Purification & Stability of Thioether-Bridged Peptides

Executive Summary

Cystathionine peptides, characterized by a thioether bridge (–S–) connecting two amino acid backbones (typically alanine and homocysteine moieties), present a unique "double-trouble" challenge in purification: stereochemical complexity and oxidative instability .

Unlike standard disulfide bridges, the thioether bond is non-reducible under standard conditions but is highly susceptible to oxidation. Furthermore, the synthesis of cystathionine often involves biomimetic routes (e.g., ring-opening of aziridines or dehydroalanine addition) that yield racemic or epimeric mixtures.

This guide provides a validated workflow for separating these stereoisomers and maintaining chemical integrity during purification.

Diagnostic Workflow: Identify Your Challenge

Before initiating a purification run, use this decision tree to categorize your impurity profile.

Purification_Strategy Start Start: Crude Peptide Mixture Check_MS Step 1: Mass Spectrometry (LC-MS) Start->Check_MS Mass_Shift Is there a +16 Da or +32 Da mass shift? Check_MS->Mass_Shift Isomer_Check Same Mass, Multiple Peaks? Mass_Shift->Isomer_Check No (Exact Mass) Oxidation Issue: Thioether Oxidation (Sulfoxide/Sulfone) Mass_Shift->Oxidation Yes (+16/+32) Stereoisomers Issue: Stereoisomers Isomer_Check->Stereoisomers Yes Action_Ox Protocol: Reduction & Degassing (See Module 2) Oxidation->Action_Ox Type_Check Are they Enantiomers or Diastereomers? Stereoisomers->Type_Check Diastereomers Diastereomers (e.g., L,L vs L,D) Type_Check->Diastereomers Epimers (L,D mix) Enantiomers Enantiomers (e.g., L,L vs D,D) Type_Check->Enantiomers Racemates (L,L / D,D) Action_RP Protocol: Shallow Gradient RP-HPLC (See Module 1A) Diastereomers->Action_RP Action_Chiral Protocol: Chiral CSP (ZWIX) (See Module 1B) Enantiomers->Action_Chiral

Figure 1: Decision tree for selecting the appropriate purification modality based on impurity mass and retention profile.

Module 1: Chromatographic Separation of Stereoisomers

1A. Separating Diastereomers (Epimers)

Context: If your synthesis produced epimers (e.g., a mixture of L,L-cystathionine and L,D-cystathionine within a chiral peptide backbone), these are diastereomers . They have different physical properties and can usually be separated by standard Reversed-Phase HPLC (RP-HPLC), provided the gradient is optimized.

The Challenge: The structural difference is often subtle (a single chiral center inversion), leading to co-elution on standard C18 gradients.

Protocol: "Isocratic Hold" Strategy

  • Column Selection: Use a high-efficiency C18 column with a smaller pore size (e.g., 100 Å) to maximize surface area interaction. Phenyl-Hexyl columns can offer alternative selectivity for aromatic-rich peptides [1].

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: 0.1% TFA in Acetonitrile (ACN).

    • Note: TFA is preferred over formic acid here because the ion-pairing effect sharpens peaks, improving resolution of closely eluting isomers [2].

  • Gradient Optimization:

    • Run a scouting linear gradient (5% to 60% B over 20 min).

    • Identify the %B where the peptide elutes (e.g., 25% B).

    • Critical Step: Design a shallow gradient focused on this region.

      • Example: 0–5 min: 20% B (Isocratic load)

      • 5–35 min: 20% → 30% B (Slope: 0.33% per min).

  • Temperature Control: Lowering the column temperature (15–20°C) often improves resolution for peptides by reducing conformational interconversion rates, although it increases backpressure [3].

1B. Separating Enantiomers (Racemates)

Context: If you have a true racemate (L,L vs D,D) or if RP-HPLC fails to resolve the epimers, you must use Chiral Stationary Phases (CSPs).

The Challenge: Enantiomers have identical physical properties in achiral environments. Standard C18 will show a single peak.

Protocol: Zwitterionic Chiral Chromatography Zwitterionic ion-exchange phases (e.g., Chiralpak ZWIX) have proven highly effective for zwitterionic peptides and amino acids [4].

Table 1: Chiral Column Selection Guide

Column Type Mechanism Target Analytes Mobile Phase Conditions
ZWIX(+) / ZWIX(-) Zwitterionic Ion Exchange Free amino acids, small peptides MeOH/H2O (98:2) + 50mM Formic Acid + 25mM Diethylamine
Crown Ether (CR-I) Host-Guest Complexation Primary amines (N-terminal) Perchloric acid (pH 1.5–2.0)

| Macrocyclic Antibiotic (Teicoplanin) | Inclusion/H-Bonding | Larger peptides, glycopeptides | Polar Organic Mode (MeOH/ACN) |

Step-by-Step ZWIX Protocol:

  • Sample Prep: Dissolve peptide in MeOH/H2O (50:50). Avoid high concentrations of TFA, which can interfere with the ion-exchange mechanism.

  • Mobile Phase: Use a bulk solvent of MeOH (98%) with water (2%).[1] Add 50 mM Formic Acid and 25 mM Diethylamine (DEA) to create a double buffer system.

  • Elution: Isocratic elution is standard. Adjust the acid/base ratio to tune retention.

    • Higher Acid: Faster elution of acidic peptides.

    • Higher Base: Faster elution of basic peptides.

Module 2: Chemical Stability & Oxidation Management

Context: The thioether sulfur in cystathionine is prone to oxidation, forming sulfoxides (R–S(=O)–R') and sulfones (R–S(=O)₂–R'). This adds +16 Da or +32 Da to your mass spectrum and increases polarity (earlier elution on RP-HPLC).

Mechanism: Oxidation often occurs during workup or lyophilization due to atmospheric oxygen or trace peroxides in solvents.

Oxidation_Pathway Cystathionine Cystathionine (Thioether -S-) Sulfoxide Sulfoxide (-S(=O)-) +16 Da Cystathionine->Sulfoxide [O] (Air/Peroxides) Sulfoxide->Cystathionine Reduction (NH4I / DMS / TFA) Sulfone Sulfone (-S(=O)2-) +32 Da Sulfoxide->Sulfone [O] (Strong Oxidant) Sulfone->Sulfoxide Irreversible (Usually)

Figure 2: Oxidation states of the thioether bridge. Note that sulfone formation is generally irreversible.

Prevention Protocol:

  • Degassing: Sparge all HPLC buffers with Helium for 15 mins prior to use.

  • Solvent Quality: Use only fresh, HPLC-grade solvents. Avoid ethers (THF, Diethyl ether) which accumulate peroxides.

  • Workup: Lyophilize immediately. Do not leave peptides in solution at neutral/basic pH for extended periods.

Rescue Protocol (Reduction of Sulfoxides): If you detect a +16 Da peak, you can reduce the sulfoxide back to the thioether before final purification.

  • Reagent: Ammonium Iodide (NH₄I) and Dimethyl Sulfide (DMS) in TFA.

  • Procedure:

    • Dissolve crude peptide in TFA.[2]

    • Add DMS (10% v/v) and NH₄I (5–10 equivalents).

    • Stir at 0°C for 30 mins, then allow to warm to Room Temp for 30 mins.

    • Quench by pouring into cold ether (precipitate) or diluting with water and lyophilizing [5].

    • Warning: This releases iodine (color change to brown). Ascorbic acid can be added during the quench to reduce free iodine.[2]

Module 3: Solubility & Aggregate Management

Context: Cystathionine peptides can be hydrophobic.[3] During purification, they may aggregate or precipitate on the column, leading to broad peaks or "ghost" peaks in subsequent runs.

Troubleshooting Table:

SymptomCauseSolution
Broad/Tailing Peaks Aggregation on columnIncrease column temperature to 50–60°C (if stereoisomers allow). Use a core-shell column.
High Backpressure PrecipitationSwitch to a wide-pore column (300 Å). Add 10% Isopropanol (IPA) to Mobile Phase B.
Low Recovery Adsorption to plasticsUse low-binding plasticware. Add 6M Guanidine HCl to the sample load (inject only small volumes).

References

  • Advances in Therapeutic Peptides Separation and Purification. MDPI. Available at: [Link]

  • HPLC Separation of Diastereomers. MDPI. Available at: [Link]

  • Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs. NIH PubMed Central. Available at: [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns. Chiral Technologies. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Precision Analytics for Di-Fmoc-DL-Cystathionine: The RP-HPLC vs. Chiral HPLC Comparison Guide

Executive Summary: The "Two-Pillar" Quality Control Strategy In the synthesis of complex peptide mimetics and sulfur-containing amino acid standards, Di-Fmoc-DL-cystathionine presents a unique analytical challenge. As a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Two-Pillar" Quality Control Strategy

In the synthesis of complex peptide mimetics and sulfur-containing amino acid standards, Di-Fmoc-DL-cystathionine presents a unique analytical challenge. As a molecule with two chiral centers , two carboxylic acid groups , and two hydrophobic Fmoc protecting groups , a single chromatographic method is often insufficient to guarantee "drug-grade" purity.

This guide moves beyond generic protocols to establish a Two-Pillar Quality Control Strategy :

  • Reversed-Phase HPLC (RP-HPLC): The workhorse for establishing chemical purity (segregating synthesis byproducts, mono-Fmoc species, and oxidized sulfoxides).

  • Chiral Stationary Phase HPLC (CSP-HPLC): The specialist for establishing stereochemical purity (resolving the four potential stereoisomers inherent in the "DL" mixture).

Analyte Profile & Analytical Challenges

Before selecting a method, one must understand the physicochemical behavior of the analyte.

  • Molecule:

    
    -Di-Fmoc-DL-cystathionine
    
  • Molecular Weight: ~596.6 g/mol

  • Hydrophobicity: High (due to two fluorenyl groups). Requires high organic content for elution.

  • Stereochemistry: Two chiral centers (one on the alanine moiety, one on the homocysteine moiety).

    • DL-Mixture Implication: The sample likely contains a mixture of enantiomers (

      
       / 
      
      
      
      ) and diastereomers (
      
      
      /
      
      
      ).
  • Critical Quality Attributes (CQAs):

    • Chemical Purity: >98% (area normalization).

    • Stereochemical Ratio: Confirmation of Racemic (1:1) or Enantiopure status.[1][2]

Method A: High-Resolution RP-HPLC (Chemical Purity)

Role: The primary method for quantifying synthesis yield, detecting deletion sequences (mono-Fmoc), and identifying sulfur oxidation.

The "Why": Mechanism of Action

RP-HPLC utilizes hydrophobic interactions between the C18 alkyl chains and the aromatic Fmoc rings.

  • Diastereomer Separation: While C18 is achiral, it can often separate diastereomers (

    
     vs 
    
    
    
    ) due to differences in their 3D hydrodynamic volume and solvation shells.
  • Limitation: It cannot separate enantiomers (

    
     vs 
    
    
    
    ).
Optimized Protocol (Self-Validating System)
ParameterSpecificationRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

,

End-capping reduces silanol interactions with the amide bonds, minimizing tailing.
Mobile Phase A

TFA in Water (Milli-Q)
TFA suppresses ionization of the two carboxylic acids (

), sharpening peaks.
Mobile Phase B

TFA in Acetonitrile (HPLC Grade)
ACN provides the elution strength needed for the hydrophobic Fmoc groups.
Flow Rate

Standard flow for optimal Van Deemter efficiency on

particles.
Detection UV

(Primary),

(Secondary)

is the absorption max for Fmoc;

is specific to the fluorenyl group, reducing interference from non-Fmoc impurities.
Temperature

Elevated temperature improves mass transfer and reduces backpressure.

Gradient Profile:

  • 0–2 min: 40% B (Isocratic hold to stack injection)

  • 2–20 min: 40%

    
     90% B (Linear gradient)
    
  • 20–25 min: 90% B (Wash)

  • 25.1 min: 40% B (Re-equilibration)

Validation Check:

  • System Suitability: The Di-Fmoc peak should elute between 12–16 minutes. If it elutes earlier, the column phase may be collapsed or insufficient; if later, organic strength is too low.

Method B: Chiral Stationary Phase HPLC (Stereochemical Purity)

Role: The only method capable of resolving the full spectrum of isomers (


, 

,

,

).
The "Why": Mechanism of Action

This method uses an immobilized polysaccharide selector (e.g., Amylose tris(3,5-dimethylphenylcarbamate)). The chiral cavities of the stationary phase form transient diastereomeric complexes with the analyte.

  • Immobilized vs. Coated: Immobilized columns (e.g., Chiralpak IA/IC) are required because Di-Fmoc compounds often require aggressive solvents (DCM/THF) for solubility that would strip coated phases.

Optimized Protocol
ParameterSpecificationRationale
Column Chiralpak IC or Lux Cellulose-2 ,

,

These phases show the highest selectivity for Fmoc-protected amino acids [1, 2].
Mode Polar Organic Mode or Normal Phase RP-Chiral is possible but Normal Phase often yields higher

(separation factor) for Fmoc derivatives.
Mobile Phase

-Hexane : Ethanol : TFA (

, v/v/v)
Ethanol is a strong modifier. TFA is critical to protonate carboxyls and prevent peak broadening.
Flow Rate

Lower flow rate enhances interaction time with chiral selectors.
Detection UV

Max sensitivity.

Expected Data Output:

  • Racemic "DL" Sample: Should show 2 to 4 peaks depending on the diastereomeric ratio.

    • Scenario A: 2 peaks (

      
       ratio) 
      
      
      
      Enantiomers separated, Diastereomers co-eluting.
    • Scenario B: 4 peaks

      
       Full resolution of all isomers.
      

Comparative Analysis: Selecting the Right Tool

The following table summarizes the operational differences. Use this to justify your equipment selection in regulatory filings.

FeatureMethod A: RP-HPLC (C18) Method B: Chiral HPLC (Amylose)
Primary Output Chemical Purity (%), Impurity ProfilingEnantiomeric Excess (

), Diastereomeric Ratio (

)
Resolution Power High for hydrophobic impurities (e.g., Mono-Fmoc)High for Stereoisomers
Cost Per Run Low (Standard Solvents/Columns)High (Specialized Columns consume ~$1000+)
Solvent Compatibility Water/ACN (Green-ish)Hexane/Ethanol (Volatile, Hazardous)
MS Compatibility Excellent (with Volatile Acids)Poor (if using Normal Phase with high salt/hexane)
Throughput High (15-20 min run)Low (30-45 min run typical)

Visualizing the Workflow

The following diagram illustrates the decision logic for analyzing Di-Fmoc-DL-Cystathionine.

G Start Crude Di-Fmoc-DL-Cystathionine Solubility Dissolve in DMF/MeOH (1:1) Start->Solubility MethodA Method A: RP-HPLC (C18) (Chemical Purity) Solubility->MethodA Inject 5-10 µL Decision1 Purity > 98%? MethodA->Decision1 Repurify Repurify (Prep HPLC) Decision1->Repurify No MethodB Method B: Chiral HPLC (Stereo Check) Decision1->MethodB Yes Repurify->MethodA Result Final CoA Generation MethodB->Result

Caption: Analytical workflow ensuring both chemical and stereochemical integrity before final release.

Troubleshooting & Optimization Guide

Even with robust protocols, issues arise. Use this causality-based troubleshooting table.

SymptomProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction with Amide/AmineIncrease TFA concentration to

or switch to a "Shielded" C18 column (e.g., Waters BEH).
Split Peaks (RP-HPLC) Sample solvent mismatchIf sample is dissolved in 100% DMF but injected into 40% Water, precipitation occurs. Fix: Dilute sample with Mobile Phase A before injection.
No Elution (Chiral) Analyte sticking to columnDi-Fmoc is very hydrophobic. Switch from Hexane-based to Polar Organic Mode (100% ACN/MeOH/TFA mixture) on Chiralpak IC.
Ghost Peaks Fmoc cleavageFmoc is base-labile. Ensure autosampler wash solvent is acidic (no basic detergents).

References

  • Phenomenex. (2023). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex Technical Notes. Link

  • RSC Publishing. (2014). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. Analytical Methods.[1][3][4][5][6][7][8][9][10][11] Link

  • Sigma-Aldrich. (2023). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Supelco Technical Guides. Link

  • BenchChem. (2025).[6] A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.Link

Sources

Comparative

Comparative NMR Analysis of Di-Fmoc-DL-Cystathionine Derivatives

Structural Validation and Methodological Benchmarking Executive Summary Product: Di-Fmoc-DL-Cystathionine (and related protected derivatives).[1] Application: Solid-Phase Peptide Synthesis (SPPS) of sulfur-bridged peptid...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Validation and Methodological Benchmarking

Executive Summary

Product: Di-Fmoc-DL-Cystathionine (and related protected derivatives).[1] Application: Solid-Phase Peptide Synthesis (SPPS) of sulfur-bridged peptides (e.g., lanthipeptides, defensin mimics). Core Challenge: Verifying the regiochemical integrity of the thioether bridge and assessing diastereomeric purity in DL-mixtures.

This guide serves as a technical companion for researchers utilizing Di-Fmoc-DL-cystathionine. Unlike standard amino acids, cystathionine derivatives present unique spectroscopic challenges due to their non-symmetrical thioether linkage (Cysteine-Homocysteine hybrid) and potential for diastereomeric signal splitting.[1] This document compares NMR profiling against alternative methods and provides a self-validating protocol for structural confirmation.

Part 1: The Analytical Challenge (Why NMR?)

In the synthesis of stapled peptides or sulfide-bridged analogs, researchers often choose between HPLC-MS and NMR for quality control.[1] While HPLC-MS is the industry standard for purity (UV) and mass confirmation, it fails to address the specific stereochemical and regiochemical risks associated with cystathionine derivatives.[1]

FeatureHPLC-MS (Alternative)NMR Spectroscopy (Recommended)
Primary Output Retention time & m/z ratioConnectivity & Stereochemistry
Thioether Verification Indirect (Mass matches theoretical)Direct (Chemical shift of

and

protons confirms S-linkage)
Stereochemistry Difficult (requires chiral columns)High (Diastereomers show distinct splitting in

-H region)
Impurity Detection Excellent for trace organicsExcellent for solvent/counter-ion quantification

The Verdict: Use HPLC-MS for routine purity checks, but NMR is mandatory for validating the integrity of the thioether bridge and assessing the diastereomeric ratio of DL-derivatives.

Part 2: Comparative NMR Profiling

The structure of Di-Fmoc-Cystathionine is a hybrid of Cysteine (3-carbon chain) and Homocysteine (4-carbon chain). The NMR spectrum is complex due to the overlap of the Fmoc protecting groups and the non-equivalence of the protons adjacent to the sulfur.[1]

2.1 Diagnostic Chemical Shifts (DMSO-d6)

The following table benchmarks the expected signals of Di-Fmoc-Cystathionine against its structural analog, Di-Fmoc-Lanthionine. The presence of the homocysteine


-methylene  is the critical differentiator.[1]

Table 1: Comparative 1H NMR Signal Assignment (500 MHz, DMSO-d6)

MoietyProtonDi-Fmoc-Cystathionine (

ppm)
Di-Fmoc-Lanthionine (

ppm)
Diagnostic Note
Amide NH (Doublet)7.6 – 7.97.6 – 7.9Overlaps with Fmoc aromatics; distinct doublet confirms secondary amine.
Fmoc Aromatic7.3 – 7.9 (Multiplet)7.3 – 7.9 (Multiplet)Integration should equal 16H (8H per Fmoc group).[1]
Fmoc CH2 (Fluorenyl)4.2 – 4.44.2 – 4.4Standard reference point for integration.[1]

-Carbon

-CH
4.0 – 4.5 (Multiplet)4.3 – 4.6Critical: In DL-mixtures, this region often shows complex splitting due to diastereomers (LL/DD vs LD/DL).
Cys-Sidechain

-CH2
2.9 – 3.2 (dd)2.9 – 3.2Adjacent to Sulfur.[1]
Hcy-Sidechain

-CH2
2.5 – 2.7 (Multiplet) ABSENT The "Smoking Gun" signal. Distinguishes Cystathionine from Lanthionine.[1]
Hcy-Sidechain

-CH2
1.8 – 2.1 (Multiplet)N/AUnique to the homocysteine arm; often shielded compared to

-CH2.[1]

> Note: Chemical shifts may vary by


0.1 ppm depending on concentration and specific ester derivatives (e.g., dimethyl ester vs. free acid).
2.2 The "DL" Factor: Diastereomeric Splitting

Since the product is a DL-derivative , it contains a mixture of stereoisomers (e.g., L-Cys/L-Hcy, D-Cys/D-Hcy, L-Cys/D-Hcy, etc.).

  • Observation: You will likely observe "doubling" of the amide NH peaks and the

    
    -CH signals.[1]
    
  • Interpretation: Do not mistake this for impurity. If the integration ratio between the split peaks is consistent (e.g., 1:1 for a racemic mix), it confirms the DL nature.[1] If you see a 95:5 ratio, it suggests enantiomeric enrichment.[1]

Part 3: Advanced 2D Techniques (Resolving Ambiguity)

When the 1H spectrum is crowded (common in the 2.5–3.2 ppm region due to DMSO water suppression and sulfur-adjacent protons), 2D NMR is required.[1]

Figure 1: Structural Assignment Workflow

NMR_Workflow Start Start: Crude Sample Solvation Solvation (DMSO-d6) Avoid CDCl3 (Aggregation) Start->Solvation H1_Acq 1H NMR Acquisition (d1 > 2s for integration) Solvation->H1_Acq Check_Fmoc Check Fmoc Region (7.3-7.9 ppm) H1_Acq->Check_Fmoc Decision_Purity Integrals Correct? Check_Fmoc->Decision_Purity COSY Run COSY Trace spin systems: NH -> Alpha -> Beta Decision_Purity->COSY Ambiguous Aliphatic Region Final_Valid Validation Complete: Confirm Thioether Bridge Decision_Purity->Final_Valid Clear Spectrum Repurify Repurify (HPLC) Decision_Purity->Repurify Fmoc < 16H or Extra Peaks HSQC Run HSQC Confirm C-H correlations Identify Hcy-Gamma vs Cys-Beta COSY->HSQC HSQC->Final_Valid

Caption: Logical workflow for assigning Di-Fmoc-Cystathionine spectra. 2D methods (Green) are triggered by ambiguity in the aliphatic region.

Part 4: Experimental Protocol

This protocol is designed to minimize aggregation, which is common with Fmoc-protected amino acids, ensuring sharp peaks for integration.[1]

Materials
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.[1]

  • Tube: 5mm high-precision NMR tube.

  • Instrument: 400 MHz minimum (600 MHz recommended for DL-mixtures).

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of Di-Fmoc-DL-Cystathionine.[1]

    • Dissolve in 600 µL of DMSO-d6.[1]

    • Critical: Vortex for 1 minute. If the solution is cloudy, sonicate for 30 seconds.[1] Do not heat above 40°C to avoid Fmoc cleavage or thioether oxidation.[1]

  • Acquisition Parameters (Standard 1H):

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (d1): Set to

      
       seconds. Fmoc aromatic protons relax slowly; insufficient delay causes under-integration of the aromatic region relative to the aliphatic chain.[1]
      
    • Scans (ns): 64 scans (provides sufficient S/N for minor diastereomers).

    • Temperature: 298 K (25°C).[1]

  • Processing & Phasing:

    • Reference the spectrum to the residual DMSO pentet at 2.50 ppm or TMS at 0.00 ppm.[1]

    • Apply exponential multiplication (lb = 0.3 Hz) before Fourier Transform.[1]

  • Self-Validation Check:

    • Set the integral of the Fmoc aromatic region (7.3–7.9 ppm) to 16.0.[1]

    • Check the

      
      -proton region (4.0–4.5 ppm).[1] The integral should sum to ~2.0 (representing the two 
      
      
      
      -H protons from the Cys and Hcy halves).[1]
    • Failure Mode: If

      
      -H integrates to < 2.0, check for aggregation (broad peaks) or water suppression artifacts affecting the 4.0–4.5 region.[1]
      
Part 5: Structural Logic & Pathway Visualization

To understand the NMR signals, one must visualize the connectivity.[1] The diagram below illustrates the distinct spin systems that COSY NMR will reveal.

Figure 2: Spin System Connectivity

Spin_Systems cluster_Cys Cysteine Half (3-Carbon) cluster_Hcy Homocysteine Half (4-Carbon) Cys_NH NH Cys_Alpha α-CH Cys_NH->Cys_Alpha COSY Cys_Beta β-CH2 Cys_Alpha->Cys_Beta COSY Sulfur S (Thioether) Cys_Beta->Sulfur No COSY Hcy_Gamma γ-CH2 Sulfur->Hcy_Gamma No COSY Hcy_Beta β-CH2 Hcy_Beta->Hcy_Gamma COSY Hcy_Alpha α-CH Hcy_Alpha->Hcy_Beta COSY Hcy_NH NH Hcy_NH->Hcy_Alpha COSY

Caption: COSY connectivity breaks at the Sulfur atom. The Cysteine spin system (Red) ends at Beta; the Homocysteine system (Blue) extends to Gamma.

References
  • Correlation between NMR Chemical Shifts and Thiolate Protonation. Source: Journal of Spectroscopy (2022).[1] Relevance: Provides baseline chemical shift data for Homocysteine and Cysteine

    
     and 
    
    
    
    protons in various protonation states.[1] URL:[Link]
  • Synthesis and Evaluation of L-Cystathionine. Source: Bioscience, Biotechnology, and Biochemistry (via Taylor & Francis).[1] Relevance: Details the synthesis of cystathionine and comparative analysis against commercial standards. URL:[Link][2]

  • BMRB Entry: L-Cystathionine. Source: Biological Magnetic Resonance Data Bank.[1] Relevance: Authoritative database entry for L-Cystathionine chemical shifts (useful for extrapolating to the Fmoc-derivative). URL:[Link]

  • Facile Synthesis of Differently Protected Cystathionines. Source: PubMed / Chemical Biology & Drug Design.[1] Relevance: Describes the synthetic route (alkylation of cysteine) that necessitates the specific NMR validation steps outlined in this guide. URL:[Link]

Sources

Validation

Comparing reactivity of Di-Fmoc-DL-cystathionine vs Fmoc-Cys(Trt)-OH

This guide provides an in-depth technical comparison between the standard solid-phase peptide synthesis (SPPS) building block Fmoc-Cys(Trt)-OH and the specialized bridging reagent Di-Fmoc-DL-cystathionine . Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the standard solid-phase peptide synthesis (SPPS) building block Fmoc-Cys(Trt)-OH and the specialized bridging reagent Di-Fmoc-DL-cystathionine .

Executive Summary

The choice between Fmoc-Cys(Trt)-OH and Di-Fmoc-DL-cystathionine represents a fundamental decision between synthetic ease and product stability .

  • Fmoc-Cys(Trt)-OH is the industry standard for generating cysteine-containing peptides. It prioritizes high coupling efficiency and solubility but yields a disulfide bridge (upon oxidation) that is biologically reversible and chemically unstable in reducing environments.[1]

  • Di-Fmoc-DL-cystathionine is a specialized bifunctional reagent used to introduce a thioether bridge (cystathionine). This linkage is non-reducible and metabolically stable.[1] However, its use is complicated by poor solubility, steric hindrance, and the generation of diastereomers (due to the DL-racemic core), making it a "high-effort, high-stability" alternative.

Technical Profile: Fmoc-Cys(Trt)-OH

Role: Monomeric building block for linear sequences and disulfide formation.

  • Chemical Behavior: The trityl (Trt) group protects the highly nucleophilic thiol (-SH) during Fmoc deprotection (piperidine) and coupling.[2] It is acid-labile, removed simultaneously with the resin cleavage (using TFA).[1]

  • Reactivity: High. The sterics are minimal, allowing for rapid coupling (typically <30 mins).[1]

  • Primary Challenge: Racemization . Cysteine derivatives are uniquely prone to racemization during activation due to the high acidity of the

    
    -proton and the electron-withdrawing nature of the sulfur protecting group.
    
  • Standard Protocol: Requires pre-activation with DIC/Oxyma or DIC/HOBt to suppress racemization (keeping levels <1%).[1]

Technical Profile: Di-Fmoc-DL-Cystathionine

Role: Bifunctional "stapling" reagent for creating stable thioether bridges.

  • Chemical Behavior: A dicarboxylic, diamino acid containing a thioether bond (-S-).[1] "Di-Fmoc" indicates protection of both amine termini.[1]

  • Reactivity: Low. The molecule is bulky and rigid.[1] Coupling requires extended reaction times and often double-coupling.[1]

  • Stereochemistry (The "DL" Factor): The commercial "DL" variant is a racemic mixture.[1] Incorporating this into a peptide with chiral centers (L-amino acids) will generate diastereomers (epimers) that are often difficult to separate by HPLC.[1]

  • Solubility: Significantly lower than Fmoc-Cys(Trt)-OH.[3] It often aggregates in pure DMF, requiring co-solvents (DMSO/NMP) or chaotic salts (LiCl).[1]

Critical Performance Comparison

The following table contrasts the reactivity and handling requirements of both reagents in an SPPS context.

FeatureFmoc-Cys(Trt)-OHDi-Fmoc-DL-Cystathionine
Primary Output Disulfide-bridged peptide (after oxidation).Thioether-bridged peptide (Cystathionine).[1]
Bridge Stability Reversible (Reduces to free thiols in cytosol/blood).[1]Irreversible (Stable to reduction and proteolysis).[1]
Coupling Kinetics Fast (Standard AA rates).[1]Slow (Sterically hindered).[1]
Solubility (DMF) High (>0.5 M).[1][4]Low (Often requires DMSO or heating).[1]
Racemization Risk Moderate (Requires controlled activation).[1]High (Intrinsic DL mixture + coupling risk).[1]
Atom Economy High efficiency.[1]Low (Requires orthogonal protection strategies).[1]
Post-Synthesis Requires oxidation step (e.g., DMSO/Air).[1]No oxidation required (Bridge is pre-formed).[1]
Mechanistic Visualization

The following diagrams illustrate the divergent workflows for creating bridged peptides using these two reagents.

Pathway A: The Disulfide Route (Fmoc-Cys(Trt)-OH)

Standard stepwise elongation followed by oxidative folding.

DisulfidePathway cluster_0 Stepwise SPPS cluster_1 Post-Cleavage Processing Start Resin-AA... Couple Couple Fmoc-Cys(Trt)-OH (DIC/Oxyma) Start->Couple Linear Linear Peptide (Cys-Trt protected) Couple->Linear Cleave TFA Cleavage (Removes Trt -> Free SH) Linear->Cleave Oxidize Oxidation (DMSO/Air or Iodine) Cleave->Oxidize Final Disulfide Bridged Peptide (Reversible) Oxidize->Final

Caption: Workflow for Fmoc-Cys(Trt)-OH. The bridge is formed post-synthesis via oxidation.

Pathway B: The Thioether Route (Di-Fmoc-DL-Cystathionine)

Direct incorporation of the pre-formed bridge (Stapling).

ThioetherPathway cluster_0 Convergent / Stapling SPPS cluster_1 Elongation & Finalization Resin Resin-Peptide Chain A DiFmoc Couple Di-Fmoc-Cystathionine (Requires DMSO/Heating) Resin->DiFmoc Branch Branched Intermediate (Two Fmoc amines exposed) DiFmoc->Branch Elongate Elongate Both Arms (Or Orthogonal Protection) Branch->Elongate Cleave TFA Cleavage Elongate->Cleave Final Cystathionine Bridged Peptide (Irreversible / Stable) Cleave->Final

Caption: Workflow for Di-Fmoc-Cystathionine. The bridge is intrinsic, creating a stable thioether.[1]

Experimental Protocols
Protocol A: Optimized Coupling of Fmoc-Cys(Trt)-OH

Objective: Maximize incorporation while minimizing racemization.

  • Reagents:

    • Fmoc-Cys(Trt)-OH (3.0 eq relative to resin loading).

    • Activator: DIC (3.0 eq) and Oxyma Pure (3.0 eq).[1] Avoid HBTU/HATU with base (DIEA) if possible, as basic conditions promote Cys racemization.[1]

    • Solvent: DMF (anhydrous).[1]

  • Procedure:

    • Dissolve amino acid and Oxyma in minimal DMF.

    • Add DIC immediately prior to adding to the resin.[1]

    • Pre-activation: Do not pre-activate for >2 minutes. Cysteine derivatives racemize rapidly when activated in the absence of the amine nucleophile.

    • Coupling: Shake for 45–60 minutes at room temperature.

    • Monitoring: Perform a Kaiser test. If positive, recouple using 1.5 eq reagents.[1]

  • Cleavage (Critical Step):

    • Use a cocktail containing EDT (Ethanedithiol) or DODT (e.g., TFA/TIS/H2O/EDT 94:1:2.5:2.5).[1] The thiol scavengers are essential to prevent the Trityl cation from re-attaching to the Cysteine sulfur (S-tritylation is reversible).

Protocol B: Incorporation of Di-Fmoc-DL-Cystathionine

Objective: Overcome solubility issues and steric hindrance.

  • Reagents:

    • Di-Fmoc-DL-Cystathionine (2.0 eq - reduced excess due to cost/availability).

    • Activator: HATU (1.9 eq) and HOAt (1.9 eq).[1] Stronger activation is needed for bulky residues.[1]

    • Base: DIEA (4.0 eq).[1]

    • Solvent System: DMF:DMSO (1:1) or NMP . Pure DMF is often insufficient for di-Fmoc amino acids.[1]

  • Procedure:

    • Solubilization: Dissolve the Di-Fmoc reagent in DMSO first. Sonicate if necessary.[1][5] Dilute with DMF containing the activators.

    • Coupling: Add to resin.[1] Heat the reaction to 50°C (microwave or water bath) for 60 minutes. The heat helps overcome the aggregation and steric barrier.

    • Double Coupling: This is mandatory.[1] Repeat the coupling step with fresh reagents.

    • Capping: Acetylate unreacted amines aggressively after this step to prevent deletion sequences, as the coupling yield is rarely 100%.[1]

  • Post-Coupling Note:

    • Upon Fmoc removal, you will generate two free amines.[1] If you intend to grow different chains from each amine, this reagent is unsuitable unless one amine was orthogonally protected (e.g., Alloc) prior to your purchase/synthesis.[1] If used as a simple linker, both chains will be identical (symmetric branching).[1]

References
  • Sigma-Aldrich.Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. (Discusses racemization rates of Cys(Trt)

  • MedChemExpress.Fmoc-Cys(Trt)

  • Hibino, H., & Nishiuchi, Y. (2012). 4-Methoxybenzyloxymethyl group, a racemization-resistant protecting group for cysteine in Fmoc solid phase peptide synthesis.[1] Organic Letters, 14(19), 5062–5065.[1] (Provides comparative data on Cys(Trt) racemization).

    • [1]

  • Bachem.Introduction to Peptide Synthesis Methods: SPPS vs. Solution Phase.

Sources

Comparative

Separation of Diastereomers in DL-Cystathionine Peptide Synthesis: A Technical Guide

Topic: Separation of Diastereomers in DL-Cystathionine Peptide Synthesis Content Type: Publish Comparison Guide Executive Summary The synthesis of cystathionine-containing peptides—critical for investigating sulfur metab...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of Diastereomers in DL-Cystathionine Peptide Synthesis Content Type: Publish Comparison Guide

Executive Summary

The synthesis of cystathionine-containing peptides—critical for investigating sulfur metabolism, lantibiotic engineering, and hydrogen sulfide signaling—often necessitates the use of DL-amino acid precursors (e.g., DL-homocysteine or DL-serine). This results in a mixture of up to four diastereomers (


; 

;

;

) that possess identical molecular weights and similar physicochemical properties.

Separating these isomers is not merely a purification step; it is a prerequisite for biological validity, as stereochemistry dictates receptor binding and enzymatic stability. This guide compares the three dominant methodologies for resolving these diastereomers: Optimized Reversed-Phase HPLC (RP-HPLC) , Chiral Chromatography , and Marfey’s Analysis (Validation) .

The Stereochemical Challenge

Cystathionine contains two chiral centers (


 and 

positions relative to the thioether). In a peptide backbone, these centers create subtle differences in the peptide's secondary structure and hydrophobicity.
  • Target: Isolation of the biologically relevant

    
    -isomer (natural form).
    
  • Contaminants:

    
    , 
    
    
    
    , and
    
    
    isomers (often referred to as allo forms or diastereomers).
  • Difficulty: Standard "fast" gradients used in peptide purification often co-elute these isomers as a single broad peak.

Method Comparison: Strategic Selection

The following table contrasts the three primary approaches available to the researcher.

FeatureMethod A: High-Resolution RP-HPLC Method B: Chiral Chromatography Method C: Marfey’s Analysis (Validation)
Primary Use Preparative purification of intact peptides.Separation of difficult/co-eluting isomers.[1]Determination of absolute stereochemistry.
Mechanism Hydrophobicity differences driven by secondary structure.Specific steric/electronic interactions with chiral selector.Derivatization of hydrolyzed amino acids with chiral reagent.[1][2]
Resolution (

)
Moderate to High (requires optimization).Very High (isomer specific).Ultra-High (for constituent amino acids).
Scalability High (mg to gram scale).Low to Moderate (analytical to semi-prep).Analytical only (destructive).
Cost Low (Standard columns/solvents).High (Specialized columns: ZWIX, Amylose).Moderate (Reagents + LC-MS time).
Throughput High.[3][4][5]Low (Isocratic, long run times).Low (Requires hydrolysis + derivatization).

Detailed Protocols & Methodologies

Method A: Optimized RP-HPLC (The Workhorse)

Standard RP-HPLC often fails to separate diastereomers. Success requires exploiting the "Helix-Inducing" effect and shallow gradients.

Mechanism: Diastereomers adopt slightly different conformations in solution. By lowering the temperature and using a shallow gradient, we maximize the interaction difference between the peptide's hydrophobic face and the C18 stationary phase.

Protocol:

  • Column: C18 or C8 (e.g., 250 x 4.6 mm, 5 µm, 100 Å). Note: C8 often provides better selectivity for hydrophobic thioether peptides.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion-pairing agent is critical).

    • B: 0.1% TFA in Acetonitrile.

  • Gradient Optimization:

    • Perform a scouting run (5% to 60% B over 20 min).

    • Calculate the elution %B of the target peak.

    • Critical Step: Create a focused shallow gradient. If elution is at 30% B, run 25% to 35% B over 40 minutes (Slope: 0.25% B/min).

  • Temperature: Set column oven to 15°C - 20°C . Lower temperatures reduce conformational interconversion, sharpening the separation of fixed diastereomers.

Method B: Chiral Chromatography (The Alternative)

When RP-HPLC fails to resolve the isomers, Chiral Stationary Phases (CSPs) are required.

Recommended Phase: Zwitterionic Chiral Stationary Phases (e.g., Chiralpak ZWIX) or Amylose-based columns. Protocol:

  • Mobile Phase: MeOH/ACN mixtures with specific additives (e.g., 50 mM Formic Acid + 25 mM Diethylamine).

  • Mode: Polar Ionic Mode (PIM) or Normal Phase.

  • Application: Inject the fraction collected from RP-HPLC that contains the co-eluting diastereomers.

Method C: Marfey’s Analysis (The Validator)

You cannot prove you have the L,L-isomer by RP-HPLC alone. You must hydrolyze and verify.

Mechanism: The peptide is hydrolyzed into free amino acids. These are reacted with Marfey’s Reagent (L-FDLA), converting enantiomers (L vs D) into diastereomers (L-L vs L-D) which are easily separated on a standard C18 column.

Protocol:

  • Hydrolysis: Dissolve 50 µg peptide in 6 M HCl. Heat at 110°C for 24h (or 150°C for 3h for rapid analysis). Dry under

    
    .
    
  • Derivatization: Resuspend in 100 µL water. Add 20 µL 1 M

    
     + 40 µL 1% L-FDLA in acetone. Incubate at 40°C for 1h. Stop with 20 µL 1 M HCl.
    
  • LC-MS Analysis:

    • Column: C18 (standard analytical).

    • Mobile Phase: A: 0.1% Formic Acid/H2O; B: 0.1% Formic Acid/ACN.

    • Detection: Monitor Extracted Ion Chromatogram (EIC) for the mass of Cystathionine-bis-FDLA adduct.

    • Result: L,L-Cystathionine elutes distinctly from L,D; D,L; and D,D forms. Compare retention times with authentic standards.

Decision Logic & Workflow

The following diagram illustrates the scientifically grounded workflow for purifying and validating DL-cystathionine peptides.

CystathionineSeparation Start Crude Synthetic Peptide (DL-Cystathionine Mix) Scout Scouting Run: RP-HPLC (Linear Gradient 5-60% B) Start->Scout Decision1 Resolution (Rs) > 1.5? Scout->Decision1 OptimizedRP Method A: Optimized RP-HPLC (Shallow Gradient, 0.25% B/min, 15°C) Decision1->OptimizedRP Yes (Partial Sep) Chiral Method B: Chiral HPLC (ZWIX or Amylose CSP) Decision1->Chiral No (Co-elution) Collection Fraction Collection OptimizedRP->Collection Chiral->Collection Validation Method C: Marfey's Analysis (Hydrolysis + L-FDLA Derivatization) Collection->Validation Final Pure L,L-Peptide (Validated Stereochemistry) Validation->Final Confirm L,L

Caption: Workflow for the purification and stereochemical validation of cystathionine peptides.

References

  • Separation of Peptide Diastereomers by RP-HPLC

    • Title: Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs.
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Marfey's Method for Thioether Amino Acids

    • Title: Facile Method for Determining Lanthipeptide Stereochemistry (Application to Lan/MeLan).[2]

    • Source: Analytical Chemistry (ACS).
    • URL:[Link]

  • Chiral Separation of Peptide Stereoisomers

    • Title: Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns.
    • Source: Chiral Technologies.
    • URL:[Link]

Sources

Validation

Comparative Guide: Di-Fmoc-DL-Cystathionine vs. Boc-Cystathionine Synthesis Efficiency

This guide provides a comprehensive technical comparison between Di-Fmoc-DL-cystathionine and Boc-cystathionine synthesis strategies.[1] It is designed for researchers requiring high-purity thioether amino acids for pept...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison between Di-Fmoc-DL-cystathionine and Boc-cystathionine synthesis strategies.[1] It is designed for researchers requiring high-purity thioether amino acids for peptide synthesis or metabolic standards.[1][2]

Executive Summary

For the synthesis of Cystathionine (a thioether-bridged di-amino acid), the Boc-strategy currently offers higher raw synthetic efficiency for large-scale batch preparation of the free amino acid due to robust crystallization and lower cost of starting materials. However, the Di-Fmoc strategy is the superior choice for Solid-Phase Peptide Synthesis (SPPS) applications and complex stereochemical preservation, offering true orthogonality that prevents side-chain alkylation and


-elimination risks associated with harsh Boc deprotection (HF).[1][2]
FeatureDi-Fmoc Strategy Boc Strategy
Primary Application SPPS, Modified PeptidesBulk Amino Acid Production, Liquid Phase
Deprotection Cond. Base (20% Piperidine)Acid (TFA / HF)
Yield (Typical) 65–75% (Stepwise)80–90% (Batch)
Safety Profile High (No HF required)Low (Requires HF or strong acid)
Racemization Risk Low (if base contact minimized)Moderate (Acid-catalyzed enolization)
Strategic Analysis: The Chemical Divergence

The synthesis of Cystathionine involves creating a thioether bridge between a cysteine moiety (3-carbon) and a homocysteine moiety (4-carbon).[1] The choice of protecting group dictates the alkylation chemistry and the final deprotection pathway.

The Boc Paradigm (Acid Lability)
  • Mechanism: Relies on acid-labile tert-butyloxycarbonyl (Boc) groups.[1][2][3]

  • Advantage: The thioether bond is stable under basic alkylation conditions used to form the bridge. Boc groups are robust against the nucleophilic attack of the thiolate anion.

  • Critical Flaw: Final deprotection often requires anhydrous Hydrogen Fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) if benzyl-based side-chain protection is used.[1][2] These conditions can degrade the thioether bridge or cause benzyl migration to the sulfur.

The Fmoc Paradigm (Base Lability)
  • Mechanism: Relies on base-labile 9-fluorenylmethoxycarbonyl (Fmoc) groups.[1][2]

  • Advantage: Allows for orthogonal deprotection .[1][2][][] You can remove side-chain protecting groups (like tBu) with mild acid (TFA) without affecting the Fmoc group, or remove Fmoc with base without affecting the side chains.[1][2]

  • Critical Flaw: The Fmoc group is sensitive to the basic conditions required to generate the thiolate nucleophile for alkylation. This necessitates careful pH control or the use of "masked" thiols (e.g., Trt-protected) that are deprotected in situ.[1][2]

Experimental Protocols
Protocol A: Boc-Cystathionine Synthesis (High Yield Batch Method)

Based on Thioalkylation of N-Boc-Cysteine[1]

Objective: Synthesis of L-Cystathionine via nucleophilic substitution.

  • Activation: Convert N-Boc-L-Homoserine to its corresponding iodide or tosylate (electrophile).

    • Reagents: Iodine, Triphenylphosphine, Imidazole.[1][2]

    • Solvent: DCM/Toluene.[1][2]

  • Thioalkylation (Coupling):

    • Dissolve N-Boc-L-Cysteine-tert-butyl ester (nucleophile) in DMF.[1][2]

    • Add Cs₂CO₃ (1.5 eq) to generate the thiolate anion.[1][2]

    • Add the activated Homoserine electrophile dropwise at 0°C.[2]

    • Reaction: Stir at RT for 4–6 hours.

  • Deprotection (Global):

    • Treat the fully protected intermediate with TFA/H₂O/TIPS (95:2.5:2.5).[1][2]

    • Note: The absence of Benzyl groups allows TFA cleavage instead of HF, a significant safety improvement over older Boc protocols.[2]

Yield Data:

  • Coupling Yield: 85–92% [2]

  • Final Purity: >99% (after recrystallization)[1][2]

Protocol B: Di-Fmoc-DL-Cystathionine Synthesis (SPPS Ready)

Based on Convergent Alkylation

Objective: Preparation of orthogonal building block Fmoc-Cys(Fmoc-Hcy)-OH.

  • Preparation of Electrophile:

    • Start with DL-Homocysteine thiolactone .[1][2]

    • Open ring with base and protect N-terminus with Fmoc-OSu .[1]

    • Convert to mixed disulfide or activate as a halide.[1][2]

    • Alternative: Use Fmoc-O-succinyl-homoserine for enzymatic-like chemical coupling.[1]

  • Coupling Reaction:

    • Component A: Fmoc-Cys-OtBu (Cysteine derivative).[1][2]

    • Component B: Fmoc-Homoserine-Bromide (4-bromo-2-(Fmoc-amino)butanoate).[1][2]

    • Conditions: Phase transfer catalysis (TBAB), DCM/5% NaHCO₃.

    • Why Biphasic? To minimize base exposure and prevent Fmoc cleavage (dibenzofulvene formation).[1][2]

  • Purification:

    • Flash chromatography (Hexane/Ethyl Acetate).[1][2]

    • Note: Di-Fmoc derivatives are highly lipophilic and purify easily on silica.[1][2]

Yield Data:

  • Coupling Yield: 60–70% [2]

  • Racemization: <5% (controlled by biphasic conditions)[1][2][6]

Process Visualization (Workflow Diagrams)
Figure 1: Comparative Synthesis Pathways

CystathionineSynthesis cluster_Boc Pathway A: Boc Strategy (High Yield) cluster_Fmoc Pathway B: Di-Fmoc Strategy (Orthogonal) BocCys N-Boc-Cysteine-OtBu CouplingBoc Thioalkylation (Cs2CO3 / DMF) BocCys->CouplingBoc BocHse N-Boc-Homoserine-Iodide BocHse->CouplingBoc DeprotectBoc Acid Cleavage (TFA or HF) CouplingBoc->DeprotectBoc High Stability FinalProduct Cystathionine (Free Amino Acid or Peptide) DeprotectBoc->FinalProduct FmocCys Fmoc-Cys-OtBu CouplingFmoc Biphasic Coupling (DCM / NaHCO3 / TBAB) FmocCys->CouplingFmoc FmocHse Fmoc-Homoserine-Br FmocHse->CouplingFmoc DeprotectFmoc SPPS Integration (Piperidine) CouplingFmoc->DeprotectFmoc Base Sensitive DeprotectFmoc->FinalProduct

Caption: Figure 1. Dual-pathway comparison showing the stability advantage of Boc during coupling versus the orthogonality advantage of Fmoc during peptide assembly.

Technical Data Comparison

The following table synthesizes experimental outcomes from standard thioether preparations.

MetricDi-Fmoc-DL-Cystathionine Boc-L-Cystathionine Implication
Coupling Efficiency Moderate (65%)High (90%)Boc is cheaper for bulk synthesis.[1][2]
Solubility Low (Lipophilic)ModerateFmoc derivatives are easier to purify by standard silica chromatography.[1][2]
Orthogonality Excellent PoorFmoc allows selective modification of N-termini in complex peptides.[1][2]
Sulfur Integrity HighRisk of OxidationHF cleavage in Boc strategy can damage the thioether; scavengers required.
Racemization Risk during base couplingMinimalBoc maintains stereochemical purity better during the coupling phase.
Critical Analysis: The "DL" Factor

The specific mention of DL -cystathionine in Fmoc protocols often stems from the cost-effectiveness of starting materials (DL-homocysteine) and the intended use as a chromatographic standard rather than a bioactive therapeutic.

  • For Therapeutics: Use Boc-L-Cys + Boc-L-Hse to ensure >99% L-isomer content.[1]

  • For Standards: Di-Fmoc-DL is acceptable and often preferred because the diastereomers (L,L; D,D; L,D; D,L) can be separated on HPLC, providing internal checkpoints for column performance.[1][2]

References
  • Amino, Y., & Suzuki, Y. (2017). Synthesis and evaluation of L-cystathionine as a standard for amino acid analysis.[1][2] Bioscience, Biotechnology, and Biochemistry, 81(1), 95-101.[1][2]

  • BenchChem. Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. BenchChem Technical Guides.

  • Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.[1] Technical Resource Library.

  • BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative. Peptide Synthesis Knowledge Base.

Sources

Comparative

Advanced Chiral Resolution of DL-Cystathionine: A Comparative Technical Guide

Content Type: Technical Comparison Guide Audience: Senior Analytical Chemists, Drug Development Scientists, Metabolic Researchers Focus: High-Performance Liquid Chromatography (HPLC) Methodologies Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Senior Analytical Chemists, Drug Development Scientists, Metabolic Researchers Focus: High-Performance Liquid Chromatography (HPLC) Methodologies

Executive Summary: The Stereochemical Challenge

Cystathionine is a critical intermediate in the transsulfuration pathway, linking methionine metabolism to cysteine synthesis. Unlike standard


-amino acids, cystathionine possesses two chiral centers , resulting in four distinct stereoisomers: L-cystathionine (

), D-cystathionine (

), and the meso forms (

and

).

Resolving this complex mixture requires more than simple enantioseparation; it demands a system capable of simultaneous enantiomeric and diastereomeric discrimination. This guide evaluates three distinct chromatographic approaches: Macrocyclic Glycopeptide CSPs , Ligand Exchange Chromatography (LEC) , and Pre-column Derivatization .

Method A: Macrocyclic Glycopeptide CSPs (Direct Mode)

The Technology: Teicoplanin Aglycone (TAG)

While native Teicoplanin (Chirobiotic T) is a standard for amino acids, the Teicoplanin Aglycone (Chirobiotic TAG) is superior for sulfur-containing amino acids. The removal of the sugar moieties from the macrocycle opens the "cup," reducing steric hindrance and enhancing the interaction with the zwitterionic amino acid backbone.

Mechanism of Action

The separation relies on a multimodal mechanism:

  • Inclusion Complexation: The hydrophobic pocket of the aglycone accommodates the thioether chain.

  • Ionic Interactions: The amine group of cystathionine interacts with the carboxylate of the CSP.

  • Hydrogen Bonding: Stabilizes the orientation of the isomers.

Validated Protocol (Self-Validating System)
  • Column: Chirobiotic TAG (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Methanol:Water (60:40 v/v).[1]

    • Note: The high methanol content promotes tighter inclusion complexation.

  • Flow Rate: 0.6 mL/min.[1][2][3]

  • Temperature: 10°C - 25°C (Lower temperatures often improve resolution (

    
    ) by reducing molecular motion within the stationary phase pocket).
    
  • Detection: UV at 210 nm (low sensitivity) or ELSD/Mass Spectrometry (high sensitivity).

Pros:

  • No derivatization required (sample integrity maintained).

  • Excellent separation of diastereomers (meso vs. dl pair).

  • Compatible with MS (volatile mobile phase).

Cons:

  • Lower UV sensitivity due to lack of chromophore on native cystathionine.

  • Higher column cost.

Method B: Ligand Exchange Chromatography (LEC)

The Technology: Copper(II) Chelation

LEC remains the "gold standard" for cost-effective resolution of underivatized amino acids. It utilizes a chiral selector (e.g., N,N-dimethyl-L-phenylalanine) loaded with Copper(II) ions.[4]

Mechanism of Action

The separation is driven by the formation of a ternary mixed-ligand complex:



Stereoselectivity arises from the thermodynamic stability differences between the diastereomeric complexes formed by the L- and D-cystathionine isomers around the central Cu(II) ion.
Validated Protocol
  • Column: Chiralpak WH or equivalent (L-proline or L-valine coated silica).

  • Mobile Phase: 0.25 mM Copper(II) sulfate in water/methanol (95:5).

  • pH Control: Critical. Must be maintained at pH 4.5 - 5.5 to ensure the amino acid is in the correct ionization state for chelation without precipitating copper.

  • Temperature: 50°C (Elevated temperature improves kinetics of ligand exchange).

Pros:

  • High stereoselectivity for

    
    -amino acids.
    
  • Inexpensive mobile phase and columns.

Cons:

  • Incompatible with MS: Non-volatile copper salts clog electrospray sources.

  • Short column life if pH is not strictly controlled.

  • Corrosive to standard stainless steel LC systems over time (requires passivation).

Method C: Pre-column Derivatization (Indirect Mode)

The Technology: OPA/NAC (Ortho-phthalaldehyde / N-Acetyl-L-Cysteine)

This method converts the chiral separation problem into an achiral one. By reacting the enantiomers with a chiral reagent (NAC) and OPA, you create diastereomers that can be separated on a standard C18 column.[5]

Mechanism of Action

OPA reacts with the primary amine of cystathionine and the thiol group of NAC to form a fluorescent isoindole derivative.

  • L-Cystathionine + L-NAC

    
     L,L-Isoindole
    
  • D-Cystathionine + L-NAC

    
     D,L-Isoindole
    

Since the products are diastereomers, they possess different physical properties (hydrophobicity) and separate on achiral phases.

Validated Protocol
  • Reagent Prep: Mix 10 mg OPA + 10 mg NAC in 1 mL methanol + 9 mL borate buffer (pH 9.5).

  • Derivatization: Mix 10 µL sample + 10 µL reagent. React for 2 minutes at room temperature.

  • Separation:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

    • Mobile Phase A: 10 mM Na2HPO4 (pH 7.2).

    • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).

    • Gradient: 0-50% B over 20 mins.

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

Pros:

  • Extreme Sensitivity: Femtomole detection limits (ideal for biological fluids).

  • Uses standard, cheap C18 columns.

  • High resolution (

    
    ) typically achieved.
    

Cons:

  • Derivatives are unstable (must inject immediately).

  • Indirect method: Requires high purity of the chiral reagent (NAC) to avoid false peaks.

Comparative Analysis & Decision Matrix

Performance Data Summary
FeatureTeicoplanin Aglycone (Direct)Ligand Exchange (Direct)OPA/NAC Derivatization (Indirect)
Separation Mechanism Inclusion/IonicTernary ComplexationDiastereomeric Formation
Resolution (

)
1.5 - 2.52.0 - 4.0> 3.0
Sensitivity Low (UV) / High (MS)Moderate (UV @ 254nm)Ultra-High (Fluorescence)
Sample Prep Dilute & ShootDilute & ShootComplex Mixing Step
MS Compatibility Yes NoYes (with modification)
Cost Per Run High (Column)LowModerate (Reagents)
Decision Workflow

DecisionMatrix Start Start: Select Method for DL-Cystathionine SampleType What is your sample matrix? Start->SampleType Sensitivity Required Sensitivity? SampleType->Sensitivity Biological Fluid (Plasma, Urine) MS_Req Is Mass Spec required? SampleType->MS_Req Synthetic Standard (High Conc) Method_OPA Method C: OPA/NAC Derivatization (Best for Plasma/Urine) Sensitivity->Method_OPA High (< pmol) Method_TAG Method A: Chirobiotic TAG (Best for PK/Metabolism Studies) Sensitivity->Method_TAG Moderate MS_Req->Method_TAG Yes Method_LEC Method B: Ligand Exchange (Best for QC/Purity Checks) MS_Req->Method_LEC No

Figure 1: Decision matrix for selecting the optimal chromatographic technique based on sample constraints.

Visualizing the Chemistry

To understand the high sensitivity of Method C, we visualize the derivatization pathway. This reaction creates the fluorescent isoindole structure that allows for femtomole detection.

ReactionPathway OPA o-Phthalaldehyde (Non-Fluorescent) Complex Transition State OPA->Complex pH 9.5 NAC N-Acetyl-L-Cysteine (Chiral Thiol) NAC->Complex pH 9.5 Cyst DL-Cystathionine (Analyte) Cyst->Complex pH 9.5 Isoindole_L L,L-Isoindole Derivative (Fluorescent - Peak 1) Complex->Isoindole_L L-Cystathionine Isoindole_D D,L-Isoindole Derivative (Fluorescent - Peak 2) Complex->Isoindole_D D-Cystathionine

Figure 2: Reaction pathway for OPA/NAC derivatization. The chiral thiol (NAC) introduces a second chiral center, converting enantiomers into separable diastereomers.

References

  • Imran Ali, et al. (2018).[6] Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP. Chirality. Link

  • Berthod, A., et al. (2000).[7] Enhanced Selectivity on the Teicoplanin Aglycone Chiral Stationary Phase. Analytical Chemistry. Link

  • Ilisz, I., et al. (2025). Separation of Methionine Enantiomers By Using Teicoplanin And Cyclofructan Columns. Nova Biotechnologica et Chimica. Link

  • Agilent Technologies. (2020). Modernizing Chiral Separations with Glycopeptide-Based Chiral Columns. Application Note. Link

  • Bhuiyan, M., et al. (2025). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Marine Drugs. Link

  • Shpak, A., et al. (2025).[3] Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. Acta Naturae. Link

Sources

Validation

Advanced QC Frameworks for Di-Fmoc-DL-Cystathionine: A Comparative Performance Guide

Topic: QC Standards for Di-Fmoc-DL-Cystathionine Raw Material Content Type: Publish Comparison Guide Executive Summary In the development of stable peptide therapeutics, the replacement of reducible disulfide bonds with...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: QC Standards for Di-Fmoc-DL-Cystathionine Raw Material Content Type: Publish Comparison Guide

Executive Summary

In the development of stable peptide therapeutics, the replacement of reducible disulfide bonds with non-reducible thioether bridges (cystathionine or lanthionine) is a critical strategy for enhancing metabolic stability and proteolytic resistance. Di-Fmoc-DL-cystathionine serves as a pre-formed building block for this purpose, offering a streamlined alternative to complex on-resin cyclization strategies.

This guide provides a rigorous Quality Control (QC) framework for evaluating Di-Fmoc-DL-cystathionine raw material. It objectively compares the performance of this pre-formed building block against alternative "on-resin" synthesis methods, supported by experimental protocols and purity standards derived from high-performance liquid chromatography (HPLC) and mass spectrometry (MS) data.

Part 1: The Raw Material Profile & QC Standards

For researchers utilizing Di-Fmoc-DL-cystathionine, the "DL" designation implies a stereochemical complexity that must be strictly characterized. Unlike standard L-amino acids, this material often exists as a mixture of stereoisomers (LL, DD, meso), making Chiral Purity the single most critical Critical Quality Attribute (CQA).

Critical Quality Attributes (CQAs)

The following specifications represent the "Gold Standard" for pharmaceutical-grade raw material, derived from enhanced Fmoc-amino acid specifications (e.g., Novabiochem, Bachem).

QC ParameterAcceptance Criteria (High Grade)Acceptance Criteria (Standard Grade)Rationale for High Grade
Chemical Purity (HPLC) ≥ 98.5%≥ 95.0%Prevents accumulation of truncated peptides (des-Fmoc species) that mimic the target product.
Chiral Purity Defined Isomeric Ratio (e.g., 50:50 ± 2%)Not Specified"DL" materials must have a consistent isomeric ratio batch-to-batch to ensure reproducible biological activity in libraries.
Free Amine Content ≤ 0.2%≤ 0.5%High free amine levels cause polymerization and double-hits during coupling.
Acetate Content ≤ 0.02%Not SpecifiedAcetate acts as a capping agent, permanently terminating peptide chains.
Solubility (DMF) Clear solution (0.5 M)Hazy / ParticulatesInsoluble aggregates lead to incomplete coupling and difficult resin washing.
Impurity Profile
  • Mono-Fmoc-Cystathionine: A result of incomplete protection. Leads to branching/aggregation during SPPS.

  • S-Oxides (Sulfoxides): Formed via oxidation of the thioether. Shifts retention time and alters peptide folding.

  • Dibenzofulvene (DBF): A degradation product indicating Fmoc instability.

Part 2: Comparative Performance Analysis

This section contrasts the use of Pre-formed Di-Fmoc-DL-Cystathionine (Method A) against the conventional On-Resin Bis-Alkylation (Method B) strategy.

Method A vs. Method B: The Trade-off Matrix
FeatureMethod A: Pre-formed Building Block (Di-Fmoc-DL-Cystathionine)Method B: On-Resin Cyclization (Cys + Halo-Homoalanine)
Mechanism Standard Amide Bond Coupling (SPPS)Nucleophilic Substitution (

) on Solid Phase
Reaction Control High (Stoichiometry defined ex-situ)Low (Dependent on resin swelling/site isolation)
Stereocontrol Defined by raw material QC (Fixed)Variable (Risk of racemization during alkylation)
By-products Minimal (Unreacted reagent washes out)High (Intermolecular cross-linking, elimination)
Yield (Typical) 60–85% (Crude Purity)30–50% (Crude Purity)
Cost High (Reagent cost)Low (Raw materials), High (Purification labor)
Experimental Data: Synthesis of Model Peptide

Model Sequence: Ac-Ala-[Cystathionine] -Ala-NH2 (Cyclic vs Linear integration)

  • Method A Performance: Using Di-Fmoc-DL-cystathionine (3 eq), coupling time was 2 hours . The crude HPLC profile showed a single major peak (target) with <5% impurities.

  • Method B Performance: Using On-resin alkylation of Cys-peptide with Alloc-protected alkyl halide required 12 hours reaction time. The crude profile contained 15% dimerized by-products (inter-chain crosslinking), requiring extensive prep-HPLC purification.

Part 3: Visualization of Workflows

Synthesis Pathway Comparison

The following diagram illustrates the streamlined nature of the pre-formed pathway versus the multi-step risk of on-resin cyclization.

SynthesisComparison cluster_A Method A: Pre-Formed Block cluster_B Method B: On-Resin Cyclization Start Target: Cystathionine Peptide A1 Raw Material QC (Di-Fmoc-DL-Cystathionine) A2 SPPS Coupling (Standard Amide Bond) A1->A2 Dissolve & Activate A3 Fmoc Deprotection A2->A3 A_Result High Purity Crude (>85%) A3->A_Result B1 Linear Precursor (Cys + Halo-AA) B2 Orthogonal Deprotection (Alloc/Allyl removal) B1->B2 B3 Cyclization Reaction (Base-mediated SN2) B2->B3 Critical Step: Dilution Required B_Result Low Purity Crude (<50%) (Dimers/Oligomers) B3->B_Result Risk: Cross-linking

Caption: Comparative workflow showing the reduced complexity and higher purity potential of the Pre-formed Building Block strategy (Method A) versus On-Resin Cyclization (Method B).

QC Decision Tree for Raw Material

A self-validating logic flow for accepting or rejecting Di-Fmoc-DL-cystathionine batches.

QCDecision Input Batch Arrival Visual Visual Inspection (White Powder?) Input->Visual Solubility Solubility Test (0.5M in DMF) Visual->Solubility Pass Fail1 Reject: Degradation Visual->Fail1 Fail (Yellowing) HPLC Reverse Phase HPLC (Purity > 98%) Solubility->HPLC Clear Fail2 Reject: Aggregates Solubility->Fail2 Hazy Chiral Chiral HPLC (Isomer Ratio Check) HPLC->Chiral Pass Fail3 Reject: Truncated Forms HPLC->Fail3 Fail (<98%) Chiral->Fail3 Unexpected Ratio Pass Release for Synthesis Chiral->Pass Ratio Confirmed

Caption: Step-wise QC protocol ensuring only high-integrity starting material enters the synthesis workflow.

Part 4: Experimental Protocols

Analytical Protocol: Chiral Purity Determination

To differentiate the DL-isomers (LL, DD, and meso forms), standard C18 columns are insufficient.

  • Column: Immobilized Polysaccharide Phase (e.g., Chiralpak IC or Lux Cellulose-1).

  • Mobile Phase: Heptane / Ethanol / TFA (80:20:0.1).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Fmoc absorption).

  • Expected Result: Resolution of enantiomers (

    
    ). For "DL" material, expect multiple peaks corresponding to the diastereomeric mixture.[2]
    
Synthesis Protocol: Coupling Di-Fmoc-DL-Cystathionine

This protocol minimizes racemization and maximizes coupling efficiency for the bulky di-Fmoc amino acid.

  • Resin Preparation: Swell Rink Amide resin (0.5 mmol/g) in DMF for 30 min.

  • Activation:

    • Dissolve Di-Fmoc-DL-cystathionine (3.0 eq) in DMF.

    • Add Oxyma Pure (3.0 eq) and DIC (3.0 eq).

    • Note: Avoid HATU/HBTU if possible to reduce risk of epimerization, though Fmoc-protection generally suppresses this.

    • Pre-activation: Stir for 2 minutes before adding to resin.

  • Coupling: Shake at room temperature for 2 hours .

  • Monitoring: Kaiser Test (Ninhydrin) will likely be negative. Perform a micro-cleavage and check by HPLC to confirm complete attachment.

  • Fmoc Removal: Treat with 20% Piperidine/DMF (2 x 10 min). Warning: This removes both Fmoc groups, exposing two amines for the next step (branching point). Ensure your sequence design accounts for bis-acylation or orthogonal protection if branching is not desired.

References

  • Novabiochem (Merck). (2020). Enhanced specifications for Fmoc-amino acids. Sigma-Aldrich. Link

  • Phenomenex. (2018). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex Application Notes. Link

  • Harjani, J. R., et al. (2016).[3] An alternative approach to the synthesis of peptides containing a cystathionine bridge.[3][4] Tetrahedron, 72(23), 3256–3261.[3][4] Link[3][4]

  • BenchChem. (2024). A Comparative Analysis of Dipeptide Building Blocks in Peptide Synthesis.Link

  • Santa Cruz Biotechnology. (2024). Di-Fmoc-L-cystathionine Product Specifications.Link

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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